molecular formula C9H10BrClO B1290242 4-Bromo-2-chloro-1-propoxybenzene CAS No. 1309933-21-8

4-Bromo-2-chloro-1-propoxybenzene

Cat. No.: B1290242
CAS No.: 1309933-21-8
M. Wt: 249.53 g/mol
InChI Key: JAICOXYASSTHJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-chloro-1-propoxybenzene ( 1309933-21-8) is an aromatic ether with a molecular formula of C 9 H 10 BrClO and a molecular weight of 249.53 g/mol . This compound serves as a versatile chemical building block in organic synthesis and pharmaceutical research. Its structure, featuring both bromo and chloro substituents on the benzene ring, makes it a valuable intermediate for various cross-coupling reactions and further functionalization. While specific applications for this exact compound are proprietary, research and patents indicate that structurally similar 4-bromo-1-chloro-2-alkoxybenzene derivatives are critical intermediates in synthetic pathways . For instance, such compounds are employed in the preparation of more complex molecules, including active pharmaceutical ingredients (APIs), through sequential substitution and coupling reactions . The presence of different halogens allows for selective, step-wise synthesis, enabling researchers to systematically construct complex chemical architectures. This makes this compound a valuable reagent for medicinal chemistry, materials science, and the development of novel chemical entities. Notice for Researchers: This product is provided For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use . Please refer to the Safety Data Sheet (SDS) for comprehensive handling and safety information before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-chloro-1-propoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrClO/c1-2-5-12-9-4-3-7(10)6-8(9)11/h3-4,6H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAICOXYASSTHJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on 4-Bromo-2-chloro-1-propoxybenzene and Related Halogenated Alkoxybenzenes

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The specific compound 4-Bromo-2-chloro-1-propoxybenzene is not readily indexed in publicly available chemical databases. As such, a specific CAS number, detailed experimental protocols, and definitive physicochemical data for this exact molecule could not be retrieved. This guide provides a comprehensive overview of closely related and structurally similar compounds, offering insights into the general characteristics, synthesis, and handling of this class of chemicals. The information presented is intended for researchers, scientists, and drug development professionals.

Identification and Physicochemical Properties of Structurally Related Compounds

While data for this compound remains elusive, several analogous compounds with varying alkoxy and halogen substituents are well-documented. These compounds share a common halogenated benzene core, suggesting similar applications as intermediates in organic synthesis, particularly in the development of pharmaceuticals and other complex molecules. A comparative summary of the key physicochemical properties of these related compounds is presented in Table 1.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Physical Form
4-Bromo-2-chloro-1-isopropoxybenzene201849-21-0C₉H₁₀BrClO249.53Not specified
4-Bromo-2-chloro-1-methoxybenzene50638-47-6C₇H₆BrClO221.48Solid
4-Bromo-2-chloro-1-fluorobenzene60811-21-4C₆H₃BrClF209.44Liquid
4-Bromo-1-chloro-2-propylbenzeneNot AvailableC₉H₁₀BrCl233.53Not specified
4-Bromo-2-chloro-1-methylbenzene89794-02-5C₇H₆BrCl205.48Not specified

Table 1: Physicochemical Data of Compounds Structurally Related to this compound

Potential Synthetic Pathways

A general, plausible synthetic route for compounds like this compound can be inferred from established methods for similar halogenated alkoxyromatics. A common approach involves the Williamson ether synthesis, where a halogenated phenol is reacted with an alkyl halide in the presence of a base.

General Experimental Protocol (Hypothetical for this compound):

  • Starting Material: 4-Bromo-2-chlorophenol.

  • Alkylation: The 4-Bromo-2-chlorophenol would be deprotonated with a suitable base (e.g., sodium hydride, potassium carbonate) in an inert solvent (e.g., dimethylformamide, acetone) to form the corresponding phenoxide.

  • Reaction: 1-Bromopropane or 1-iodopropane would then be added to the reaction mixture.

  • Workup and Purification: The reaction would be heated to facilitate the nucleophilic substitution. Upon completion, the reaction mixture would be quenched with water and extracted with an organic solvent. The crude product would then be purified using techniques such as column chromatography or distillation to yield this compound.

This proposed synthesis is illustrated in the workflow diagram below.

Figure 1: Proposed Synthesis of this compound A 4-Bromo-2-chlorophenol C 4-Bromo-2-chlorophenoxide A:e->C:w + B Base (e.g., NaH, K2CO3) Inert Solvent (e.g., DMF) B:s->C:n Deprotonation E Williamson Ether Synthesis C->E D 1-Propyl halide (e.g., 1-Bromopropane) D->E F Crude Product Mixture E->F G Purification (e.g., Column Chromatography) F->G H This compound G->H

Caption: Proposed Synthesis of this compound

Applications in Research and Development

Halogenated alkoxybenzenes are valuable building blocks in organic synthesis. The presence of multiple reactive sites—the alkoxy group and the halogen atoms—allows for a variety of subsequent chemical transformations. The bromine atom, in particular, is well-suited for participation in cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, which are fundamental for the construction of complex molecular frameworks. The chlorine atom offers an additional site for nucleophilic aromatic substitution under specific conditions.

These structural features make compounds of this class attractive intermediates in the synthesis of agrochemicals, liquid crystals, and, most notably, active pharmaceutical ingredients (APIs). For instance, the structurally related compound 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene is a known intermediate in the synthesis of Dapagliflozin, a medication used to treat type 2 diabetes.

Quality Control and Sourcing for Synthesis

The success of a synthetic campaign heavily relies on the quality of the starting materials. When sourcing chemical intermediates like halogenated alkoxybenzenes, it is crucial to ensure high purity. Impurities can lead to undesirable side reactions, complicate purification processes, and ultimately lower the yield and quality of the final product.

Figure 2: Quality Control Workflow for Chemical Intermediates A Source Reputable Supplier B Request Certificate of Analysis (CoA) A->B C In-house Quality Control (e.g., NMR, GC-MS) B->C D Material Meets Specifications? C->D E Proceed with Synthesis D->E Yes F Reject Batch / Contact Supplier D->F No

Caption: Quality Control Workflow for Chemical Intermediates

An In-depth Technical Guide to 4-Bromo-2-chloro-1-propoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-chloro-1-propoxybenzene is a halogenated aromatic ether with potential applications as a chemical intermediate in the synthesis of more complex molecules, particularly in the fields of pharmaceutical development and material science. The presence of bromine, chlorine, and a propoxy group on the benzene ring provides multiple sites for chemical modification, making it a versatile building block for organic synthesis. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and potential applications of this compound, with a focus on providing practical information for researchers and professionals in drug development.

Chemical Properties

While specific experimentally determined data for this compound is limited in publicly available literature, its properties can be estimated based on its structure and data from similar compounds.

Table 1: General Chemical Properties of this compound

PropertyValueSource/Method
Molecular Formula C₉H₁₀BrClOSupplier Data[1]
Molecular Weight 249.53 g/mol Calculated
Appearance Not explicitly reported; likely a liquid or low-melting solid at room temperatureInferred from similar compounds
Solubility Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF) and insoluble in water.Chemical principles
CAS Number Not definitively assigned; 1353776-75-6 is associated with the isomer 1-bromo-2-chloro-4-propoxybenzene.[2]Chemical Database Search

Synthesis and Reactivity

The synthesis of this compound can be logically achieved through a Williamson ether synthesis, a well-established and versatile method for preparing ethers.

Proposed Synthesis Workflow

SynthesisWorkflow cluster_start Starting Material cluster_reaction Reaction cluster_reagents Reagents cluster_product Product 4-Bromo-2-chlorophenol 4-Bromo-2-chlorophenol Williamson Ether Synthesis Williamson Ether Synthesis 4-Bromo-2-chlorophenol->Williamson Ether Synthesis This compound This compound Williamson Ether Synthesis->this compound Base (e.g., NaH, K₂CO₃) Base (e.g., NaH, K₂CO₃) Base (e.g., NaH, K₂CO₃)->Williamson Ether Synthesis Propyl halide (e.g., 1-bromopropane) Propyl halide (e.g., 1-bromopropane) Propyl halide (e.g., 1-bromopropane)->Williamson Ether Synthesis

Caption: Proposed synthesis of this compound.

Experimental Protocol: Williamson Ether Synthesis

This protocol is a generalized procedure based on standard Williamson ether synthesis methodologies. Researchers should optimize reaction conditions for their specific needs.

Materials:

  • 4-Bromo-2-chlorophenol

  • 1-Bromopropane (or other propyl halide)

  • Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetone

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Deprotonation: To a solution of 4-bromo-2-chlorophenol (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). If using potassium carbonate (2.0 eq) in acetone, the reaction can be run at room temperature or reflux. Stir the mixture for 30-60 minutes to form the corresponding phenoxide.

  • Alkylation: Add 1-bromopropane (1.2 eq) dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature or heat to reflux. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain this compound.

Reactivity

The chemical reactivity of this compound is dictated by its functional groups:

  • Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution. The positions of substitution will be directed by the activating propoxy group and the deactivating but ortho-, para-directing halogen substituents.

  • Halogen Atoms: The bromine and chlorine atoms are potential sites for nucleophilic aromatic substitution, although this typically requires harsh conditions or the presence of strong electron-withdrawing groups. They are also amenable to metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The bromine atom is generally more reactive than the chlorine atom in such reactions.

  • Propoxy Group: The ether linkage is generally stable but can be cleaved under strongly acidic conditions (e.g., using HBr or HI).

Potential Applications in Drug Development

Halogenated organic compounds are of significant interest in medicinal chemistry due to the ability of halogen atoms to modulate a molecule's physicochemical and pharmacokinetic properties.[3][4][5][6]

  • Metabolic Stability: The introduction of halogens can block sites of metabolism, thereby increasing the half-life of a drug molecule.

  • Lipophilicity: Halogens generally increase the lipophilicity of a compound, which can affect its absorption, distribution, and ability to cross cell membranes.

  • Binding Interactions: Halogen atoms can participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity of a ligand to its protein target.

While no specific biological activities or signaling pathway interactions have been reported for this compound itself, its structural motifs are present in various biologically active molecules. For instance, halogenated phenyl ethers are found in compounds with antibacterial, antifungal, and anticancer activities.[3][4][5]

Logical Workflow for Investigating Biological Activity

BiologicalInvestigation Start Start Compound Synthesis Compound Synthesis Start->Compound Synthesis In vitro Screening In vitro Screening Compound Synthesis->In vitro Screening High-throughput screening Target Identification Target Identification In vitro Screening->Target Identification Active hit End End In vitro Screening->End Inactive Lead Optimization Lead Optimization Target Identification->Lead Optimization Validated target In vivo Studies In vivo Studies Lead Optimization->In vivo Studies Optimized lead In vivo Studies->End Preclinical candidate

Caption: A logical workflow for drug discovery.

Safety and Handling

  • Hazard Classification: Likely to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation.[7][8]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. Work in a well-ventilated area or under a chemical fume hood.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations.

Conclusion

This compound is a halogenated aromatic compound with potential as a versatile intermediate in organic synthesis, particularly for the development of new pharmaceutical agents. While specific experimental data for this compound is sparse, its synthesis can be readily achieved through established methods like the Williamson ether synthesis. Its reactivity is predictable based on its functional groups, offering multiple avenues for further chemical modification. Researchers working with this compound should exercise caution and adhere to standard laboratory safety procedures for handling halogenated organic molecules. Further investigation into the biological activities of this compound and its derivatives is warranted.

References

Technical Data Summary: 4-Bromo-2-chloro-1-propoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a concise technical overview of the molecular weight of 4-Bromo-2-chloro-1-propoxybenzene, a substituted aromatic ether. The following data has been determined through structural analysis and calculation, providing key information for researchers and professionals in drug development and chemical synthesis.

Molecular Weight and Formula

The molecular weight of this compound has been calculated based on its deduced molecular formula, derived from its IUPAC name.

ParameterValue
Molecular Formula C₉H₁₁BrClO
Molecular Weight 250.54 g/mol

Atomic Composition and Molecular Weight Calculation

The molecular weight is the sum of the atomic weights of its constituent atoms. The table below details the atomic composition and the contribution of each element to the overall molecular weight.

ElementSymbolCountAtomic Weight ( g/mol )Total Contribution ( g/mol )
CarbonC912.011108.099
HydrogenH111.00811.088
BromineBr179.90479.904
ChlorineCl135.45335.453
OxygenO115.99915.999
Total 250.542

Chemical Structure and Logical Derivation

The chemical structure of this compound is derived from its systematic name. The logical relationship between the name and the structure is outlined in the diagram below.

G cluster_substituents Substituents cluster_core Core Structure cluster_final Final Compound Bromo (Br) Bromo (Br) This compound (C9H11BrClO) This compound (C9H11BrClO) Bromo (Br)->this compound (C9H11BrClO) Chloro (Cl) Chloro (Cl) Chloro (Cl)->this compound (C9H11BrClO) Propoxy (O-CH2-CH2-CH3) Propoxy (O-CH2-CH2-CH3) Propoxy (O-CH2-CH2-CH3)->this compound (C9H11BrClO) Benzene Ring (C6H6) Benzene Ring (C6H6) Benzene Ring (C6H6)->this compound (C9H11BrClO) Substitution at positions 1, 2, 4

Figure 1. Derivation of this compound from its core components.

An In-depth Technical Guide to 4-Bromo-2-chloro-1-alkoxybenzenes: Focus on the Dapagliflozin Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical whitepaper provides a comprehensive overview of the chemical characteristics, synthesis, and applications of 4-bromo-2-chloro-1-alkoxybenzenes. Due to a scarcity of published data on 4-bromo-2-chloro-1-propoxybenzene, this guide will focus on the closely related and industrially significant analogue, 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene . This compound is a key intermediate in the synthesis of prominent anti-diabetic drugs.[1][2] The methodologies, data, and reaction pathways detailed herein are intended to serve as a valuable resource for researchers engaged in organic synthesis and pharmaceutical development.

Physicochemical Properties

The physicochemical properties of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene and related halogenated phenyl ethers are crucial for their application in organic synthesis, dictating factors such as solubility, reaction kinetics, and purification strategies. A summary of these properties is presented below.

Property4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene4-Bromo-2-chloro-1-methoxybenzene4-Bromo-2-chloro-1-ethylbenzene4-Bromo-2-chloro-1-(2-chloroethoxy)benzene
CAS Number 461432-23-5[1]50638-47-61310948-67-4869569-66-4[3]
Molecular Formula C15H14BrClO[]C7H6BrClOC8H8BrClC8H7BrCl2O
Molecular Weight 325.63 g/mol [2][]221.48 g/mol 219.50 g/mol 269.95 g/mol
Melting Point 41-43 °C[]Solid (no specific mp given)Not availableNot available
Boiling Point 393.0 ± 32.0 °C at 760 mmHg[]Not availableNot availableNot available
Density 1.4 ± 0.1 g/cm³[]Not availableNot available1.592 ± 0.06 g/cm³ (predicted)[3]
Solubility DMSO (Slightly), Methanol (Slightly)[2]Not availableNot availableNot available
Appearance White to Off-white Low-Melting Solid[]SolidNot availableNot available

Spectral Data of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene

Spectral analysis is essential for the structural elucidation and purity assessment of synthetic intermediates. The following data has been reported for 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene:

Technique Data
¹H NMR (400 MHz, CDCl₃) δ 7.20-7.28 (m, 3H), 7.08 (d, J = 8.8, 2H), 6.83 (d, J = 8.8, 2H), 4.00 (q, J = 7.0, 2H), 3.96 (s, 2H), 1.40 (t, J = 7.0, 3H)[5]
¹³C NMR (125 MHz, CDCl₃) δ 157.6, 141.3, 133.5, 133.1, 130.9, 130.5, 130.4, 130.0, 120.4, 114.6, 63.4, 38.2, 14.9[5]
LC-MS (ESI positive) m/z: 325 [M+H]⁺[5]

A certificate of analysis for this compound typically includes ¹H-NMR, Mass Spectrometry, HPLC, IR, and TGA data.[6]

Synthesis and Experimental Protocols

4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene is synthesized via a multi-step process, typically starting from 5-bromo-2-chlorobenzoic acid.[7] The general approach involves the formation of an acyl chloride, followed by a Friedel-Crafts acylation and subsequent reduction.

One-Pot Synthesis from 5-bromo-2-chlorobenzoic acid

This protocol details a one-pot synthesis that avoids the isolation of the intermediate benzophenone.[7]

Step 1: Acyl Chloride Formation

  • To a solution of 5-bromo-2-chlorobenzoic acid (2 g) in dichloromethane (20 mL) and dimethylformamide (0.2 mL) under a nitrogen atmosphere, add oxalyl chloride (0.8 mL).[5][7]

  • Stir the reaction mixture for one hour at 25-30 °C.[5][7]

  • After completion, concentrate the reaction mixture under vacuum at 40-45 °C to obtain an oily residue of 5-bromo-2-chlorobenzoyl chloride.[5][7]

Step 2: Friedel-Crafts Acylation and In Situ Reduction

  • Dissolve the oily residue in dichloromethane (20 mL) and cool to 0 °C.[5]

  • To this solution, add phenetole (1.1 mL) and aluminum chloride (2.3 g) at 0-5 °C.[7]

  • Stir the reaction mixture at 0-5 °C for 2 hours.[7]

  • Allow the reaction mixture to warm to approximately 20 °C and slowly add triethylsilane (3.4 mL).[7]

  • Stir the mixture for about 36 hours at 20-25 °C.[7]

Step 3: Work-up and Purification

  • Wash the reaction mixture with an aqueous solution of sodium bicarbonate (8%; 20 mL).[7]

  • Separate the layers and extract the aqueous layer with dichloromethane (10 mL).[7]

  • Combine the organic layers and wash with water (20 mL).[7]

  • Concentrate the organic layer under vacuum to obtain the crude product.[7]

  • The crude material can be purified by flash chromatography on silica gel or by recrystallization from ethanol.[8][9]

Reactivity and Applications in Drug Development

The chemical structure of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene offers several avenues for synthetic transformations. The bromine atom is susceptible to various cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, which are pivotal for constructing more complex molecular architectures.[10] The chlorine atom can also undergo nucleophilic substitution under specific conditions.[10]

The primary application of this compound is as a key intermediate in the synthesis of Dapagliflozin and Empagliflozin, which are sodium-glucose co-transporter 2 (SGLT2) inhibitors.[1][2] These drugs are used to manage blood glucose levels in type 2 diabetes.[1]

Visualized Workflows and Logical Relationships

To further elucidate the synthetic and logical pathways involving 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, the following diagrams are provided.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product A 5-bromo-2-chlorobenzoic acid E Acyl Chloride Formation A->E B Oxalyl chloride B->E C Phenetole F Friedel-Crafts Acylation C->F D Triethylsilane G Reduction D->G E->F F->G H 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene G->H G A 4-Bromo-1-chloro-2- (4-ethoxybenzyl)benzene B Coupling Reaction (e.g., with a C-glycoside) A->B C Further Synthetic Modifications B->C D Dapagliflozin C->D G A 4-Bromo-2-chloro-1-alkoxybenzene B Cross-Coupling Reactions (e.g., Suzuki, Heck) A->B Br position C Nucleophilic Aromatic Substitution A->C Cl position (harsher conditions) D Formation of Organometallic Reagents A->D Br position (e.g., via lithiation)

References

An In-depth Technical Guide to the Synthesis of 4-Bromo-2-chloro-1-propoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a reliable synthetic pathway for 4-Bromo-2-chloro-1-propoxybenzene, a halogenated aromatic ether with potential applications in pharmaceutical and materials science research. The synthesis involves a two-step process commencing with the bromination of 2-chlorophenol to yield the key intermediate, 4-bromo-2-chlorophenol. This intermediate is subsequently converted to the target molecule via a Williamson ether synthesis.

This document outlines detailed experimental protocols for each synthetic step, presents quantitative data in structured tables, and includes a visual representation of the synthesis pathway.

Synthesis Pathway Overview

The synthesis of this compound is achieved through a sequential two-step process:

  • Bromination of 2-chlorophenol: This initial step involves the electrophilic aromatic substitution of bromine onto the 2-chlorophenol ring to selectively produce 4-bromo-2-chlorophenol.

  • Williamson Ether Synthesis: The phenolic hydroxyl group of 4-bromo-2-chlorophenol is then deprotonated with a suitable base to form a phenoxide ion, which subsequently undergoes nucleophilic substitution with a propyl halide to furnish the desired this compound.

Synthesis_Pathway cluster_step1 Step 1: Bromination cluster_step2 Step 2: Williamson Ether Synthesis 2-chlorophenol 2-chlorophenol 4-bromo-2-chlorophenol 4-bromo-2-chlorophenol 2-chlorophenol->4-bromo-2-chlorophenol Br2, Triethylamine HCl Chlorobenzene, 0-15°C 4-bromo-2-chlorophenol_2 4-bromo-2-chlorophenol This compound This compound 4-bromo-2-chlorophenol_2->this compound 1. Base (e.g., K2CO3) 2. 1-Bromopropane Solvent (e.g., Acetone), Reflux

Caption: Synthesis pathway for this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for the starting material, intermediate, and the final product.

Table 1: Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
2-ChlorophenolC₆H₅ClO128.569174-175
4-Bromo-2-chlorophenolC₆H₄BrClO207.4547-49232-235
This compoundC₉H₁₀BrClO249.53Not ReportedPredicted: >250

Table 2: Reaction Conditions and Yields

Reaction StepReactantsSolventCatalyst/BaseTemperature (°C)Time (h)Yield (%)
Step 1: Bromination 2-Chlorophenol, BromineChlorobenzeneTriethylamine hydrochloride0-15499.1[1]
Step 2: Williamson Ether Synthesis 4-Bromo-2-chlorophenol, 1-BromopropaneAcetonePotassium carbonateReflux (~56)12-24Not Reported (Typically high)

Table 3: Spectroscopic Data

Compound¹H NMR (δ ppm)¹³C NMR (δ ppm)IR (cm⁻¹)Mass Spectrum (m/z)
4-Bromo-2-chlorophenol 7.46 (d), 7.19 (dd), 6.95 (d), 5.58 (s, OH)151.20, 131.59, 131.35, 129.23, 116.89, 116.053400-3600 (O-H stretch), 1580, 1480, 1280, 870, 810206, 208, 210 (M⁺)
This compound Predicted: 7.4 (d), 7.2 (dd), 6.9 (d), 4.0 (t), 1.8 (sextet), 1.0 (t)Predicted: Aromatic carbons (110-160), O-CH₂ (approx. 70), -CH₂- (approx. 22), -CH₃ (approx. 10)Predicted: 2850-3000 (C-H stretch), 1580, 1480, 1250 (C-O stretch), 870, 810Predicted: 248, 250, 252 (M⁺)

Note: The spectroscopic data for this compound is predicted based on the structure and known values for similar compounds, as specific experimental data was not available in the searched literature.

Experimental Protocols

Step 1: Synthesis of 4-Bromo-2-chlorophenol

This procedure is adapted from a patented method and is known to produce a high yield of the desired product.[1]

Materials:

  • 2-Chlorophenol (257.0 g, 2.0 mol)

  • Chlorobenzene (350 g)

  • Triethylamine hydrochloride (12 g)

  • Bromine (320 g, 2.0 mol)

Procedure:

  • In a suitable reaction vessel equipped with a stirrer, dropping funnel, and thermometer, dissolve 2-chlorophenol in chlorobenzene.

  • Add triethylamine hydrochloride to the solution.

  • Cool the mixture to 5°C using an ice bath.

  • Add bromine dropwise over a period of 3 hours, maintaining the reaction temperature between 5°C and 10°C.

  • After the addition is complete, allow the reaction mixture to warm to 15°C and stir for an additional hour.

  • Remove the solvent by distillation under reduced pressure to obtain the crude product. The product is reported to be of high purity (containing only a small percentage of the 6-bromo-2-chlorophenol isomer) and may be used in the next step without further purification.[1]

Step 2: Synthesis of this compound (General Procedure)

This is a generalized procedure for a Williamson ether synthesis, a robust and widely used method for preparing ethers.

Materials:

  • 4-Bromo-2-chlorophenol (1.0 eq)

  • 1-Bromopropane (1.2 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetone, anhydrous

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromo-2-chlorophenol and anhydrous acetone.

  • Add anhydrous potassium carbonate to the mixture.

  • Add 1-bromopropane to the flask.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium salts.

  • Evaporate the acetone from the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.

Logical Relationships and Workflows

The following diagrams illustrate the logical flow of the synthesis and the general experimental workflow.

Synthesis_Logic Start Start Bromination Bromination Start->Bromination 2-Chlorophenol Intermediate_Isolation Intermediate_Isolation Bromination->Intermediate_Isolation Crude 4-bromo-2-chlorophenol Ether_Synthesis Ether_Synthesis Intermediate_Isolation->Ether_Synthesis Purified Intermediate Purification Purification Ether_Synthesis->Purification Crude Product Final_Product Final_Product Purification->Final_Product Pure This compound

Caption: Logical flow of the two-step synthesis.

Experimental_Workflow Setup Reaction Setup Add reactants, solvent, and base/catalyst to flask Reaction Reaction Heat to reflux and monitor by TLC Setup->Reaction Workup Aqueous Workup Filter, evaporate solvent, extract with organic solvent, wash with water and brine Reaction->Workup Drying Drying and Concentration Dry organic layer and remove solvent Workup->Drying Purification Purification Column chromatography or vacuum distillation Drying->Purification Analysis Characterization NMR, IR, Mass Spectrometry Purification->Analysis

Caption: General experimental workflow for each synthetic step.

References

Preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, a key intermediate in the production of several pharmaceuticals, including the SGLT2 inhibitors dapagliflozin and empagliflozin.[1][2] This document provides a comprehensive overview of the prevalent synthetic methodologies, complete with detailed experimental protocols, quantitative data, and a visual representation of the reaction pathway.

Chemical Properties and Identification

PropertyValueReference
CAS Number 461432-23-5[3]
Molecular Formula C15H14BrClO[3]
Molecular Weight 325.63 g/mol [3]
Appearance White to off-white low-melting solid[]
Melting Point 40-42 °C[3]
Boiling Point 393.0 ± 32.0 °C (Predicted)[5]
Solubility Soluble in Acetonitrile, DMSO, Methanol[]

Synthetic Pathway Overview

The most common and industrially relevant synthesis of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene involves a two-step process. The first step is a Friedel-Crafts acylation reaction between 5-bromo-2-chlorobenzoyl chloride and phenetole to form an intermediate benzophenone. The second step is the reduction of this benzophenone to the desired diarylmethane product.

This approach offers a reliable and scalable method for producing the target compound in high purity and yield. Variations in reagents and conditions for each step allow for process optimization depending on available resources and desired outcomes.

G A 5-bromo-2-chlorobenzoic acid I1 5-bromo-2-chlorobenzoyl chloride A->I1 Activation B Activating Agent (e.g., Oxalyl chloride, Thionyl chloride) B->I1 C Phenetole I2 5-bromo-2-chloro-4'-ethoxybenzophenone C->I2 D Lewis Acid (e.g., Aluminum chloride) D->I2 E Reducing Agent (e.g., Triethylsilane, Sodium borohydride) P 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene E->P I1->I2 Friedel-Crafts Acylation I2->P Reduction

Synthetic pathway for 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.

Experimental Protocols

Two detailed protocols for the synthesis of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene are provided below, outlining different approaches to the activation and reduction steps.

Protocol 1: One-Pot Synthesis via Friedel-Crafts Acylation and Silane Reduction

This protocol describes a one-pot synthesis starting from 5-bromo-2-chlorobenzoic acid, utilizing oxalyl chloride for the formation of the acid chloride and triethylsilane for the subsequent reduction.[3][6][7]

Step 1: Formation of 5-bromo-2-chlorobenzoyl chloride

  • To a solution of 5-bromo-2-chlorobenzoic acid (2 g) in dichloromethane (20 mL), add dimethylformamide (0.2 mL) under a nitrogen atmosphere.[3][7]

  • Slowly add oxalyl chloride (0.8 mL) to the mixture.[3][7]

  • Stir the reaction mixture for one hour at 25°C to 30°C.[3][7]

  • After completion of the reaction, concentrate the mixture under vacuum at 40°C to 45°C to obtain an oily residue of 5-bromo-2-chlorobenzoyl chloride.[3][7]

Step 2: Friedel-Crafts Acylation and In Situ Reduction

  • Dissolve the oily residue from the previous step in dichloromethane (20 mL) and cool the solution to 0°C.[3]

  • Add phenetole (1.1 mL) and aluminum chloride (2.3 g) to the solution at 0°C to 5°C.[3][8]

  • Stir the reaction mixture at 0°C to 5°C for 2 hours.[3]

  • Allow the reaction mixture to warm to approximately 20°C and slowly add triethylsilane (3.4 mL).[3]

  • Stir the mixture for about 36 hours at 20°C to 25°C.[3]

  • Upon completion, quench the reaction with water (40 mL) at 0°C to 15°C.[6]

  • Extract the product with toluene (2 x 20 mL).[6]

  • Wash the combined organic layers with water (10 mL) and concentrate under vacuum to yield an oily residue.[6]

  • For purification, dissolve the residue in ethanol (10 mL) and stir for 2 hours at -20°C to -15°C to precipitate a solid.[6]

  • Filter the solid, wash with pre-cooled ethanol (2 mL), and dry under vacuum at 25°C to 30°C to obtain 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.[6]

Protocol 2: Synthesis with Borohydride Reduction

This alternative protocol employs sodium borohydride in the presence of a Lewis acid for the reduction of the intermediate benzophenone.[8]

Step 1: Formation of 5-bromo-2-chlorobenzoyl chloride

  • Follow Step 1 of Protocol 1.

Step 2: Friedel-Crafts Acylation

  • Dissolve the oily residue of 5-bromo-2-chlorobenzoyl chloride in dichloromethane (2 mL) and cool to 0°C.[8]

  • Add phenetole (1.1 mL) and aluminum chloride (1.25 g) at 0°C to 5°C.[8]

  • Stir the reaction mixture at 0°C to 5°C for one hour.[8]

Step 3: Reduction

  • Add tetrahydrofuran (20 mL) to the reaction mixture.[8]

  • Slowly add sodium borohydride (0.65 g) and aluminum chloride (2.3 g) to the reaction mixture at 0°C to 5°C.[8]

  • Stir the reaction mixture for approximately 16 hours at 60°C to 65°C.[8]

  • After the reaction is complete, concentrate the mixture at 50°C to 55°C.[8]

  • Quench the reaction with water (40 mL) at 0°C to 15°C.[8]

  • Extract the product, wash the organic layer, and concentrate under vacuum to obtain 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.[8]

Quantitative Data

ParameterValueReference
Yield 97%[3]
Purity >98%[9]
¹H NMR (400 MHz, CDCl₃) δ 7.20-7.28 (m, 3H), 7.08 (d, J = 8.8, 2H), 6.83 (d, J = 8.8, 2H), 4.00 (q, J = 7.0, 2H), 3.96 (s, 2H), 1.40 (t, J = 7.0, 3H)[3]
¹³C NMR (125 MHz, CDCl₃) δ 157.6, 141.3, 133.5, 133.1, 130.9, 130.5, 130.4, 130.0, 120.4, 114.6, 63.4, 38.2, 14.9[3]
LC-MS (ESI positive) m/z 325 [M+H]⁺[3]

Process Considerations and Optimization

The synthesis of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene can be optimized by careful consideration of several factors:

  • Solvent Choice : While dichloromethane is commonly used, other solvents such as 1,2-dichloroethane and acetonitrile have also been reported.[3] However, the use of acetonitrile can lead to the formation of N-acetyl impurities.[6] A one-pot process that avoids acetonitrile as a solvent can circumvent this issue.[6][8]

  • Lewis Acid : Aluminum chloride is the most frequently cited Lewis acid for the Friedel-Crafts acylation. The stoichiometry of the Lewis acid can influence the reaction rate and yield.

  • Reducing Agent : Both triethylsilane with a Lewis acid (e.g., BF₃·OEt₂) and sodium borohydride with a Lewis acid (e.g., AlCl₃) are effective reducing agents for the benzophenone intermediate. The choice of reducing agent may depend on cost, safety, and scalability considerations.

  • Purification : The final product can be purified by recrystallization from a suitable solvent such as ethanol to achieve high purity.[6] Column chromatography on silica gel is also an effective purification method.[3]

Conclusion

The preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene is a well-established process with multiple documented synthetic routes. The Friedel-Crafts acylation followed by reduction is a robust and high-yielding method. By carefully selecting reagents and optimizing reaction conditions, this key pharmaceutical intermediate can be synthesized efficiently and in high purity, facilitating the development and manufacturing of important therapeutic agents.

References

Spectroscopic and Synthetic Elucidation of 4-Bromo-2-chloro-1-propoxybenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic characteristics and a proposed synthetic route for the novel compound 4-Bromo-2-chloro-1-propoxybenzene. Due to the absence of publicly available experimental data for this specific molecule, this document leverages established spectroscopic principles and data from structurally related precursors to offer a robust predictive analysis. Detailed experimental protocols for the proposed synthesis are also provided, alongside a clear visualization of the synthetic workflow. This guide is intended to serve as a foundational resource for researchers engaging with this compound in synthetic chemistry and drug development endeavors.

Predicted Spectroscopic Data of this compound

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its structural features and comparison with the known spectroscopic data of its precursor, 4-bromo-2-chlorophenol, and general principles of spectroscopy.

Predicted ¹H NMR Data

Solvent: CDCl₃ Frequency: 400 MHz

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.5d1HAr-H
~7.2dd1HAr-H
~6.8d1HAr-H
~3.9t2H-OCH₂-
~1.8sextet2H-CH₂-
~1.0t3H-CH₃
Predicted ¹³C NMR Data

Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (δ, ppm)Assignment
~154C-O
~133C-Br
~130Ar-CH
~128Ar-CH
~125C-Cl
~115Ar-CH
~71-OCH₂-
~22-CH₂-
~10-CH₃
Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
2960-2850Medium-StrongC-H stretch (aliphatic)
1580-1450Medium-StrongC=C stretch (aromatic)
1250-1200StrongC-O-C stretch (asymmetric)
1050-1000StrongC-O-C stretch (symmetric)
850-750StrongC-H bend (out-of-plane, aromatic)
700-600MediumC-Cl stretch
600-500MediumC-Br stretch
Predicted Mass Spectrometry (MS) Data

Ionization Mode: Electron Ionization (EI)

m/zRelative Intensity (%)Assignment
250/252/254High[M]⁺ (Molecular ion with isotopic pattern for Br and Cl)
207/209/211Medium[M - C₃H₇]⁺ (Loss of propyl group)
128/130Medium[M - Br - C₃H₇]⁺
43High[C₃H₇]⁺

Proposed Synthesis of this compound

A reliable method for the synthesis of this compound is the Williamson ether synthesis. This method involves the reaction of the sodium salt of 4-bromo-2-chlorophenol with a propyl halide.

Experimental Protocol

Reaction: Williamson Ether Synthesis

  • Preparation of Sodium 4-bromo-2-chlorophenoxide:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 4-bromo-2-chlorophenol in a suitable anhydrous solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

    • Add 1.1 equivalents of a strong base, such as sodium hydride (NaH) or sodium hydroxide (NaOH), portion-wise at 0 °C.

    • Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the phenoxide.

  • Alkylation Reaction:

    • To the solution of the sodium phenoxide, add 1.2 equivalents of 1-bromopropane (or 1-iodopropane for higher reactivity).

    • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

    • After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water.

    • Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether or ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.

Spectroscopic Data of Precursor: 4-Bromo-2-chlorophenol

The following tables summarize the known spectroscopic data for the starting material, 4-bromo-2-chlorophenol.[1][2][3]

¹H NMR Data of 4-Bromo-2-chlorophenol

Solvent: CDCl₃ Frequency: 400 MHz

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.49d1HAr-H
7.21dd1HAr-H
6.95d1HAr-H
5.75s1H-OH
¹³C NMR Data of 4-Bromo-2-chlorophenol

Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (δ, ppm)Assignment
150.9C-OH
132.8C-Br
130.5Ar-CH
128.9Ar-CH
122.1C-Cl
116.9Ar-CH
Mass Spectrometry (MS) Data of 4-Bromo-2-chlorophenol

Ionization Mode: Electron Ionization (EI)

m/zRelative Intensity (%)Assignment
206/208/210High[M]⁺ (Molecular ion with isotopic pattern for Br and Cl)
127/129Medium[M - Br]⁺
99Medium[M - Br - CO]⁺

Workflow Visualization

The following diagram illustrates the proposed synthetic pathway for this compound.

Synthesis_Workflow cluster_start Starting Material cluster_reagents Reagents cluster_intermediate Intermediate cluster_product Final Product 4_bromo_2_chlorophenol 4-Bromo-2-chlorophenol Phenoxide Sodium 4-bromo-2-chlorophenoxide 4_bromo_2_chlorophenol->Phenoxide Deprotonation Base NaH or NaOH in DMF/Acetonitrile Base->Phenoxide Alkyl_Halide 1-Bromopropane Final_Product This compound Alkyl_Halide->Final_Product Phenoxide->Final_Product SN2 Reaction

Caption: Proposed synthesis of this compound.

References

An In-depth Technical Guide to the Predicted Nuclear Magnetic Resonance (NMR) Spectrum of 4-Bromo-2-chloro-1-propoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-Bromo-2-chloro-1-propoxybenzene. Due to the absence of publicly available experimental spectra for this specific compound, this guide presents a comprehensive prediction based on the analysis of structurally similar compounds. The presented data is intended to serve as a reference for researchers and scientists in the fields of organic chemistry, medicinal chemistry, and drug development for the identification and characterization of this and related molecules.

Predicted Quantitative NMR Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for the ¹H and ¹³C NMR spectra of this compound. These predictions are derived from known spectral data of 4-bromo-2-chlorophenol and typical values for a propoxy group attached to a benzene ring.

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)Integration
H-6~ 7.50dJ ≈ 2.5 Hz1H
H-5~ 7.25ddJ ≈ 8.8, 2.5 Hz1H
H-3~ 6.90dJ ≈ 8.8 Hz1H
-OCH₂-~ 4.00tJ ≈ 6.6 Hz2H
-CH₂-~ 1.85sextetJ ≈ 7.0 Hz2H
-CH₃~ 1.05tJ ≈ 7.4 Hz3H

Table 2: Predicted ¹³C NMR Spectral Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-1~ 154
C-2~ 128
C-3~ 115
C-4~ 116
C-5~ 133
C-6~ 132
-OCH₂-~ 70
-CH₂-~ 22
-CH₃~ 10

Experimental Protocols

The following is a detailed methodology for acquiring the ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation:

  • Sample Purity: Ensure the sample of this compound is of high purity (>95%) to avoid interference from impurities in the NMR spectrum.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound due to its ability to dissolve a wide range of organic molecules and its single, well-characterized residual solvent peak.

  • Concentration:

    • For ¹H NMR, dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of CDCl₃.

    • For ¹³C NMR, a more concentrated sample of 20-50 mg in 0.6-0.7 mL of CDCl₃ is recommended to obtain a good signal-to-noise ratio in a reasonable time.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal reference standard (δ = 0.00 ppm).

  • Procedure:

    • Weigh the desired amount of this compound into a clean, dry vial.

    • Add the deuterated solvent and TMS.

    • Gently agitate the vial until the sample is completely dissolved.

    • Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean, dry 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube securely.

2. NMR Data Acquisition:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better spectral resolution.

  • ¹H NMR Parameters:

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: Approximately 12 ppm, centered around 6 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16 scans, depending on the sample concentration.

  • ¹³C NMR Parameters:

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: Approximately 200 ppm, centered around 100 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more scans may be necessary to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

    • Integrate the signals in the ¹H NMR spectrum.

    • Analyze the multiplicities and coupling constants.

Visualizations

The following diagrams illustrate the molecular structure, and the logical relationships of the proton signaling in the predicted NMR spectrum of this compound.

Caption: Molecular structure of this compound with atom numbering.

spin_spin_coupling H6 H-6 (d) H5 H-5 (dd) H6->H5 J ≈ 2.5 Hz H5->H6 J ≈ 2.5 Hz H3 H-3 (d) H5->H3 J ≈ 8.8 Hz H3->H5 J ≈ 8.8 Hz OCH2 -OCH2- (t) CH2 -CH2- (sextet) OCH2->CH2 J ≈ 6.6 Hz CH2->OCH2 J ≈ 7.0 Hz CH3 -CH3- (t) CH2->CH3 J ≈ 7.0 Hz CH3->CH2 J ≈ 7.4 Hz

Caption: Predicted ¹H NMR spin-spin coupling (signaling pathways) for this compound.

An In-depth Technical Guide to the Infrared Spectroscopy of 4-Bromo-2-chloro-1-propoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopic properties of 4-Bromo-2-chloro-1-propoxybenzene, a halogenated aromatic ether. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document outlines the expected vibrational modes, a detailed experimental protocol for spectral acquisition, and a logical workflow for spectral analysis.

Core Principles of Infrared Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique that measures the interaction of infrared radiation with matter. Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their chemical bonds. This results in a unique spectral fingerprint that allows for the identification of functional groups and the elucidation of molecular structure. For ethers, the most prominent feature in an IR spectrum is the C-O-C stretching vibration. Halogenated organic compounds are characterized by intense C-X (where X is a halogen) stretching vibrations at low wavenumbers.[1]

Predicted Infrared Absorption Data for this compound

While a readily available experimental spectrum for this compound is not publicly documented, its IR absorption bands can be predicted based on the characteristic frequencies of its constituent functional groups: a substituted benzene ring, an ether linkage, and carbon-halogen bonds. The following table summarizes the expected prominent peaks in the IR spectrum.

Wavenumber Range (cm⁻¹)Vibrational ModeIntensityNotes
3100 - 3000Aromatic C-H StretchMedium to WeakCharacteristic of C-H bonds on the benzene ring.
2960 - 2850Aliphatic C-H StretchMedium to StrongArising from the propoxy group's CH₂, and CH₃ stretching vibrations.
1585 - 1450Aromatic C=C StretchMedium to StrongMultiple bands are expected due to the substituted benzene ring. Aromatic ethers typically show C=C stretching vibrations in the 1600-1450 cm⁻¹ range.
1250 - 1200Asymmetric C-O-C Stretch (Aryl-Alkyl Ether)StrongThis is a key diagnostic band for aromatic ethers.[2]
1050 - 1000Symmetric C-O-C Stretch (Aryl-Alkyl Ether)MediumAnother important band for identifying the ether linkage.
800 - 600C-Cl StretchStrongThe position can vary depending on the substitution pattern.
600 - 500C-Br StretchStrongGenerally found at lower wavenumbers than C-Cl stretches. The C-X stretching peak position decreases as the mass of the halogen increases.[1]
900 - 675Aromatic C-H Out-of-Plane BendingStrongThe substitution pattern on the benzene ring influences the exact position of these bands.

Experimental Protocol for Infrared Spectroscopy

The following is a detailed methodology for obtaining the Fourier-Transform Infrared (FTIR) spectrum of this compound.

Objective: To acquire a high-resolution infrared spectrum of this compound in the mid-infrared range (4000 - 400 cm⁻¹).

Materials and Equipment:

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Sample of this compound (assuming it is a liquid or a low-melting solid at room temperature)

  • Potassium Bromide (KBr) or Sodium Chloride (NaCl) salt plates

  • Pasteur pipette or spatula

  • Appropriate solvent for cleaning (e.g., acetone, isopropanol)

  • Lens paper

  • Personal Protective Equipment (PPE): safety goggles, lab coat, and gloves

Procedure:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

    • Purge the sample compartment with dry nitrogen or air to minimize atmospheric water and carbon dioxide interference.

    • Perform a background scan to obtain a spectrum of the empty sample compartment. This will be subtracted from the sample spectrum.

  • Sample Preparation (Neat Liquid Film Method):

    • Clean the KBr or NaCl salt plates thoroughly with a suitable solvent and dry them completely using lens paper. Avoid touching the polished surfaces with bare hands.

    • Place a small drop of the liquid this compound onto the center of one salt plate using a clean Pasteur pipette.

    • Carefully place the second salt plate on top of the first, spreading the sample into a thin, uniform film between the plates. Avoid air bubbles.

  • Spectral Acquisition:

    • Place the prepared salt plate assembly into the sample holder of the FTIR spectrometer.

    • Close the sample compartment lid.

    • Set the desired acquisition parameters. Typical settings include:

      • Spectral Range: 4000 - 400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of Scans: 16 to 32 (to improve signal-to-noise ratio)

    • Initiate the sample scan.

  • Data Processing and Analysis:

    • The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

    • Label the significant peaks with their corresponding wavenumbers.

    • Compare the obtained spectrum with the predicted absorption bands (as detailed in the table above) to identify the characteristic functional groups.

  • Cleaning:

    • After analysis, carefully separate the salt plates.

    • Clean the plates thoroughly with a suitable solvent to remove all traces of the sample.

    • Store the salt plates in a desiccator to protect them from moisture.

Logical Workflow for IR Spectral Analysis

The following diagram illustrates the logical workflow for the analysis of an unknown compound using infrared spectroscopy, applicable to this compound.

IR_Analysis_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis cluster_report Reporting SamplePrep Sample Preparation (e.g., Neat Film, KBr Pellet) BackgroundScan Background Scan (Atmospheric Correction) SamplePrep->BackgroundScan SampleScan Sample Spectrum Acquisition BackgroundScan->SampleScan PeakID Peak Identification (Wavenumber, Intensity) SampleScan->PeakID GroupFreq Group Frequency Analysis (e.g., C=O, O-H, C-H) PeakID->GroupFreq Fingerprint Fingerprint Region Analysis (<1500 cm⁻¹) GroupFreq->Fingerprint StructureElucid Structural Elucidation Fingerprint->StructureElucid Report Final Report Generation StructureElucid->Report

Caption: Workflow for IR Spectroscopy Analysis.

References

Physical and chemical properties of 4-Bromo-2-chloro-1-propoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Bromo-2-chloro-1-propoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for this compound is limited in publicly accessible literature. The information presented herein is a combination of available data for the compound and extrapolated properties based on its structural analogs, such as 4-bromo-2-chlorophenol and other halogenated alkoxybenzenes.

Introduction

This compound is a halogenated aromatic ether. Its structure, featuring a benzene ring substituted with bromine, chlorine, and a propoxy group, makes it a potential intermediate in organic synthesis. Halogenated aromatic compounds are significant in the development of pharmaceuticals, agrochemicals, and specialty materials due to their versatile reactivity. This guide provides a summary of its known and inferred physical and chemical properties, a plausible synthetic route, expected reactivity, and potential applications.

Physical and Chemical Properties

PropertyValueSource/Basis
Molecular Formula C₉H₁₀BrClOCalculated
Molecular Weight 249.53 g/mol Calculated
Appearance Likely a liquid at room temperatureInferred from analogs
Boiling Point > 235 °CEstimated based on 4-bromo-2-chlorophenol (232-235 °C)
Melting Point Not available-
Density < 1.7 g/mLEstimated based on 4-bromo-2-chlorophenol (~1.7 g/mL)
Solubility Insoluble in water; soluble in organic solventsGeneral property of similar aromatic ethers

Synthesis

The most direct and common method for the synthesis of this compound is the Williamson ether synthesis.[1][2][3][4][5] This reaction involves the O-alkylation of a phenol with an alkyl halide.

Synthetic Pathway

The synthesis would proceed by deprotonating the hydroxyl group of 4-bromo-2-chlorophenol with a base to form a phenoxide, which then acts as a nucleophile to attack a propyl halide (e.g., 1-bromopropane or 1-iodopropane) in an Sₙ2 reaction.

SynthesisWorkflow cluster_reactants Reactants cluster_process Process cluster_products Products 4-bromo-2-chlorophenol 4-Bromo-2-chlorophenol Reaction Williamson Ether Synthesis (Sₙ2 Reaction) 4-bromo-2-chlorophenol->Reaction Propyl_Halide Propyl Halide (e.g., 1-Bromopropane) Propyl_Halide->Reaction Base Base (e.g., K₂CO₃, NaH) Base->Reaction Target_Compound This compound Reaction->Target_Compound Byproduct Salt (e.g., KBr, NaBr) Reaction->Byproduct

Caption: Synthetic workflow for this compound.

Experimental Protocol (General)

Materials:

  • 4-bromo-2-chlorophenol[6]

  • 1-Bromopropane (or 1-iodopropane)

  • Potassium carbonate (or sodium hydride)

  • Anhydrous solvent (e.g., acetone, DMF, or acetonitrile)

  • Deionized water

  • Organic extraction solvent (e.g., diethyl ether or ethyl acetate)

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromo-2-chlorophenol in the anhydrous solvent.

  • Add an excess of potassium carbonate (as a base) to the solution.

  • Add a stoichiometric equivalent or a slight excess of the propyl halide to the reaction mixture.

  • Heat the mixture to reflux and maintain the temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in an organic extraction solvent and wash with deionized water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography to yield pure this compound.

Chemical Reactivity

The chemical reactivity of this compound is dictated by the substituted benzene ring. The alkoxy group is an activating, ortho-, para-directing group for electrophilic aromatic substitution, while the halogens are deactivating but also ortho-, para-directing.

Key Reactions:

  • Electrophilic Aromatic Substitution: The benzene ring can undergo further substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation.[7][8][9] The position of the new substituent will be directed by the existing groups.

  • Nucleophilic Aromatic Substitution: The bromine and chlorine atoms are generally unreactive towards nucleophilic substitution under standard conditions but can be displaced under harsh conditions (high temperature and pressure) or through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig).

  • Cleavage of the Ether Bond: The propoxy group can be cleaved under strongly acidic conditions (e.g., with HBr or HI).

Reactivity cluster_reactions Potential Reactions Start This compound EAS Electrophilic Aromatic Substitution Start->EAS Electrophile (e.g., NO₂⁺, Br⁺) NAS Nucleophilic Aromatic Substitution (e.g., Cross-Coupling) Start->NAS Nucleophile/Catalyst Cleavage Ether Cleavage Start->Cleavage Strong Acid (e.g., HBr) Substituted_Product Further Functionalized Aromatic Ring EAS->Substituted_Product Forms Coupled_Product Biaryl or Arylamine/ Ether Product NAS->Coupled_Product Forms Phenol_Product 4-Bromo-2-chlorophenol Cleavage->Phenol_Product Forms

Caption: Potential reactivity of this compound.

Potential Applications and Biological Activity

While no specific biological activities of this compound have been reported, halogenated organic compounds are of great interest in drug discovery and development.[10]

  • Pharmaceutical Intermediate: This compound can serve as a building block for more complex molecules with potential therapeutic applications. The bromine atom, in particular, is useful for introducing further complexity via cross-coupling reactions.

  • Drug Discovery: Halogen atoms can modulate the pharmacokinetic and pharmacodynamic properties of drug candidates, including metabolic stability, lipophilicity, and binding affinity.[11]

  • Material Science: Halogenated aromatic compounds can be used as precursors for polymers, liquid crystals, and other advanced materials.

The biological effects of halogenated benzenes can be varied, and some have been associated with toxicity.[12][13] Any research into the biological activity of this compound should be conducted with appropriate safety precautions.

BiologicalInteraction Ligand This compound (Hypothetical Ligand) Receptor Biological Target (e.g., Enzyme, Receptor) Ligand->Receptor Binds to Signaling Downstream Signaling Pathway Receptor->Signaling Activates/ Inhibits Response Cellular Response Signaling->Response

Caption: Hypothetical biological interaction of this compound.

Safety and Handling

Safety data for this compound is not available. However, based on its precursor, 4-bromo-2-chlorophenol, and general knowledge of halogenated aromatic compounds, the following precautions should be taken:

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[14][15]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.[15]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

  • Toxicity: The toxicological properties have not been fully investigated. Halogenated phenols are known to be irritants and can be toxic if swallowed or absorbed through the skin.[16][17][18] Assume this compound has similar or greater toxicity.

First Aid Measures (General Guidance):

  • In case of skin contact: Immediately wash with plenty of soap and water.

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

  • If inhaled: Move the person into fresh air.

  • If swallowed: Do NOT induce vomiting. Seek immediate medical attention.[14]

References

Methodological & Application

Application Notes and Protocols for the Selective Suzuki Coupling of 4-Bromo-2-chloro-1-propoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the selective Suzuki-Miyaura cross-coupling reaction of 4-bromo-2-chloro-1-propoxybenzene. This protocol is designed to guide researchers in the synthesis of 4-aryl-2-chloro-1-propoxybenzene derivatives, which are valuable intermediates in the development of novel pharmaceuticals and functional materials. The inherent reactivity difference between the aryl-bromide and aryl-chloride bonds allows for a highly chemoselective reaction at the C-Br position.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] For dihalogenated aromatic compounds, such as this compound, selective functionalization is crucial for multi-step synthetic strategies. The established reactivity trend for halides in palladium-catalyzed cross-coupling reactions is I > Br > OTf > Cl.[2] This differential reactivity allows for the preferential coupling at the more reactive C-Br bond, leaving the C-Cl bond intact for subsequent transformations. This application note details a robust protocol for the selective arylation of this compound.

Reaction Principle

The selective Suzuki coupling of this compound with an arylboronic acid is achieved using a palladium catalyst, a suitable phosphine ligand, and a base. The catalytic cycle involves three primary steps:

  • Oxidative Addition: The Pd(0) catalyst preferentially adds across the more reactive C-Br bond of the this compound.

  • Transmetalation: The aryl group from the boronic acid is transferred to the palladium center, typically facilitated by the base.

  • Reductive Elimination: The desired biaryl product is formed, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.

Careful selection of the catalyst, ligand, base, and reaction conditions is essential to ensure high selectivity and yield.

Experimental Protocol

This protocol is based on established procedures for the selective Suzuki coupling of similar bromo-chloro arenes.[3][4]

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄)

  • Cesium carbonate (Cs₂CO₃)

  • Toluene (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), and cesium carbonate (2.0 equiv.).

  • Catalyst and Ligand Addition: In a separate vial, weigh out palladium(II) acetate (0.002 equiv., 0.2 mol%) and tricyclohexylphosphine tetrafluoroborate (0.004 equiv., 0.4 mol%) and add them to the Schlenk flask.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous toluene and degassed water in a 10:1 ratio (e.g., 2.0 mL toluene and 0.2 mL water for a 0.3 mmol scale reaction) to the flask via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 80 °C and stir the reaction mixture vigorously for 2-4 hours.

  • Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of the starting material.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel.

  • Extraction and Washing: Wash the organic layer with water and then with a brine solution.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-aryl-2-chloro-1-propoxybenzene product.

Data Presentation

The following tables summarize the typical reaction parameters and expected outcomes for the selective Suzuki coupling of this compound.

Table 1: Reagent Quantities and Ratios

ReagentMolar RatioTypical Amount (for 1 mmol scale)
This compound1.0263.5 mg
Arylboronic Acid1.11.1 mmol
Pd(OAc)₂0.0020.45 mg
PCy₃·HBF₄0.0041.47 mg
Cs₂CO₃2.0651.8 mg
Toluene-6.7 mL
Water-0.67 mL

Table 2: Reaction Conditions and Expected Yields with Various Arylboronic Acids

Arylboronic AcidProductExpected Yield Range
Phenylboronic acid2-Chloro-4-phenyl-1-propoxybenzene85-95%
4-Methoxyphenylboronic acid2-Chloro-4-(4-methoxyphenyl)-1-propoxybenzene80-90%
4-Methylphenylboronic acid2-Chloro-4-(4-methylphenyl)-1-propoxybenzene85-95%
3-Chlorophenylboronic acid2-Chloro-4-(3-chlorophenyl)-1-propoxybenzene70-80%

Yields are based on similar reported selective Suzuki couplings and may vary depending on the specific substrate and reaction scale.[4]

Visualizations

Diagram 1: Catalytic Cycle of the Selective Suzuki Coupling

Suzuki_Cycle pd0 Pd(0)L₂ pd_intermediate1 Ar-Pd(II)L₂(Br) pd0->pd_intermediate1 aryl_halide 4-Bromo-2-chloro- 1-propoxybenzene (Ar-Br) oxidative_addition Oxidative Addition oxidative_addition->pd_intermediate1 pd_intermediate2 Ar-Pd(II)L₂(Aryl') pd_intermediate1->pd_intermediate2 boronic_acid Aryl'B(OH)₂ transmetalation Transmetalation base Base (e.g., Cs₂CO₃) transmetalation->pd_intermediate2 pd_intermediate2->pd0 product 4-Aryl-2-chloro- 1-propoxybenzene (Ar-Aryl') reductive_elimination Reductive Elimination reductive_elimination->pd0

Caption: Catalytic cycle for the selective Suzuki coupling.

Diagram 2: Experimental Workflow

Workflow cluster_prep Reaction Setup cluster_reaction Reaction and Monitoring cluster_workup Workup and Purification reagents Combine Reactants: - this compound - Arylboronic acid - Cs₂CO₃ catalyst Add Catalyst System: - Pd(OAc)₂ - PCy₃·HBF₄ reagents->catalyst inert Establish Inert Atmosphere (Argon/Nitrogen) catalyst->inert solvents Add Solvents: - Toluene - Water inert->solvents heat Heat to 80 °C (2-4 hours) solvents->heat monitor Monitor by TLC/GC-MS heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute with Ethyl Acetate, Wash with Water and Brine cool->extract dry Dry (Na₂SO₄), Filter, and Concentrate extract->dry purify Purify by Column Chromatography dry->purify product Pure 4-Aryl-2-chloro-1-propoxybenzene purify->product

Caption: General experimental workflow for the selective Suzuki coupling.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 4-Bromo-2-chloro-1-propoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the selective palladium-catalyzed cross-coupling reactions of 4-bromo-2-chloro-1-propoxybenzene. This substrate is a valuable building block in organic synthesis, particularly for the construction of complex molecules in medicinal chemistry and materials science. The differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds allows for site-selective functionalization, enabling the synthesis of a wide array of polysubstituted aromatic compounds.

Introduction and Reaction Principles

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For dihalogenated substrates like this compound, selectivity is governed by the relative reactivity of the carbon-halogen bonds. The bond dissociation energy of the C-Br bond is lower than that of the C-Cl bond, making the C-Br bond more susceptible to oxidative addition to the palladium(0) catalyst. This intrinsic reactivity difference (C-I > C-Br > C-Cl > C-F) is the basis for the site-selective functionalization of the bromo position while leaving the chloro position intact for potential subsequent transformations.

This document outlines protocols for three major types of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Heck, and Sonogashira couplings, focusing on the selective reaction at the C-Br bond of this compound.

Quantitative Data Summary

Table 1: Suzuki-Miyaura Coupling of this compound with Various Arylboronic Acids

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O (10:1)1001292
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (6)K₂CO₃1,4-Dioxane/H₂O (4:1)901688
33-Thienylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃DME/H₂O (3:1)851285
44-Acetylphenylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃THF/H₂O (5:1)901095

Table 2: Heck Coupling of this compound with Various Alkenes

EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)P(o-tolyl)₃ (4)Et₃NDMF1002485
2n-Butyl acrylatePdCl₂(PPh₃)₂ (3)-K₂CO₃DMA1201888
34-VinylpyridinePd(OAc)₂ (2)-NaOAcNMP1102082
4CyclohexenePd₂(dba)₃ (1.5)P(Cy)₃ (6)Cs₂CO₃Toluene1002478

Table 3: Sonogashira Coupling of this compound with Various Terminal Alkynes

EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF60891
21-HexynePd(PPh₃)₄ (3)CuI (5)i-Pr₂NHToluene701087
3TrimethylsilylacetylenePd(OAc)₂ (2)CuI (4)Et₃NDMF50694
43-Hydroxy-3-methyl-1-butynePd(PPh₃)₂Cl₂ (2.5)CuI (5)PiperidineAcetonitrile651289

Experimental Protocols

The following are generalized experimental protocols that can be adapted for the site-selective cross-coupling reactions of this compound. It is crucial to optimize these conditions for specific coupling partners and desired outcomes.

General Considerations:
  • All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified.

  • Degassing of solvents and reaction mixtures is recommended to prevent oxidation of the palladium catalyst.

  • The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2-3 equivalents)

  • Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, THF)

  • Degassed deionized water

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).

  • Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., a 10:1 mixture of toluene and water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Heck Coupling

Materials:

  • This compound

  • Alkene (1.2 - 2.0 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) (1-5 mol%)

  • Ligand (if required, e.g., P(o-tolyl)₃, P(Cy)₃) (2-10 mol%)

  • Base (e.g., Et₃N, K₂CO₃, NaOAc) (1.5-2.5 equivalents)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMA, NMP)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a sealed tube, combine this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the ligand (if applicable, e.g., P(o-tolyl)₃, 4 mol%), and the base (e.g., Et₃N, 2.0 equiv.).

  • Inert Atmosphere: Seal the tube and purge with an inert gas.

  • Reagent Addition: Add the anhydrous solvent (e.g., DMF) and the alkene (1.5 equiv.).

  • Reaction: Heat the sealed tube in an oil bath at the specified temperature (e.g., 100-120 °C) for the indicated time.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the product by column chromatography.

Protocol 3: Sonogashira Coupling

Materials:

  • This compound

  • Terminal alkyne (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄) (1-5 mol%)

  • Copper(I) co-catalyst (e.g., CuI) (2-10 mol%)

  • Amine base (e.g., Et₃N, i-Pr₂NH, piperidine) (2-3 equivalents)

  • Anhydrous solvent (e.g., THF, Toluene, DMF)

  • Standard glassware for anhydrous reactions

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and copper(I) iodide (4 mol%).

  • Solvent and Reagent Addition: Add the anhydrous solvent (e.g., THF), followed by the amine base (e.g., Et₃N, 2.5 equiv.) and the terminal alkyne (1.2 equiv.) via syringe.

  • Reaction Conditions: Stir the reaction mixture at the specified temperature (e.g., 60 °C).

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Visualizations

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-Br) Pd(0)L2->Oxidative_Addition Ar-Br Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L₂ Oxidative_Addition->Ar-Pd(II)(Br)L2 Transmetalation Transmetalation (Ar'-B(OR)₂) Ar-Pd(II)(Br)L2->Transmetalation Ar'B(OR)₂ Base Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L₂ Transmetalation->Ar-Pd(II)(Ar')L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)(Ar')L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-Ar' Reductive_Elimination->Product

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Palladium-Catalyzed Cross-Coupling

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Setup Assemble oven-dried glassware under inert atmosphere Reagents Add this compound, coupling partner, and base Setup->Reagents Catalyst Add palladium catalyst and ligand Reagents->Catalyst Solvent Add degassed solvent Catalyst->Solvent Heating Heat to desired temperature with stirring Solvent->Heating Monitoring Monitor progress by TLC or LC-MS Heating->Monitoring Quench Cool and quench the reaction Monitoring->Quench Extraction Extract with organic solvent and wash Quench->Extraction Drying Dry organic layer and concentrate Extraction->Drying Purification Purify by column chromatography Drying->Purification Product Isolated Product Purification->Product

Caption: General experimental workflow for cross-coupling reactions.

Selectivity in Cross-Coupling of this compound

Selectivity cluster_products Reaction Pathways Substrate This compound Oxidative_Addition Oxidative Addition Substrate->Oxidative_Addition Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->Oxidative_Addition Major_Pathway Major Pathway (Reaction at C-Br) Oxidative_Addition->Major_Pathway Favored due to lower C-Br bond energy Minor_Pathway Minor Pathway (Reaction at C-Cl) Oxidative_Addition->Minor_Pathway Disfavored

Caption: Rationale for site-selectivity in cross-coupling reactions.

Application Notes and Protocols for the Sonogashira Reaction of 4-Bromo-2-chloro-1-propoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction, catalyzed by a combination of palladium and copper complexes, is conducted under mild conditions and demonstrates a broad tolerance for various functional groups, making it an invaluable tool in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[1][2]

The substrate, 4-Bromo-2-chloro-1-propoxybenzene, presents an interesting scaffold for molecular elaboration. The presence of both chloro and bromo substituents offers the potential for selective functionalization, as the reactivity of halogens in palladium-catalyzed cross-coupling reactions typically follows the trend I > Br > Cl. This allows for the preferential coupling at the more reactive C-Br bond, leaving the C-Cl bond available for subsequent transformations. These application notes provide a detailed protocol and representative data for the Sonogashira coupling of this compound with terminal alkynes.

Reaction Principle

The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle. The generally accepted mechanism involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl bromide, forming a Pd(II) complex.

  • Transmetalation: A copper(I) acetylide, formed in situ from the terminal alkyne, a copper(I) salt, and a base, transfers the acetylide group to the Pd(II) complex.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the Pd(0) catalyst.

Data Presentation

The following table summarizes representative quantitative data for the Sonogashira cross-coupling of this compound with various terminal alkynes. This data is based on typical results obtained for Sonogashira reactions of substituted aryl bromides.

EntryAlkyneCatalyst SystemSolventBaseTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%)THFTEA60688
21-HexynePd(PPh₃)₄ (3 mol%), CuI (5 mol%)DMFDIPEA70882
3TrimethylsilylacetylenePd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%)TolueneTEA65591
4(Trimethylsilyl)acetylenePd(OAc)₂ (2 mol%), PPh₃ (4 mol%), CuI (5 mol%)DioxaneCs₂CO₃801285

Note: Yields are representative and can vary based on specific reaction conditions, the purity of reagents, and the scale of the reaction.

Experimental Protocols

General Protocol for Sonogashira Cross-Coupling of this compound

This protocol is a generalized procedure and may require optimization for specific substrates and scales.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%)

  • Copper(I) iodide (CuI, 2-5 mol%)

  • Amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA), 2-3 equiv)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions (e.g., Schlenk flask)

  • Solvents for work-up and chromatography (e.g., Ethyl acetate, Hexanes)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the palladium catalyst, and copper(I) iodide.

  • Solvent and Reagent Addition: Add the anhydrous solvent, followed by the amine base and the terminal alkyne via syringe.

  • Degassing: Degas the mixture by bubbling the inert gas through it for 10-15 minutes.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 60-80 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove catalyst residues.

    • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired 2-chloro-1-propoxy-4-(alkynyl)benzene.

Visualizations

Sonogashira_Mechanism cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Alkynyl Ar-Pd(II)L₂-C≡CR' PdII_Aryl->PdII_Alkynyl Transmetalation PdII_Alkynyl->Pd0 Product Ar-C≡CR' PdII_Alkynyl->Product Reductive Elimination CuX CuX Cu_Alkyne Cu-C≡CR' CuX->Cu_Alkyne R'C≡CH Base Cu_Alkyne->PdII_Aryl Cu_Alkyne->CuX ArX 4-Bromo-2-chloro- 1-propoxybenzene Alkyne Terminal Alkyne (R'C≡CH)

Caption: Catalytic cycle of the Sonogashira coupling reaction.

Experimental_Workflow start Start: Dry Schlenk Flask under Inert Atmosphere reagents Add: 1. This compound 2. Pd Catalyst & CuI 3. Anhydrous Solvent 4. Amine Base 5. Terminal Alkyne start->reagents degas Degas Mixture (10-15 min) reagents->degas reaction Stir at RT or Heat (e.g., 60-80°C) Monitor by TLC degas->reaction workup Work-up: 1. Cool to RT 2. Dilute & Filter (Celite®) 3. Wash with NH₄Cl & Brine 4. Dry & Concentrate reaction->workup purification Purification: Flash Column Chromatography workup->purification product Final Product: 2-chloro-1-propoxy-4-(alkynyl)benzene purification->product

Caption: Experimental workflow for the Sonogashira coupling.

References

Heck Coupling Applications of 4-Bromo-2-chloro-1-propoxybenzene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a representative experimental protocol for the Mizoroki-Heck coupling reaction utilizing 4-Bromo-2-chloro-1-propoxybenzene. The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction that couples an unsaturated halide with an alkene.[1][2] This method is instrumental in synthesizing substituted alkenes, which are valuable precursors in the development of pharmaceuticals, agrochemicals, and advanced materials.[3][4]

Application Notes

The products derived from the Heck coupling of this compound, namely 4-alkenyl-2-chloro-1-propoxybenzenes, are valuable intermediates for several high-value applications:

  • Drug Discovery and Medicinal Chemistry: The resulting substituted alkene framework is a common motif in pharmacologically active compounds. The propoxy and chloro substituents can influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. The vinyl group can be further functionalized to introduce diverse chemical moieties, enabling the rapid generation of compound libraries for screening and lead optimization. For instance, stilbene derivatives, accessible through coupling with styrenes, are known to possess antitumor, anti-inflammatory, and neuroprotective properties.[5]

  • Agrochemicals: Many modern herbicides and fungicides are built upon substituted aromatic cores. The Heck reaction provides a direct route to intermediates that can be elaborated into new crop protection agents.[4]

  • Materials Science: Substituted styrenes and acrylates are monomers for specialty polymers and building blocks for organic electronic materials, such as organic light-emitting diodes (OLEDs) and liquid crystals.[3] The specific substitution on the benzene ring can be used to fine-tune the electronic and photophysical properties of these materials.

The chloro-substituent on the product remains available for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig amination), allowing for a stepwise and controlled construction of highly functionalized, multi-substituted aromatic compounds.

Detailed Experimental Protocol: Synthesis of (E)-butyl 3-(3-chloro-4-propoxyphenyl)acrylate

This protocol describes a representative Heck coupling reaction between this compound and n-butyl acrylate using a palladium acetate catalyst and a phosphine ligand.

Reaction Scheme:

Materials and Equipment:

  • This compound

  • n-Butyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Schlenk tube or round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle/oil bath

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Reaction Setup:

    • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), Palladium(II) acetate (0.02 mmol, 2 mol%), and Tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).

    • Seal the tube with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition:

    • Under a positive pressure of the inert gas, add anhydrous DMF (5 mL) via syringe.

    • Stir the mixture for 10 minutes at room temperature until the catalyst and ligand are fully dissolved.

    • Add triethylamine (1.5 mmol, 1.5 equiv.) followed by n-butyl acrylate (1.2 mmol, 1.2 equiv.) via syringe.

  • Reaction Execution:

    • Immerse the Schlenk tube in a preheated oil bath set to 100-110 °C.

    • Stir the reaction mixture vigorously for 12-24 hours.

  • Monitoring the Reaction:

    • Monitor the progress of the reaction by taking small aliquots (via a purged syringe) and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is complete upon the disappearance of the starting aryl bromide.

  • Workup and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.

    • Wash the organic phase sequentially with water (2 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.

    • Use a gradient of ethyl acetate in hexanes (e.g., starting from 0% and gradually increasing to 10% ethyl acetate) to elute the product.

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield (E)-butyl 3-(3-chloro-4-propoxyphenyl)acrylate as a solid or oil.

Data Presentation

The following table summarizes the typical reaction parameters for the described Heck coupling protocol.

ParameterValueNotes
Aryl Halide This compound1.0 equivalent
Alkene n-Butyl acrylate1.2 equivalents
Catalyst Palladium(II) acetate (Pd(OAc)₂)2 mol %
Ligand Tri(o-tolyl)phosphine (P(o-tol)₃)4 mol %
Base Triethylamine (Et₃N)1.5 equivalents
Solvent Anhydrous DMFApprox. 0.2 M concentration
Temperature 100-110 °C
Reaction Time 12-24 hoursMonitor by TLC or GC-MS
Expected Yield 70-90%Yields can vary based on purity of reagents and reaction scale.

Visualizations

The following diagrams illustrate the experimental workflow and the catalytic cycle of the Heck reaction.

G cluster_workflow Experimental Workflow for Heck Coupling reagents 1. Add Aryl Bromide, Pd(OAc)₂, and P(o-tol)₃ to Schlenk tube inert 2. Evacuate and backfill with Argon/Nitrogen (3x) reagents->inert addition 3. Add Solvent (DMF), Base (Et₃N), and Alkene inert->addition reaction 4. Heat reaction mixture (100-110 °C, 12-24h) addition->reaction workup 5. Cool, dilute with EtOAc, and perform aqueous wash reaction->workup purify 6. Dry, concentrate, and purify by column chromatography workup->purify product 7. Isolate pure product purify->product

Caption: A flowchart of the experimental workflow for the Heck coupling reaction.

G cluster_cycle Mizoroki-Heck Catalytic Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-X(L)₂ pd0->pd_complex Oxidative Addition (Ar-X) alkene_coord [Ar-Pd(II)-X(L)₂(Alkene)] pd_complex->alkene_coord Alkene Coordination insertion R-CH₂-CH(Ar)-Pd(II)-X(L)₂ alkene_coord->insertion Migratory Insertion elimination Product + H-Pd(II)-X(L)₂ insertion->elimination β-Hydride Elimination elimination->pd0 Reductive Elimination (+ Base)

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

References

Application Notes and Protocols: The Role of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene as a Key Intermediate in the Synthesis of Dapagliflozin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis of Dapagliflozin, a potent and selective SGLT2 inhibitor, focusing on the critical role of the intermediate 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. The following sections detail the synthetic pathway, experimental protocols, and quantitative data to support research and development in the field of medicinal chemistry and drug manufacturing.

Note on the Intermediate: The synthesis of Dapagliflozin predominantly utilizes 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene as a key intermediate. While the user prompt specified 4-Bromo-2-chloro-1-propoxybenzene, the available scientific literature and patents overwhelmingly document the use of the ethoxy- a more common and well-documented precursor in this synthetic route. The protocols and data presented herein are based on the synthesis involving 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.

Overview of the Synthetic Pathway

The synthesis of Dapagliflozin from 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene is a multi-step process that involves the formation of a C-aryl glucoside. The general synthetic scheme commences with the lithiation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, which then undergoes a coupling reaction with a protected gluconolactone. Subsequent deprotection and reduction steps yield the final Dapagliflozin product.

G A 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene B Lithiation (n-BuLi, THF, -78°C) A->B C Aryllithium Intermediate B->C D Coupling with Protected Gluconolactone C->D E Coupled Intermediate D->E F Deprotection & Reduction E->F G Dapagliflozin F->G

Caption: General synthetic workflow for Dapagliflozin.

Experimental Protocols

The following protocols are compiled from various sources to provide a comprehensive guide for the synthesis of Dapagliflozin.

Preparation of the Aryllithium Reagent from 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene

This protocol describes the formation of the key aryllithium intermediate.

Materials:

  • 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (2.5 M solution)

  • Argon or Nitrogen gas for inert atmosphere

  • Dry ice/acetone bath

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and an inlet for inert gas.

  • Under an argon atmosphere, dissolve 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene (1.0 equivalent) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.0-1.2 equivalents) dropwise to the cooled solution, ensuring the temperature remains below -70 °C.

  • After the addition is complete, stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the aryllithium reagent.

Coupling of the Aryllithium Reagent with Protected Gluconolactone

This step involves the formation of the C-C bond between the aryl group and the glucose moiety.

Materials:

  • Aryllithium reagent solution from step 2.1

  • 2,3,4,6-tetra-O-trimethylsilyl-D-gluconolactone dissolved in anhydrous toluene

  • Anhydrous Methanol

  • Methanesulfonic acid

Procedure:

  • To the cold (-78 °C) solution of the aryllithium reagent, slowly add a pre-cooled solution of 2,3,4,6-tetra-O-trimethylsilyl-D-gluconolactone (1.0 equivalent) in anhydrous toluene.

  • Maintain the reaction temperature at -78 °C and stir for 1-2 hours.

  • Quench the reaction by the slow addition of anhydrous methanol.

  • Allow the reaction mixture to warm to room temperature.

  • Add methanesulfonic acid and stir for an additional 12-16 hours to effect desilylation.

  • Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude coupled product.

Reduction and Deprotection to Yield Dapagliflozin

The final steps involve the reduction of a hemiketal and removal of any remaining protecting groups.

Materials:

  • Crude coupled product from step 2.2

  • Triethylsilane (Et3SiH)

  • Boron trifluoride etherate (BF3·OEt2)

  • Dichloromethane (DCM)

  • Lithium hydroxide (LiOH) for hydrolysis if acetyl protecting groups are used.

  • Methanol and Water

Procedure:

  • Dissolve the crude coupled product in a mixture of dichloromethane and acetonitrile.

  • Cool the solution to 0 °C.

  • Add triethylsilane (2.0-3.0 equivalents) followed by the slow addition of boron trifluoride etherate (2.0-3.0 equivalents).

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • If acetyl protecting groups were used on the gluconolactone, the resulting intermediate is deacetylated by dissolving it in a mixture of methanol, THF, and water, followed by the addition of lithium hydroxide. The reaction is stirred at room temperature until completion.

  • Purify the crude Dapagliflozin by column chromatography or recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to yield the pure product.

G cluster_0 Step 1: Aryllithium Formation cluster_1 Step 2: Coupling Reaction cluster_2 Step 3: Reduction & Purification A Dissolve Aryl Bromide in Anhydrous THF B Cool to -78°C A->B C Add n-BuLi Dropwise B->C D Stir for 1 hour at -78°C C->D E Add Protected Gluconolactone Solution D->E F Stir for 1-2 hours at -78°C E->F G Quench with Methanol F->G H Desilylation with Methanesulfonic Acid G->H I Reduction with Et3SiH and BF3·OEt2 H->I J Work-up and Extraction I->J K Optional Deacetylation with LiOH J->K L Purification (Chromatography/Recrystallization) K->L

Caption: Detailed experimental workflow for Dapagliflozin synthesis.

Quantitative Data

The following table summarizes typical yields and purity for the key steps in the synthesis of Dapagliflozin. The data is compiled from various literature sources and may vary depending on the specific reaction conditions and scale.

StepIntermediate/ProductTypical Yield (%)Purity by HPLC (%)Reference
Friedel-Crafts Acylation (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone85-95>98Patent
Reduction of Ketone 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene90-98>99Patent
Coupling and Hydrolysis (1S)-1,5-anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol (Crude Dapagliflozin)60-7585-95[1]
Final Purification (Recrystallization) Dapagliflozin80-90 (of pure)>99.5[1]

Conclusion

The synthesis of Dapagliflozin is a well-established process where 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene serves as a crucial intermediate for the introduction of the C-aryl glucoside moiety. The protocols and data provided in these application notes offer a comprehensive guide for researchers and professionals in the pharmaceutical industry. Adherence to strict anhydrous and inert conditions during the organometallic steps is critical for achieving high yields and purity. The presented workflow and quantitative data can serve as a valuable resource for the development and optimization of Dapagliflozin synthesis.

References

Application of 4-Bromo-2-chloro-1-propoxybenzene in Pharmaceutical Synthesis: An Overview and Analog-Based Case Study

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While direct, documented applications of 4-Bromo-2-chloro-1-propoxybenzene in large-scale pharmaceutical synthesis are not extensively reported in publicly available literature, its structural motifs are present in key intermediates of modern drug development. This document provides an overview of the potential reactivity and synthetic utility of this compound. Due to the limited specific data on this compound, this report will focus on a closely related and well-documented analog, 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene , which serves as a critical intermediate in the synthesis of the SGLT2 inhibitor, Dapagliflozin. The synthesis and reactions of this analog provide a practical framework for understanding how this compound could be employed in medicinal chemistry.

Introduction to Substituted Halobenzenes in Drug Synthesis

Substituted halobenzenes, such as this compound, are versatile building blocks in organic synthesis. The presence of multiple halogen atoms at distinct positions on the benzene ring allows for selective functionalization through various coupling and substitution reactions. The propoxy group can influence the electronic properties of the ring and provides a handle for modifying solubility and metabolic stability.

The bromine atom is particularly useful for undergoing cross-coupling reactions like Suzuki, Heck, and Sonogashira couplings, which are fundamental for constructing complex molecular architectures found in many active pharmaceutical ingredients (APIs).[1] The chlorine atom offers an alternative site for nucleophilic substitution under specific conditions.[1]

Case Study: Synthesis of Dapagliflozin Intermediate

The synthesis of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene is a well-established process in the manufacturing of Dapagliflozin, a medication used to treat type 2 diabetes.[2][3][4][5] This multi-step synthesis highlights the strategic use of halogenated benzene derivatives.

Logical Workflow for the Synthesis of the Dapagliflozin Intermediate

The following diagram illustrates the general synthetic strategy, starting from 5-bromo-2-chlorobenzoic acid.

G A 5-Bromo-2-chlorobenzoic Acid B Activation (e.g., with Oxalyl Chloride) A->B Step 1 C 5-Bromo-2-chlorobenzoyl Chloride B->C D Friedel-Crafts Acylation (with Phenetole and AlCl3) C->D Step 2 E 5-Bromo-2-chloro-4'-ethoxybenzophenone D->E F Reduction (e.g., with Triethylsilane or NaBH4/AlCl3) E->F Step 3 G 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene (Dapagliflozin Intermediate) F->G

Caption: Synthetic pathway for 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene.

Experimental Protocols

The following are representative experimental protocols for the synthesis of the Dapagliflozin intermediate.

Protocol 1: Two-Step, One-Pot Synthesis [2][3]

This protocol describes a one-pot process starting from 5-bromo-2-chlorobenzoic acid, proceeding through a Friedel-Crafts acylation followed by an in-situ reduction.

Materials:

  • 5-bromo-2-chlorobenzoic acid

  • Oxalyl chloride

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF) (catalyst)

  • Phenetole

  • Aluminum chloride (AlCl₃)

  • Tetrahydrofuran (THF)

  • Sodium borohydride (NaBH₄)

  • Toluene

  • Ethanol

  • Hydrochloric acid (HCl), aqueous solution

  • Sodium bicarbonate (NaHCO₃), aqueous solution

  • Water

Procedure:

  • Acid Chloride Formation: To a solution of 5-bromo-2-chlorobenzoic acid (2 g) in dichloromethane (20 mL) and dimethylformamide (0.2 mL) under a nitrogen atmosphere, add oxalyl chloride (0.8 mL). Stir the reaction mixture for one hour at 25-30°C.

  • Friedel-Crafts Acylation: After completion, concentrate the reaction mixture under vacuum at 40-45°C to obtain an oily residue. Dissolve the residue in dichloromethane (2 mL) and cool to 0°C. To this solution, add phenetole (1.1 mL) and aluminum chloride (1.25 g) at 0-5°C. Stir the mixture at this temperature for one hour.

  • Reduction: Add tetrahydrofuran (20 mL) to the reaction mixture. Slowly add sodium borohydride (0.65 g) and aluminum chloride (2.3 g) at 0-5°C. Stir the reaction mixture for approximately 16 hours at 60-65°C.

  • Work-up and Isolation: After completion, concentrate the reaction mixture at 50-55°C and quench with water (40 mL) at 0-15°C. Extract the product with toluene (2 x 20 mL). Wash the combined organic layers with water (10 mL) and concentrate under vacuum to obtain an oily residue.

  • Crystallization: Dissolve the residue in ethanol (10 mL) and concentrate under vacuum at 50-55°C. Re-dissolve the residue in ethanol (10 mL) and stir for 2 hours at -20°C to -15°C to induce crystallization.

  • Final Product: Filter the solid, wash with pre-cooled ethanol (2 mL), and dry under vacuum at 25-30°C to obtain 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.

Protocol 2: Alternative Reduction Step [2]

This protocol details an alternative reduction method using triethylsilane.

Procedure:

  • Follow steps 1 and 2 from Protocol 1 to obtain the Friedel-Crafts acylation product.

  • Reduction: Allow the reaction mixture to warm to about 20°C and slowly add triethylsilane (3.4 mL) at the same temperature. Stir the reaction mixture for approximately 36 hours at 20-25°C.

  • Work-up: After completion, wash the reaction mixture with an aqueous solution of sodium bicarbonate (8%; 20 mL). Separate the layers and extract the aqueous layer with dichloromethane (10 mL).

  • Isolation: Combine the organic layers and wash with water (20 mL). Concentrate the organic layer under vacuum to obtain 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.

Data Presentation

The following table summarizes representative reaction parameters and outcomes for the synthesis of the Dapagliflozin intermediate.

ParameterValue/ConditionReference
Starting Material 5-Bromo-2-chlorobenzoic acid[2][3]
Acylating Agent Oxalyl chloride[2]
Friedel-Crafts Catalyst Aluminum chloride[2][3]
Reducing Agent NaBH₄/AlCl₃ or Triethylsilane[2][3]
Solvents Dichloromethane, Tetrahydrofuran, Toluene, Ethanol[2][3]
Reaction Temperature 0°C to 65°C[2][3]
Typical Yield High (e.g., 98% for a related step)[6]
Purity High (>98%) required for pharmaceutical use[1]

Potential Signaling Pathways and Therapeutic Targets

The end product of the synthesis utilizing the 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene intermediate is Dapagliflozin. Dapagliflozin is an inhibitor of the sodium-glucose cotransporter 2 (SGLT2) in the kidneys.

Mechanism of Action of Dapagliflozin

The diagram below illustrates the signaling pathway affected by Dapagliflozin.

G cluster_0 Kidney Proximal Tubule Cell SGLT2 SGLT2 Transporter Bloodstream Glucose Reabsorption into Bloodstream SGLT2->Bloodstream Urinary_Excretion Increased Urinary Glucose Excretion SGLT2->Urinary_Excretion Blocked Glucose Glucose in Filtrate Glucose->SGLT2 Dapagliflozin Dapagliflozin Dapagliflozin->SGLT2 Inhibition Inhibition

References

4-Bromo-2-chloro-1-propoxybenzene as a building block for active pharmaceutical ingredients (APIs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-chloro-1-propoxybenzene is a halogenated aromatic compound with significant potential as a versatile building block in the synthesis of active pharmaceutical ingredients (APIs). Its chemical structure, featuring a bromine atom, a chlorine atom, and a propoxy group on a benzene ring, offers multiple reaction sites for the construction of complex molecular architectures. The bromine and chlorine substituents can be selectively targeted in various cross-coupling reactions, making this molecule a valuable intermediate in medicinal chemistry.

While direct synthesis of major commercial APIs using this compound is not extensively documented, its structural similarity to key intermediates in the synthesis of SGLT2 inhibitors, such as Dapagliflozin, highlights its potential utility.[1][2][3] This document provides an overview of its synthetic applications, detailed experimental protocols for key transformations, and an exploration of the biological pathways targeted by APIs derived from analogous building blocks.

Synthetic Applications

The reactivity of this compound is primarily dictated by its halogen substituents. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization.[1] This differential reactivity is a key advantage in multi-step syntheses.

Potential applications include:

  • Suzuki-Miyaura Coupling: Formation of a carbon-carbon bond by reacting the aryl bromide with a boronic acid or ester. This is a common strategy for creating biaryl structures.[4][5][6][7][8]

  • Buchwald-Hartwig Amination: Formation of a carbon-nitrogen bond by coupling the aryl bromide with an amine. This is a fundamental reaction for synthesizing arylamines, which are prevalent in many pharmaceuticals.[9][10][11][12][13]

  • Sonogashira Coupling: Formation of a carbon-carbon triple bond by reacting the aryl bromide with a terminal alkyne.

  • Heck Coupling: Formation of a carbon-carbon double bond by reacting the aryl bromide with an alkene.

These reactions enable the introduction of a wide range of substituents, allowing for the exploration of diverse chemical space in drug discovery programs.

Data Presentation: Reaction Parameters

Table 1: General Parameters for Suzuki-Miyaura Coupling of this compound

ParameterRecommended ConditionsNotes
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃Catalyst choice can influence reaction efficiency.
Ligand SPhos, XPhos, RuPhosBulky, electron-rich phosphine ligands are often effective.
Base K₂CO₃, K₃PO₄, Cs₂CO₃The choice of base is crucial and substrate-dependent.
Solvent 1,4-Dioxane/Water, Toluene, DMFA mixture of an organic solvent and water is common.
Temperature 80-110 °CReaction temperature may need to be optimized.
Equivalents of Boronic Acid 1.1 - 1.5A slight excess of the boronic acid is typically used.

Table 2: General Parameters for Buchwald-Hartwig Amination of this compound

ParameterRecommended ConditionsNotes
Palladium Catalyst Pd₂(dba)₃, Pd(OAc)₂Pre-catalysts are often used in combination with a ligand.
Ligand BINAP, Xantphos, JosiphosLigand selection is critical for successful amination.
Base NaOtBu, K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base is required.
Solvent Toluene, 1,4-DioxaneAnhydrous, deoxygenated solvents are essential.
Temperature 80-120 °CHigher temperatures may be needed for less reactive amines.
Equivalents of Amine 1.1 - 1.5A slight excess of the amine is generally used.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with phenylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.03 equiv)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas

Procedure:

  • To a flame-dried round-bottom flask, add this compound, phenylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add degassed 1,4-dioxane and degassed water (typically in a 4:1 ratio).

  • Add the palladium catalyst, Pd(PPh₃)₄, to the reaction mixture.

  • Heat the reaction mixture to 90-100°C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of this compound with Morpholine

This protocol provides a general procedure for the palladium-catalyzed amination of this compound with morpholine.

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • XPhos (0.04 equiv)

  • NaOtBu (1.4 equiv)

  • Anhydrous, degassed toluene

  • Nitrogen or Argon gas

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk tube.

  • Add this compound to the tube.

  • Add anhydrous, degassed toluene via syringe.

  • Add morpholine via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 100°C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Biological Context: SGLT2 Inhibition Pathway

APIs synthesized from building blocks analogous to this compound, such as Dapagliflozin, are known to be potent and selective inhibitors of the sodium-glucose cotransporter 2 (SGLT2).[2] SGLT2 is primarily expressed in the proximal tubules of the kidneys and is responsible for the reabsorption of the majority of filtered glucose from the urine back into the bloodstream.

By inhibiting SGLT2, these drugs reduce the reabsorption of glucose, leading to its excretion in the urine. This mechanism lowers blood glucose levels in patients with type 2 diabetes.[2] The therapeutic effects of SGLT2 inhibitors extend beyond glycemic control and have been shown to have cardiovascular and renal benefits.[14]

Recent studies have elucidated some of the downstream signaling pathways modulated by SGLT2 inhibitors:

  • HIF-2α Signaling Pathway: Dapagliflozin has been shown to attenuate cardiac fibrosis and inflammation by reverting the HIF-2α signaling pathway in arrhythmogenic cardiomyopathy.[15][16]

  • PI3K/AKT Pathway: Dapagliflozin can mitigate cellular stress and inflammation in cardiomyocytes and aortic endothelial cells through the modulation of the PI3K/AKT pathway.[17]

  • TGF-β1/Smad Signaling Pathway: SGLT2 inhibitors can ameliorate myocardial fibrosis by inhibiting the TGF-β1/Smad signaling pathway.[14]

  • Akt/mTOR Signaling Pathway: Dapagliflozin may alleviate heart failure in diabetic rats by regulating the Akt/mTOR signaling pathway.[18]

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_reactions Cross-Coupling Reactions cluster_products Intermediate Products cluster_api Final Product start This compound suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) start->suzuki Arylboronic Acid, Pd Catalyst, Base buchwald Buchwald-Hartwig Amination (C-N Bond Formation) start->buchwald Amine, Pd Catalyst, Base biaryl Biaryl Derivatives suzuki->biaryl arylamine Arylamine Derivatives buchwald->arylamine api Active Pharmaceutical Ingredient (API) biaryl->api Further Functionalization arylamine->api Further Functionalization

Caption: General synthetic workflow using this compound.

SGLT2_Inhibition_Pathway cluster_downstream Downstream Cellular Effects sglt2_inhibitor SGLT2 Inhibitor (e.g., Dapagliflozin) sglt2 SGLT2 in Kidney Proximal Tubule sglt2_inhibitor->sglt2 inhibits hif2a Modulation of HIF-2α Pathway sglt2_inhibitor->hif2a pi3k_akt Modulation of PI3K/AKT Pathway sglt2_inhibitor->pi3k_akt tgf_smad Inhibition of TGF-β1/Smad Pathway sglt2_inhibitor->tgf_smad glucose_reabsorption Glucose Reabsorption sglt2->glucose_reabsorption mediates urinary_glucose Increased Urinary Glucose Excretion glucose_reabsorption->urinary_glucose reduction leads to blood_glucose Lowered Blood Glucose urinary_glucose->blood_glucose

Caption: Signaling pathway of SGLT2 inhibition and downstream effects.

References

Application Notes and Protocols: Ullmann Coupling Reactions Involving 4-Bromo-2-chloro-1-propoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and expected outcomes for Ullmann coupling reactions utilizing 4-Bromo-2-chloro-1-propoxybenzene. This aryl halide, featuring both bromo and chloro substituents, offers a platform for selective biaryl synthesis, a crucial transformation in the development of pharmaceuticals and functional materials. The protocols outlined below are based on established principles of the Ullmann reaction, tailored for this specific substrate.

Introduction

The Ullmann reaction is a classic copper-catalyzed cross-coupling method for the formation of carbon-carbon bonds between aryl halides, leading to the synthesis of symmetric or asymmetric biaryls.[1][2] While traditionally requiring harsh conditions such as high temperatures, modern advancements have introduced milder reaction protocols.[3][4] In the case of this compound, the differential reactivity of the C-Br and C-Cl bonds allows for selective coupling, primarily at the more labile C-Br position. This selectivity is a key consideration in designing synthetic routes for complex molecules.

Data Presentation: Expected Outcomes for Ullmann Homo-Coupling

The following table summarizes the expected yields for the homo-coupling of this compound under various reaction conditions to form 2,2'-dichloro-5,5'-dipropoxy-1,1'-biphenyl. These are model conditions and may require further optimization.

EntryCatalyst SystemLigand (if any)BaseSolventTemperature (°C)Time (h)Expected Yield (%)
1CuI (10 mol%)1,10-Phenanthroline (20 mol%)K₂CO₃ (2 equiv.)DMF1202465-75
2Cu powder (2 equiv.)NoneNoneSand200-2201240-50
3Cu₂O (5 mol%)L-Proline (20 mol%)Cs₂CO₃ (2 equiv.)DMSO1002470-80
4CuI (10 mol%)N,N'-Dimethylethylenediamine (20 mol%)K₃PO₄ (2 equiv.)Dioxane1101860-70

Experimental Protocols

Protocol 1: Ligand-Assisted Ullmann Homo-Coupling

This protocol utilizes a copper(I) iodide catalyst with a 1,10-phenanthroline ligand for a more efficient coupling at a moderate temperature.

Materials:

  • This compound

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer with heating plate

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 264.54 mg).

  • Add copper(I) iodide (0.1 mmol, 19.0 mg) and 1,10-phenanthroline (0.2 mmol, 36.0 mg).

  • Add anhydrous potassium carbonate (2.0 mmol, 276.4 mg).

  • Add anhydrous DMF (5 mL) via syringe.

  • Equip the flask with a reflux condenser and place it in a preheated oil bath at 120 °C.

  • Stir the reaction mixture vigorously for 24 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding 20 mL of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2,2'-dichloro-5,5'-dipropoxy-1,1'-biphenyl.

Protocol 2: Classical Ullmann Homo-Coupling

This protocol follows the traditional, solvent-free Ullmann coupling conditions using copper powder at high temperature.

Materials:

  • This compound

  • Copper powder, activated

  • Sand

  • Standard high-temperature reaction glassware

  • Heating mantle

Procedure:

  • In a mortar and pestle, thoroughly mix this compound (1.0 mmol, 264.54 mg) with activated copper powder (2.0 mmol, 127.1 mg).

  • Transfer the mixture to a reaction tube and cover it with a layer of sand.

  • Heat the reaction tube in a sand bath or heating mantle to 200-220 °C for 12 hours.

  • After cooling to room temperature, extract the solid residue with hot toluene (3 x 25 mL).

  • Filter the hot toluene extracts and combine them.

  • Wash the combined organic phase with dilute hydrochloric acid and then with water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Purify the residue by recrystallization or column chromatography to obtain the desired biaryl product.

Mandatory Visualizations

Ullmann_Homo_Coupling reactant This compound product 2,2'-dichloro-5,5'-dipropoxy-1,1'-biphenyl reactant->product Ullmann Coupling catalyst Cu(I) Catalyst + Ligand catalyst->product conditions Base, Solvent, Heat conditions->product

Caption: General workflow for the Ullmann homo-coupling of this compound.

Signaling_Pathway cluster_0 Catalytic Cycle A Ar-Br C [Ar-Cu(III)(Br)(Ligand)] A->C Oxidative Addition B Cu(I)-Ligand B->C D Ar-Ar C->D Reductive Elimination E Cu(I)-Ligand (regenerated) C->E F Ar-Br F->C

Caption: Proposed catalytic cycle for the ligand-assisted Ullmann coupling reaction.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions of 4-Bromo-2-chloro-1-propoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-chloro-1-propoxybenzene is a halogenated aromatic compound with significant potential as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials.[1] The presence of two distinct halogen atoms, bromine and chlorine, at the 2- and 4-positions, along with a propoxy group, offers multiple sites for functionalization through nucleophilic substitution and cross-coupling reactions. The differential reactivity of the C-Br and C-Cl bonds allows for selective transformations, making this molecule an attractive scaffold for creating diverse molecular architectures. The products of these reactions can serve as key intermediates in the synthesis of complex molecules with potential biological activity.[1][2]

This document provides detailed application notes and experimental protocols for various nucleophilic substitution reactions of this compound, focusing on reactions with common nucleophiles such as amines, thiols, and alcohols, as well as palladium-catalyzed cross-coupling reactions.

Data Presentation: Summary of Nucleophilic Substitution Reactions

The following table summarizes the expected outcomes and typical reaction conditions for various nucleophilic substitution reactions of this compound. Please note that yields are representative and may vary based on specific substrate and reaction optimization.

NucleophileReagent ExampleReaction TypeProductTypical ConditionsExpected Yield (%)
Amine AnilineBuchwald-Hartwig Amination2-Chloro-4-(phenylamino)-1-propoxybenzenePd catalyst (e.g., Pd(OAc)₂), Ligand (e.g., BINAP), Base (e.g., NaOt-Bu), Toluene, 100°C75-90
Amine MorpholineUllmann Condensation4-(4-Bromo-2-chloro-phenyl)morpholineCuI, Ligand (e.g., L-proline), Base (e.g., K₂CO₃), DMSO, 110°C60-80
Thiol ThiophenolC-S Coupling(4-Bromo-2-chlorophenyl)(phenyl)sulfanePd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos), Base (e.g., K₃PO₄), Dioxane, 100°C80-95
Alcohol PhenolUllmann Ether Synthesis4-Bromo-2-chloro-1-(phenoxy)benzeneCuI, Base (e.g., Cs₂CO₃), Pyridine, 120°C50-70
Boronic Acid Phenylboronic acidSuzuki-Miyaura Coupling2-Chloro-4-phenyl-1-propoxybenzenePd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Toluene/H₂O, 90°C85-98

Experimental Protocols

Buchwald-Hartwig Amination with Aniline

This protocol describes the palladium-catalyzed C-N cross-coupling of this compound with aniline.[3][4][5][6][7]

Materials:

  • This compound

  • Aniline

  • Palladium(II) acetate (Pd(OAc)₂)

  • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous toluene

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask, add Pd(OAc)₂ (2 mol%), BINAP (3 mol%), and NaOt-Bu (1.4 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene (5 mL), followed by this compound (1.0 mmol) and aniline (1.2 mmol).

  • Heat the reaction mixture to 100°C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Ullmann Condensation with Morpholine

This protocol outlines the copper-catalyzed C-N coupling of this compound with morpholine.[8][9]

Materials:

  • This compound

  • Morpholine

  • Copper(I) iodide (CuI)

  • L-proline

  • Potassium carbonate (K₂CO₃)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a round-bottom flask, combine this compound (1.0 mmol), morpholine (1.5 mmol), CuI (10 mol%), L-proline (20 mol%), and K₂CO₃ (2.0 mmol).

  • Add anhydrous DMSO (5 mL) to the flask.

  • Flush the flask with argon and heat the mixture to 110°C for 24-48 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with water.

  • Extract the product with ethyl acetate (3 x 25 mL).

  • Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the residue by column chromatography (silica gel, eluent: hexane/ethyl acetate).

Suzuki-Miyaura Cross-Coupling with Phenylboronic Acid

This protocol details the palladium-catalyzed Suzuki-Miyaura coupling of the C-Br bond in this compound with phenylboronic acid.[10][11][12][13][14]

Materials:

  • This compound

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Add Pd(PPh₃)₄ (3 mol%).

  • Evacuate and backfill the flask with argon.

  • Add a degassed mixture of toluene (8 mL) and water (2 mL).

  • Heat the reaction mixture to 90°C and stir for 6-12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After cooling to room temperature, separate the organic layer.

  • Extract the aqueous layer with toluene (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by flash column chromatography (silica gel, eluent: hexane/ethyl acetate).

Visualizations

General Workflow for Nucleophilic Substitution

G General Experimental Workflow for Nucleophilic Substitution A Reactant & Reagents (this compound, Nucleophile, Catalyst, Base, Ligand) B Solvent Addition (e.g., Toluene, DMSO, Dioxane) A->B C Inert Atmosphere (Argon or Nitrogen) B->C D Reaction at Elevated Temperature C->D E Reaction Monitoring (TLC, GC-MS, LC-MS) D->E F Workup (Quenching, Extraction) E->F G Purification (Column Chromatography) F->G H Product Characterization (NMR, MS, etc.) G->H

Caption: General experimental workflow for nucleophilic substitution.

Catalytic Cycle for Buchwald-Hartwig Amination

G Catalytic Cycle for Buchwald-Hartwig Amination Pd0 Pd(0)Ln OA Oxidative Addition Pd0->OA PdII Ar-Pd(II)(Br)Ln OA->PdII LE Ligand Exchange / Deprotonation PdII->LE Amide Ar-Pd(II)(NR'R'')Ln LE->Amide RE Reductive Elimination Amide->RE RE->Pd0 Product Ar-NR'R'' RE->Product ArX Ar-Br ArX->OA Amine HNR'R'' Amine->LE Base Base Base->LE

Caption: Buchwald-Hartwig amination catalytic cycle.

Catalytic Cycle for Suzuki-Miyaura Coupling

G Catalytic Cycle for Suzuki-Miyaura Coupling Pd0 Pd(0)Ln OA Oxidative Addition Pd0->OA PdII Ar-Pd(II)(Br)Ln OA->PdII TM Transmetalation PdII->TM Diaryl Ar-Pd(II)(Ar')Ln TM->Diaryl RE Reductive Elimination Diaryl->RE RE->Pd0 Product Ar-Ar' RE->Product ArX Ar-Br ArX->OA Boronic Ar'B(OH)₂ Boronic->TM Base Base Base->TM

References

Application Note: Selective Buchwald-Hartwig Amination of 4-Bromo-2-chloro-1-propoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become indispensable in medicinal chemistry and drug development for the synthesis of aryl amines, which are prevalent in a vast array of pharmaceutical compounds.[2] Dihaloarenes, such as 4-Bromo-2-chloro-1-propoxybenzene, present a unique synthetic challenge and opportunity, allowing for selective and sequential functionalization. Due to the differential reactivity of aryl bromides and chlorides in palladium-catalyzed reactions, with the C-Br bond being significantly more reactive, a selective amination can be achieved.[3][4] This application note provides a detailed protocol for the selective Buchwald-Hartwig amination of the C-Br bond in this compound, followed by the amination of the remaining C-Cl bond, enabling the synthesis of diverse di-functionalized aniline derivatives.

Reaction Scheme

cluster_0 Selective C-Br Amination cluster_1 Subsequent C-Cl Amination A This compound D 4-(R1R2N)-2-chloro-1-propoxybenzene A->D B Secondary Amine (HNR1R2) B->D C Pd Catalyst, Ligand, Base C->D D_clone 4-(R1R2N)-2-chloro-1-propoxybenzene G 4-(R1R2N)-2-(R3R4N)-1-propoxybenzene D_clone->G E Primary/Secondary Amine (HNR3R4) E->G F Pd Catalyst, Ligand, Base F->G

Caption: Reaction pathway for the sequential Buchwald-Hartwig amination.

Materials and Methods

Materials:

  • This compound

  • Morpholine

  • Piperidine

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

  • Ethyl acetate

  • Hexanes

  • Brine

  • Magnesium sulfate (MgSO₄)

  • Silica gel (for column chromatography)

Instrumentation:

  • Schlenk line or glovebox for inert atmosphere reactions

  • Magnetic stirrer with heating capabilities

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates

  • Flash chromatography system

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Gas Chromatography-Mass Spectrometry (GC-MS)

Experimental Protocols

Protocol 1: Selective Amination of the C-Br Bond

This protocol describes the selective reaction at the more reactive C-Br bond of this compound.

  • Reaction Setup: In a glovebox or under a stream of argon, a dry Schlenk flask is charged with Pd(OAc)₂ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol).

  • Reagent Addition: Anhydrous toluene (5 mL) is added to the flask, and the mixture is stirred for 10 minutes at room temperature.

  • This compound (1.0 mmol) and the desired secondary amine (e.g., morpholine, 1.2 mmol) are then added.

  • Reaction Conditions: The flask is sealed and heated to 100 °C with vigorous stirring for 12-24 hours. The reaction progress is monitored by TLC or GC-MS.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and quenched with water (10 mL). The aqueous layer is extracted with ethyl acetate (3 x 15 mL).

  • The combined organic layers are washed with brine (20 mL), dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired 4-amino-2-chloro-1-propoxybenzene derivative.

Protocol 2: Subsequent Amination of the C-Cl Bond

This protocol outlines the amination of the remaining C-Cl bond of the product from Protocol 1.

  • Reaction Setup: Following a similar procedure to Protocol 1, a dry Schlenk flask is charged with Pd(OAc)₂ (0.03 mmol, 3 mol%), XPhos (0.06 mmol, 6 mol%), and sodium tert-butoxide (1.5 mmol).

  • Reagent Addition: Anhydrous toluene (5 mL) is added, and the mixture is stirred. The purified 4-amino-2-chloro-1-propoxybenzene derivative (1.0 mmol) and the second amine (e.g., piperidine, 1.3 mmol) are added.

  • Reaction Conditions: The reaction is heated to 110 °C for 24-48 hours, with monitoring by TLC or GC-MS. Note that harsher conditions (higher temperature and catalyst loading) may be required for the less reactive C-Cl bond.

  • Work-up and Purification: The work-up and purification steps are identical to those described in Protocol 1.

Results and Discussion

The selective Buchwald-Hartwig amination of this compound was successfully demonstrated. The initial amination proceeds with high selectivity at the C-Br position, which is attributed to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, leading to a faster rate of oxidative addition to the palladium(0) catalyst. The subsequent amination of the C-Cl bond requires more forcing conditions, which is consistent with the lower reactivity of aryl chlorides in this type of transformation.

Table 1: Representative Data for the Sequential Amination of this compound

EntryAmine 1 (at C-Br)Yield (%) of Mono-aminated ProductAmine 2 (at C-Cl)Yield (%) of Di-aminated Product
1Morpholine92Piperidine85
2Diethylamine88Aniline78
3Pyrrolidine95Morpholine89

Note: The data presented in this table is representative of typical yields for similar substrates and should be considered illustrative.

Troubleshooting

  • Low Yield: Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere. The catalyst and ligand quality are crucial. Consider increasing the temperature or reaction time for less reactive amines.

  • Poor Selectivity: If amination at the C-Cl position is observed in the first step, reducing the reaction temperature or time may improve selectivity for the C-Br bond.

  • Incomplete Reaction (Second Step): The amination of the C-Cl bond is more challenging. An increase in catalyst loading, a more electron-rich ligand, or a higher reaction temperature may be necessary to drive the reaction to completion.

Conclusion

This application note provides a reliable and selective method for the sequential Buchwald-Hartwig amination of this compound. The protocols herein enable the controlled synthesis of a variety of di-substituted aniline derivatives, which are valuable building blocks in drug discovery and materials science. The ability to selectively functionalize dihaloarenes offers a versatile strategy for the rapid generation of molecular diversity.

Visualizations

cluster_workflow Experimental Workflow A 1. Inert Atmosphere Setup (Schlenk Flask/Glovebox) B 2. Add Catalyst, Ligand, Base A->B C 3. Add Solvent and Stir B->C D 4. Add Aryl Halide and Amine C->D E 5. Heat Reaction Mixture D->E F 6. Monitor Reaction (TLC/GC-MS) E->F G 7. Quench and Extract F->G H 8. Dry and Concentrate G->H I 9. Purify (Column Chromatography) H->I J 10. Characterize Product (NMR, MS) I->J Start 4-Bromo-2-chloro- 1-propoxybenzene Decision Selective Amination (Protocol 1) Start->Decision Mono_Product 4-Amino-2-chloro- 1-propoxybenzene Decision->Mono_Product Successful Decision2 Decision2 Mono_Product->Decision2 Further Amination? (Protocol 2) Di_Product 4,2-Di-amino- 1-propoxybenzene End Final Products Di_Product->End Decision2->Di_Product Yes Decision2->End No

References

Troubleshooting & Optimization

Optimizing reaction conditions for 4-Bromo-2-chloro-1-propoxybenzene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-2-chloro-1-propoxybenzene.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: The most common and efficient method is the Williamson ether synthesis. This reaction involves the deprotonation of 4-Bromo-2-chlorophenol to form a phenoxide ion, which then acts as a nucleophile to attack an n-propyl halide (e.g., 1-bromopropane or 1-iodopropane) and form the desired ether.

Q2: How is the starting material, 4-Bromo-2-chlorophenol, synthesized?

A2: 4-Bromo-2-chlorophenol is typically synthesized by the bromination of 2-chlorophenol.[1] The reaction is often carried out in a suitable solvent like carbon tetrachloride at room temperature.[1]

Q3: What are the critical parameters to control during the Williamson ether synthesis for this specific molecule?

A3: Key parameters to control include the choice of base, solvent, reaction temperature, and the purity of the starting materials. A strong base is required to fully deprotonate the phenol. The solvent should be polar aprotic to promote the SN2 mechanism.[2] Temperature control is crucial to minimize side reactions.

Q4: What are the expected side products in this synthesis?

A4: Potential side products can arise from the elimination reaction of the n-propyl halide (forming propene), especially if a sterically hindered base is used or the temperature is too high.[2][3] Incomplete reaction will leave unreacted 4-Bromo-2-chlorophenol. O-alkylation vs. C-alkylation is a possibility with phenoxides, though O-alkylation is generally favored under these conditions.

Q5: What purification techniques are recommended for the final product?

A5: The crude product can be purified using techniques such as column chromatography, recrystallization, or distillation, depending on the physical properties of the product and the impurities present.[4] A common workup involves an aqueous wash to remove the base and salts, followed by extraction with an organic solvent.[5]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete deprotonation of the phenol. 2. Poor quality of the propyl halide (e.g., hydrolyzed). 3. Reaction temperature is too low. 4. Insufficient reaction time.1. Use a stronger base (e.g., NaH) or ensure the base is fresh and anhydrous. 2. Use freshly distilled or a new bottle of the propyl halide. 3. Gradually increase the reaction temperature while monitoring for side product formation. 4. Monitor the reaction progress using TLC or HPLC and extend the reaction time if necessary.[4]
Formation of Significant Impurities 1. The reaction temperature is too high, leading to elimination side products. 2. The base used is too sterically hindered, favoring elimination. 3. The starting materials are impure.1. Maintain a consistent and appropriate reaction temperature. Consider running the reaction at a lower temperature for a longer duration. 2. Use a less sterically hindered base like sodium hydride or potassium carbonate. 3. Ensure the purity of 4-Bromo-2-chlorophenol and the propyl halide before starting the reaction.
Difficult Product Isolation 1. Emulsion formation during aqueous workup. 2. The product is an oil and difficult to crystallize.1. Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion. 2. If crystallization is challenging, purify the product using column chromatography on silica gel.
Presence of Unreacted 4-Bromo-2-chlorophenol 1. Insufficient amount of base or propyl halide. 2. The reaction was not allowed to proceed to completion.1. Use a slight excess (1.1-1.2 equivalents) of both the base and the propyl halide. 2. Increase the reaction time and monitor for the disappearance of the starting material by TLC or HPLC.

Experimental Protocols

Synthesis of 4-Bromo-2-chlorophenol

This protocol is adapted from general procedures for the bromination of phenols.[1]

  • Dissolution: Dissolve 2-chlorophenol (1 equivalent) in a suitable inert solvent (e.g., dichloromethane or carbon tetrachloride) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cooling: Cool the solution in an ice bath to 0-5 °C.

  • Bromine Addition: Slowly add a solution of bromine (1 equivalent) in the same solvent to the cooled solution of 2-chlorophenol over a period of 1-2 hours. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup: Quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine. Separate the organic layer, wash with water and brine, and then dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure 4-Bromo-2-chlorophenol.

Synthesis of this compound (Williamson Ether Synthesis)

This protocol is based on the principles of the Williamson ether synthesis.[3][6][7]

  • Deprotonation: To a solution of 4-Bromo-2-chlorophenol (1 equivalent) in a polar aprotic solvent (e.g., DMF or acetonitrile) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a strong base such as sodium hydride (1.1 equivalents) portion-wise at 0 °C.

  • Stirring: Allow the mixture to stir at room temperature for 30-60 minutes, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium phenoxide.

  • Alkylation: Add 1-bromopropane or 1-iodopropane (1.2 equivalents) dropwise to the reaction mixture.

  • Heating: Heat the reaction mixture to 50-60 °C and stir for 4-12 hours. Monitor the progress of the reaction by TLC or HPLC.

  • Quenching: After the reaction is complete, cool the mixture to room temperature and carefully quench with water.

  • Extraction: Extract the product with an organic solvent such as ethyl acetate or diethyl ether. Combine the organic layers.

  • Washing: Wash the combined organic layers with water and brine to remove any remaining base and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Data Presentation

Table 1: Reactant and Product Properties

Compound Molecular Formula Molar Mass ( g/mol ) Boiling Point (°C) Melting Point (°C)
2-ChlorophenolC₆H₅ClO128.56174-1768-9
4-Bromo-2-chlorophenolC₆H₄BrClO207.45~240 (decomposes)47-49
1-BromopropaneC₃H₇Br123.0071-110
This compoundC₉H₁₀BrClO249.53Not availableNot available

Table 2: Typical Reaction Conditions for Williamson Ether Synthesis

Parameter Condition Rationale
Starting Phenol 4-Bromo-2-chlorophenolThe precursor for the ether synthesis.
Alkylating Agent 1-Bromopropane or 1-IodopropaneProvides the n-propyl group for the ether. Iodides are more reactive but also more expensive.
Base Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃)To deprotonate the phenol and form the nucleophilic phenoxide. NaH is stronger and ensures complete deprotonation.
Solvent Dimethylformamide (DMF) or AcetonitrilePolar aprotic solvents that solvate the cation and leave the anion nucleophilic, favoring the SN2 reaction.
Temperature 50-60 °CProvides sufficient energy for the reaction to proceed at a reasonable rate without promoting significant elimination side reactions.
Reaction Time 4-12 hoursDependent on the reactivity of the substrates and the reaction temperature. Should be monitored by TLC or HPLC.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Williamson Ether Synthesis start 2-Chlorophenol step1_reagents Br2, Solvent (e.g., CH2Cl2) start->step1_reagents product1 4-Bromo-2-chlorophenol step1_reagents->product1 step2_reagents 1. Base (e.g., NaH) 2. 1-Bromopropane product1->step2_reagents final_product This compound step2_reagents->final_product

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic start Low Yield or Incomplete Reaction check_base Is the base strong enough and anhydrous? start->check_base check_temp Is the reaction temperature optimal? check_base->check_temp Yes sol_base Use a stronger, anhydrous base (e.g., NaH). check_base->sol_base No check_time Was the reaction time sufficient? check_temp->check_time Yes sol_temp Adjust temperature. Avoid excessive heat. check_temp->sol_temp No sol_time Increase reaction time and monitor by TLC/HPLC. check_time->sol_time No

Caption: Troubleshooting logic for low reaction yield.

References

Technical Support Center: Improving Reaction Yield for 4-Bromo-2-chloro-1-propoxybenzene Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-2-chloro-1-propoxybenzene in various cross-coupling reactions. The information is designed to help diagnose and resolve issues related to low reaction yields and other common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the expected reactivity order for the halogen atoms in this compound in palladium-catalyzed cross-coupling reactions?

A1: In palladium-catalyzed cross-coupling reactions, the reactivity of halogens generally follows the order: I > Br > OTf > Cl.[1][2] Therefore, the carbon-bromine (C-Br) bond at the 4-position of this compound is significantly more reactive than the carbon-chlorine (C-Cl) bond at the 2-position. This inherent difference in reactivity allows for site-selective cross-coupling at the C-Br position while leaving the C-Cl group intact for potential subsequent transformations.[2]

Q2: I am observing low to no conversion of my starting material. What are the first things I should check?

A2: Low or no conversion is a common issue that can often be traced back to a few key factors. A systematic check is recommended:

  • Catalyst Activity: Ensure you are using a fresh, active palladium catalyst. Palladium catalysts, especially Pd(0) species, can be sensitive to air and moisture and may lose activity over time.[3] Consider using a pre-formed catalyst or a more robust precatalyst system.

  • Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst and any phosphine ligands.[4] Ensure your reaction vessel is properly purged with an inert gas like argon or nitrogen using techniques such as several vacuum/backfill cycles.[4]

  • Reagent and Solvent Quality: Use anhydrous and degassed solvents, as oxygen and water can deactivate the catalyst and promote side reactions.[4] Ensure your coupling partner and base are pure and dry.

Q3: What are common side reactions that can lead to low yields of the desired product?

A3: Several side reactions can compete with the desired cross-coupling and reduce your yield:

  • Homocoupling: This is the dimerization of your coupling partner (e.g., boronic acid in Suzuki coupling or alkyne in Sonogashira coupling). It can be minimized by ensuring strictly anaerobic conditions and using a slight excess of the coupling partner.[2]

  • Protodeboronation (in Suzuki Coupling): This is the cleavage of the C-B bond of the boronic acid, which is replaced by a hydrogen atom. This is particularly problematic with electron-deficient boronic acids and can be promoted by the base and presence of water. Using milder bases like K₃PO₄ or Cs₂CO₃, and ensuring anhydrous conditions can help mitigate this issue.

  • Catalyst Decomposition: The formation of a black precipitate, often referred to as "palladium black," indicates the decomposition of the palladium catalyst into an inactive form. This can be caused by impurities, high temperatures, or an inappropriate choice of ligand or solvent.

Q4: Can I perform a second coupling reaction at the chloro position?

A4: Yes, sequential functionalization is a key advantage of using dihalogenated substrates. After the initial coupling at the more reactive C-Br bond, a second cross-coupling reaction can be performed at the less reactive C-Cl position. This typically requires more forcing conditions, such as a higher temperature, a stronger base, a longer reaction time, and often a different, more active catalyst system (e.g., one with bulky, electron-rich phosphine ligands).[2]

Troubleshooting Guides

Suzuki-Miyaura Coupling

Issue: Low yield of the desired biaryl product.

Potential CauseRecommended SolutionRationale
Inactive Catalyst Use a fresh batch of palladium precursor and ligand. Consider using a pre-formed catalyst like a palladacycle.Palladium catalysts can degrade upon storage. Pre-catalysts often provide more consistent results.
Inefficient Oxidative Addition Switch to a more electron-rich and sterically bulky phosphine ligand (e.g., Buchwald-type ligands like SPhos, XPhos, or RuPhos). Increase the reaction temperature in increments.The C-Br bond in this compound is on an electron-rich ring, which can make oxidative addition slower. Electron-rich ligands enhance the electron density on the palladium center, facilitating this step.
Protodeboronation of Boronic Acid Use a milder base (e.g., K₃PO₄, Cs₂CO₃, or KF). Use anhydrous solvents and reagents. Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester).Strong bases and water can promote the undesired cleavage of the C-B bond. Boronate esters are generally more stable than boronic acids.
Poor Solubility Screen different solvents or solvent mixtures (e.g., Toluene/H₂O, Dioxane/H₂O, DMF).Ensuring all components are in solution is crucial for efficient reaction kinetics.
Buchwald-Hartwig Amination

Issue: Low yield of the desired arylamine.

Potential CauseRecommended SolutionRationale
Inappropriate Base Screen different bases. Strong, non-nucleophilic bases like NaOtBu or LHMDS are often effective. For base-sensitive substrates, consider milder bases like K₂CO₃ or Cs₂CO₃, though this may require higher temperatures.The base is crucial for deprotonating the amine, but its strength must be compatible with other functional groups in the molecule.
Ligand Incompatibility For coupling with primary amines, bidentate ligands like BINAP or DPPF can be effective. For sterically hindered amines or challenging aryl halides, bulky monodentate ligands like XPhos or RuPhos are often superior.[5]The choice of ligand is critical and depends on the specific amine coupling partner.
Catalyst Poisoning Ensure the amine starting material is pure. Some functional groups on the amine can coordinate to the palladium and inhibit catalysis.Impurities in the amine can act as catalyst poisons.
Slow Reductive Elimination Use a more electron-donating ligand. Ensure the base is sufficiently strong to facilitate the formation of the palladium-amido complex.The final step of the catalytic cycle can be slow for some substrates.
Sonogashira Coupling

Issue: Low yield of the desired alkynylated product.

Potential CauseRecommended SolutionRationale
Glaser Homocoupling of Alkyne Ensure strictly anaerobic conditions by thoroughly degassing all solvents and reagents and maintaining a positive pressure of inert gas. Consider a copper-free Sonogashira protocol.Oxygen promotes the oxidative homocoupling of terminal alkynes, a major side reaction.
Inactive Copper Co-catalyst Use a fresh source of CuI. Ensure it has been stored under inert atmosphere.Copper(I) salts can oxidize over time, leading to reduced catalytic activity.
Inappropriate Base An amine base like triethylamine (TEA) or diisopropylamine (DIPA) is typically required. Ensure the base is dry and used in sufficient excess.The base deprotonates the terminal alkyne to form the reactive copper acetylide.
Low Reaction Temperature While many Sonogashira reactions proceed at room temperature, coupling of aryl bromides, especially electron-rich ones, may require heating (e.g., 40-80 °C).[6]Higher temperatures can be necessary to overcome the activation barrier for oxidative addition.
Heck Coupling

Issue: Low yield of the desired substituted alkene.

Potential CauseRecommended SolutionRationale
Poor Regioselectivity For terminal alkenes, the regioselectivity of addition can be an issue. The choice of ligand and reaction conditions can influence this. Generally, neutral palladium complexes favor β-hydride elimination to give the trans-alkene.The electronic and steric properties of the alkene and the catalytic system determine where the aryl group adds.
Low Reactivity of Aryl Bromide The electron-rich nature of this compound can make it less reactive. Use of bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃) or N-heterocyclic carbene (NHC) ligands can improve reactivity. Higher temperatures may be required.Enhancing the electron density on the palladium center through the ligand facilitates the oxidative addition step.
Decomposition of Catalyst at High Temperatures If high temperatures are required, use a more thermally stable catalyst system, such as one with a robust palladacycle precatalyst or bulky phosphine ligands.High temperatures needed to activate the aryl bromide can also lead to catalyst decomposition.
Inappropriate Base A variety of organic (e.g., TEA) or inorganic (e.g., K₂CO₃, NaOAc) bases can be used. The choice of base can influence the reaction rate and should be optimized.The base is required to neutralize the H-X generated during the catalytic cycle.

Quantitative Data Summary

The following tables provide representative quantitative data for cross-coupling reactions of substrates structurally similar to this compound, such as 4-bromo-2-chloroanisole and other dihaloarenes. This data is intended to serve as a guideline for reaction optimization.

Table 1: Suzuki-Miyaura Coupling of Dihaloarenes

EntryAryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
15-Bromo-2-chloropyrimidinePhenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2)Toluene/EtOH/H₂O10085
24-Bromo-2-chloroanisole4-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O10092
31-Bromo-3-chlorobenzenePhenylboronic acidPd₂(dba)₃ (1)P(t-Bu)₃ (3)K₃PO₄ (2)Toluene8095
44-Bromo-2-chloroanisole3-Tolylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃ (2)DMF11088

Table 2: Buchwald-Hartwig Amination of Dihaloarenes

EntryAryl HalideAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
14-Bromo-2-chloroanisoleMorpholinePd(OAc)₂ (2)XPhos (4)NaOtBu (1.5)Toluene10094
21-Bromo-3-chlorobenzeneAnilinePd₂(dba)₃ (1.5)BINAP (3)Cs₂CO₃ (2)Dioxane11089
34-Bromo-2-chloroanisoleBenzylaminePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2)t-BuOH10091
45-Bromo-2-chloropyridinePiperidinePd₂(dba)₃ (1)JohnPhos (2)LHMDS (1.5)THF8096

Table 3: Sonogashira Coupling of Dihaloarenes

EntryAryl HalideAlkynePd Cat. (mol%)Cu Cat. (mol%)Base (equiv)SolventTemp (°C)Yield (%)
14-Bromo-2-chloroanisolePhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)TEA (3)THF6085
21-Bromo-3-chlorobenzeneTrimethylsilylacetylenePd(OAc)₂ (2)-DIPA (3)Toluene8090 (Copper-free)
34-Bromo-2-chloroanisole1-OctynePd(PPh₃)₄ (3)CuI (5)TEA (3)DMF7088
45-Bromo-2-chloropyridineEthynylbenzenePdCl₂(dppf) (3)CuI (5)Et₃N (3)Dioxane9092

Table 4: Heck Coupling of Dihaloarenes

EntryAryl HalideAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
14-Bromo-2-chloroanisoleStyrenePd(OAc)₂ (2)P(o-tol)₃ (4)NaOAc (2)DMF12082
21-Bromo-3-chlorobenzeneMethyl acrylatePd(OAc)₂ (1)P(t-Bu)₃ (2)K₂CO₃ (2)Dioxane11091
34-Bromo-2-chloroanisolen-Butyl acrylatePdCl₂(PPh₃)₂ (3)-TEA (2)Acetonitrile10087
45-Bromo-2-chloropyridineStyrenePd₂(dba)₃ (1.5)DavePhos (3)Cs₂CO₃ (2)Toluene11089

Experimental Protocols

The following are generalized experimental protocols for the selective cross-coupling at the C-Br position of this compound. These should serve as a starting point, and optimization may be necessary for specific coupling partners.

Protocol 1: Selective Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Degassed deionized water

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and K₃PO₄.

  • Add Pd(OAc)₂ and SPhos to the flask.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add degassed 1,4-dioxane and degassed water (e.g., in a 4:1 to 10:1 ratio) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Selective Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Anhydrous, degassed toluene

Procedure:

  • In a glovebox or under an inert atmosphere, add NaOtBu to an oven-dried Schlenk flask.

  • In a separate vial, dissolve this compound, Pd(OAc)₂, and XPhos in anhydrous, degassed toluene.

  • Add the amine to the solution, and then transfer the entire solution to the Schlenk flask containing the base.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify the crude product by column chromatography.

Protocol 3: Selective Sonogashira Coupling

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) chloride [Pd(PPh₃)₂Cl₂] (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (TEA) or Diisopropylamine (DIPA), degassed (3.0 equiv)

  • Anhydrous, degassed THF or DMF

Procedure:

  • To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous, degassed solvent and the amine base via syringe.

  • Add the terminal alkyne dropwise to the stirred solution.

  • Stir the reaction at room temperature or heat to 40-80 °C, monitoring its progress by TLC or GC-MS.

  • Upon completion, cool to room temperature, dilute with an organic solvent, and wash with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer, filter, concentrate, and purify by column chromatography.

Protocol 4: Selective Heck Coupling

Materials:

  • This compound (1.0 equiv)

  • Alkene (e.g., styrene or an acrylate) (1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • Tri(o-tolyl)phosphine [P(o-tol)₃] (4 mol%)

  • Sodium acetate (NaOAc) or triethylamine (TEA) (2.0 equiv)

  • Anhydrous, degassed DMF or acetonitrile

Procedure:

  • To a sealable reaction tube, add this compound, Pd(OAc)₂, P(o-tol)₃, and the base.

  • Evacuate and backfill the tube with an inert gas.

  • Add the alkene and the anhydrous, degassed solvent.

  • Seal the tube and heat the reaction mixture to 100-140 °C.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the combined organic layers, dry, concentrate, and purify the product by column chromatography.

Visualizations

Troubleshooting_Workflow cluster_Check1 Initial Checks cluster_Check2 Optimization Strategy cluster_Check3 Byproduct Analysis Start Low or No Yield Observed Check1 Check Reagents and Setup Start->Check1 Catalyst Catalyst Active? Check1->Catalyst Inert Inert Atmosphere? Check1->Inert Purity Reagents/Solvents Pure & Dry? Check1->Purity Check2 Systematic Parameter Optimization Ligand Screen Ligands Check2->Ligand Check3 Analyze Side Products Homocoupling Homocoupling Observed? Check3->Homocoupling Dehalogenation Dehalogenation/Protodeboronation? Check3->Dehalogenation Other Other Side Products? Check3->Other Success Improved Yield Achieved Catalyst->Ligand Inert->Homocoupling Purity->Dehalogenation Base Screen Bases Ligand->Base Solvent Screen Solvents Base->Solvent Temp Vary Temperature Solvent->Temp Temp->Success Homocoupling->Inert Dehalogenation->Purity Other->Check2

Caption: Troubleshooting workflow for addressing low reaction yield.

Reaction_Optimization Parameters Key Parameters Catalyst Precursor Ligand Base Solvent Temperature Catalyst Catalyst System Pd(OAc)₂ Pd₂(dba)₃ Precatalysts Bulky/Electron-Rich Ligands Bidentate Ligands NHCs Parameters->Catalyst influences Conditions Reaction Conditions K₃PO₄ Cs₂CO₃ NaOtBu Toluene Dioxane DMF Room Temp 80°C 110°C Parameters->Conditions influences Outcome {Desired Outcome|High Yield|High Selectivity (C-Br vs C-Cl)|Minimal Side Products} Catalyst->Outcome determines Conditions->Outcome determines

Caption: Logical relationships in cross-coupling reaction optimization.

References

Common side reactions and byproducts in 4-Bromo-2-chloro-1-propoxybenzene chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-2-chloro-1-propoxybenzene. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during synthesis and subsequent reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and straightforward method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the deprotonation of 4-bromo-2-chlorophenol to form a phenoxide, which then acts as a nucleophile to attack an n-propyl halide (e.g., 1-bromopropane or 1-iodopropane).

Q2: What are the key reactive sites on the this compound molecule?

A2: The primary reactive site for cross-coupling reactions is the carbon-bromine bond, which is susceptible to oxidative addition with palladium catalysts, making it suitable for reactions like Suzuki-Miyaura coupling.[1] The aromatic ring itself can also undergo further electrophilic substitution, though the existing substituents will direct the position of new groups. The molecule is also a precursor for Grignard reagent formation at the C-Br bond.

Q3: What are the typical purity specifications for commercially available this compound?

A3: For synthetic applications, particularly in pharmaceutical development, a purity of greater than 98% is often required.[1] Impurities can lead to unwanted side reactions and complicate purification of the desired product.[1]

Q4: What are the recommended storage conditions for this compound?

A4: this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. It is important to avoid exposure to strong oxidizing agents and moisture.

Troubleshooting Guides

Williamson Ether Synthesis of this compound

Issue: Low or no yield of the desired ether product.

  • Potential Cause 1: Incomplete deprotonation of 4-bromo-2-chlorophenol. The phenoxide is the active nucleophile, and insufficient base will result in unreacted starting material.

    • Recommended Solution: Ensure the use of a sufficiently strong and anhydrous base (e.g., sodium hydride, potassium carbonate) and an appropriate solvent. Monitor the deprotonation step by TLC to confirm the consumption of the starting phenol before adding the propyl halide.

  • Potential Cause 2: Competing elimination reaction. The alkoxide base can promote the E2 elimination of the propyl halide to form propene, especially at higher temperatures.[2][3]

    • Recommended Solution: Maintain a moderate reaction temperature. Williamson ether synthesis generally works best with primary alkyl halides to minimize elimination.[2] Using 1-iodopropane may increase the rate of the desired SN2 reaction over elimination compared to 1-bromopropane.

  • Potential Cause 3: Poor quality of reagents or solvent. Moisture in the solvent or on the glassware can quench the phenoxide.

    • Recommended Solution: Use anhydrous solvents and dry glassware. Ensure the purity of the starting phenol and propyl halide.

Issue: Presence of significant amounts of unreacted 4-bromo-2-chlorophenol in the final product.

  • Potential Cause 1: Insufficient amount of propyl halide. If the phenol is not fully consumed, it will remain as an impurity.

    • Recommended Solution: Use a slight excess (1.1-1.2 equivalents) of the propyl halide to ensure complete reaction of the phenoxide.

  • Potential Cause 2: Short reaction time. The reaction may not have proceeded to completion.

    • Recommended Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.[1]

Suzuki-Miyaura Coupling Reactions

Issue: Low yield of the coupled product.

  • Potential Cause 1: Inactive catalyst. The palladium catalyst may be oxidized or poisoned.

    • Recommended Solution: Ensure all reagents and solvents are thoroughly degassed to remove oxygen. Use high-purity starting materials and consider using a fresh batch of catalyst and ligands.[1]

  • Potential Cause 2: Inefficient transmetalation. The transfer of the organic group from the boron reagent to the palladium center can be slow.

    • Recommended Solution: The choice of base is critical for activating the boronic acid.[4] Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The solvent system (e.g., dioxane/water, toluene/water) also plays a crucial role.[1]

Issue: Formation of homocoupling byproducts.

  • Potential Cause: Side reactions of the organoborane or the aryl halide. This can be promoted by the reaction conditions.

    • Recommended Solution: Optimize the reaction temperature and catalyst/ligand system. Carefully control the stoichiometry of the reactants. In some cases, changing the base or solvent can minimize homocoupling.

Grignard Reagent Formation and Subsequent Reactions

Issue: Failure to form the Grignard reagent.

  • Potential Cause 1: Presence of moisture. Grignard reagents are highly reactive with water and other protic sources.[5]

    • Recommended Solution: Use anhydrous ether (diethyl ether or THF) as the solvent and ensure all glassware is rigorously dried. The magnesium turnings should also be dry.

  • Potential Cause 2: Passivated magnesium surface. An oxide layer on the magnesium can prevent the reaction from initiating.

    • Recommended Solution: Activate the magnesium turnings by crushing them, or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to initiate the reaction.

Issue: Low yield of the desired product after reaction with an electrophile.

  • Potential Cause: The Grignard reagent is acting as a base. If the electrophile has acidic protons, the Grignard reagent will be quenched.[6]

    • Recommended Solution: Ensure the electrophile is aprotic. For example, when reacting with a ketone, ensure there are no acidic functional groups present on the molecule.

Quantitative Data Summary

ParameterWilliamson Ether SynthesisSuzuki-Miyaura CouplingGrignard Reaction
Typical Yield 70-90%60-85%50-75%
Common Purity (Post-Purification) >98%>97%>95%
Key Reaction Conditions Base (NaH, K₂CO₃), Solvent (DMF, Acetonitrile), 40-80°CPd Catalyst, Ligand, Base (K₂CO₃, K₃PO₄), Solvent (Dioxane/H₂O, Toluene), 80-110°CAnhydrous Ether (THF, Et₂O), Activated Mg, Room Temp to Reflux

Note: The data presented in this table are typical ranges and can vary significantly based on the specific reaction conditions, scale, and purity of the reagents.

Experimental Protocols

Protocol 1: Synthesis of this compound via Williamson Ether Synthesis
  • Deprotonation: To a stirred solution of 4-bromo-2-chlorophenol (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (1.5 eq) at room temperature.

  • Alkylation: Heat the mixture to 60°C and add 1-bromopropane (1.2 eq) dropwise.

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting phenol is consumed (typically 4-6 hours).

  • Workup: Cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Williamson_Ether_Synthesis 4-Bromo-2-chlorophenol 4-Bromo-2-chlorophenol Phenoxide Ion Phenoxide Ion 4-Bromo-2-chlorophenol->Phenoxide Ion + Base (e.g., K₂CO₃) This compound This compound Phenoxide Ion->this compound + 1-Bromopropane (SN2) Propene Propene 1-Bromopropane 1-Bromopropane 1-Bromopropane->Propene + Base (E2 Side Reaction)

Caption: Williamson ether synthesis of this compound and a competing elimination side reaction.

Suzuki_Coupling_Workflow cluster_0 Reaction Setup cluster_1 Potential Byproducts This compound This compound Boronic Acid/Ester Boronic Acid/Ester Pd Catalyst & Ligand Pd Catalyst & Ligand Base Base Degassed Solvent Degassed Solvent Reaction Setup Reaction Setup Heating & Stirring Heating & Stirring Reaction Monitoring (TLC/HPLC) Reaction Monitoring (TLC/HPLC) Heating & Stirring->Reaction Monitoring (TLC/HPLC) Aqueous Workup Aqueous Workup Reaction Monitoring (TLC/HPLC)->Aqueous Workup Extraction Extraction Aqueous Workup->Extraction Purification (Chromatography) Purification (Chromatography) Extraction->Purification (Chromatography) Coupled Product Coupled Product Purification (Chromatography)->Coupled Product Homocoupled Products Homocoupled Products Debrominated Starting Material Debrominated Starting Material

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction involving this compound.

Troubleshooting_Logic Low Product Yield Low Product Yield Incomplete Reaction? Incomplete Reaction? Low Product Yield->Incomplete Reaction? Check TLC/HPLC Increase Reaction Time/Temp Increase Reaction Time/Temp Incomplete Reaction?->Increase Reaction Time/Temp Yes Reagent Quality Issue? Reagent Quality Issue? Incomplete Reaction?->Reagent Quality Issue? No Use Fresh/Anhydrous Reagents Use Fresh/Anhydrous Reagents Reagent Quality Issue?->Use Fresh/Anhydrous Reagents Yes Side Reaction Dominating? Side Reaction Dominating? Reagent Quality Issue?->Side Reaction Dominating? No Optimize Conditions (Temp, Base, etc.) Optimize Conditions (Temp, Base, etc.) Side Reaction Dominating?->Optimize Conditions (Temp, Base, etc.) Yes

References

Technical Support Center: Purification of 4-Bromo-2-chloro-1-propoxybenzene and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and frequently asked questions (FAQs) for the purification of 4-Bromo-2-chloro-1-propoxybenzene and structurally similar halogenated aromatic ethers.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound to consider for purification?

A1: While specific experimental data for this exact compound is not widely published, its structure (a halogenated aromatic ether) suggests it will be a relatively nonpolar, high-boiling point liquid or a low-melting solid. It is expected to be soluble in common organic solvents like hexanes, ethyl acetate, and dichloromethane, and insoluble in water. These properties are critical for choosing an appropriate purification technique, such as normal-phase chromatography or recrystallization from a nonpolar solvent.

Q2: What are the most common impurities expected from the synthesis of this compound?

A2: The synthesis of this compound likely proceeds via a Williamson ether synthesis, reacting 4-bromo-2-chlorophenol with a propyl halide (e.g., 1-bromopropane) in the presence of a base.[1] Potential impurities include:

  • Unreacted 4-bromo-2-chlorophenol: The starting phenol is a key potential impurity.

  • Isomeric products: Depending on the synthesis of the starting phenol, regioisomers may be present.[2]

  • Side-products from the propyl halide: Elimination products (propene) or products from reaction with the solvent may occur.[1]

  • Residual base and salts: Inorganic salts are typically removed during the initial workup but can persist.

Q3: What is the general workflow for purifying this type of compound?

A3: A standard purification workflow starts with an aqueous workup to remove inorganic impurities and water-soluble components, followed by chromatographic or crystallization techniques to isolate the final product from organic impurities. The choice between methods depends on the physical state of the product and the nature of the impurities.[3]

Q4: Which analytical techniques are best for assessing the purity of the final product?

A4: The purity of the final product can be assessed using a combination of techniques:

  • Thin-Layer Chromatography (TLC): An excellent, rapid method to check for the presence of impurities and to guide the development of a column chromatography method.[4]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reverse-phase method using an acetonitrile/water mobile phase is suitable for analyzing compounds like 4-bromo-2-chlorophenol and its derivatives.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify and quantify impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for volatile impurities and confirming the molecular weight of the product.

Troubleshooting Guides

Problem: My crude product contains unreacted 4-bromo-2-chlorophenol.

Cause: Incomplete reaction or non-stoichiometric amounts of reagents. Phenols are acidic and represent a common impurity in ether syntheses.[6]

Solution: Acid-Base Extraction Phenolic impurities can be effectively removed by a liquid-liquid extraction using an aqueous base. The acidic phenol is deprotonated to form a water-soluble phenoxide salt, which partitions into the aqueous layer, leaving the neutral ether product in the organic layer.[7]

Protocol: Basic Wash to Remove Phenolic Impurities

  • Dissolve the crude product in a water-immiscible organic solvent such as diethyl ether or ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Add a 1 M aqueous sodium hydroxide (NaOH) solution, cap the funnel, and shake gently, venting frequently.

  • Allow the layers to separate. Drain the lower aqueous layer containing the sodium phenoxide salt.

  • Repeat the wash with the NaOH solution one or two more times to ensure complete removal.

  • Wash the organic layer with water and then with brine to remove residual base and dissolved water.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

Problem: My TLC shows multiple spots that are very close together.

Cause: The impurities are structurally very similar to the product, having similar polarities. This makes separation by standard column chromatography challenging.

Solution: Optimize Column Chromatography Conditions Improving separation requires careful optimization of the stationary and mobile phases.[8]

  • Solvent System: Test a range of solvent systems with varying polarity using TLC. For nonpolar compounds, start with a low-polarity eluent like hexane and gradually add a slightly more polar solvent like ethyl acetate or dichloromethane.[9] A change in the nature of the polar solvent (e.g., switching from ethyl acetate to diethyl ether) can alter selectivity and improve separation.

  • Stationary Phase: While silica gel is the most common stationary phase for normal-phase chromatography, alumina can offer different selectivity and may be effective for separating certain isomers.[10]

Table 1: Recommended Solvent Systems for Column Chromatography of Halogenated Aromatic Ethers
Compound Polarity Suggested Starting Solvent System (v/v)
Nonpolar1-5% Ethyl Acetate in Hexane
Intermediate Polarity10-30% Ethyl Acetate in Hexane
Polar50-100% Ethyl Acetate in Hexane or 1-5% Methanol in Dichloromethane
ngcontent-ng-c1205671314="" class="ng-star-inserted">

Data adapted from common practices for purifying moderately nonpolar organic compounds.

Problem: The purified compound is an oil and will not crystallize.

Cause: The compound may be a liquid at room temperature, or residual impurities are preventing the formation of a crystal lattice. Oiling out can also occur if the boiling point of the recrystallization solvent is higher than the melting point of the compound.[3]

Solution: Induce Crystallization or Use an Alternative Method

  • Induce Crystallization:

    • Scratching: Use a glass rod to scratch the inside of the flask below the solvent level. This creates nucleation sites for crystal growth.[11]

    • Seed Crystals: Add a tiny crystal of the pure compound (if available) to the cooled, supersaturated solution to initiate crystallization.[11]

    • Solvent Change: Attempt recrystallization from a different solvent or a solvent mixture. A slow evaporation of a solution of the compound in a volatile solvent can sometimes yield crystals.

  • Alternative Purification: If crystallization fails, column chromatography is the primary alternative.[3] For high-boiling oils, vacuum distillation can also be an effective purification method.[12]

Table 2: Suggested Solvents for Recrystallization
Solvent Type Examples
NonpolarHexane, Heptane, Cyclohexane
Moderately PolarToluene, Ethanol, Methanol
Solvent PairsEthanol/Water, Hexane/Ethyl Acetate

Selection should be based on testing the solubility of the crude product: the ideal solvent dissolves the compound when hot but not when cold.[13]

Problem: My final product is discolored (e.g., yellow or brown).

Cause: The discoloration is likely due to trace, highly conjugated impurities or oxidation products.

Solution: Decolorization Techniques

  • Activated Carbon: During recrystallization, after the compound is fully dissolved in the hot solvent, a small amount of activated charcoal can be added. The solution is then hot-filtered to remove the charcoal, which adsorbs the colored impurities.[11]

  • Silica Plug: If the product is otherwise pure, dissolving it in a minimal amount of solvent and passing it through a short plug of silica gel can remove baseline impurities and color.[12]

Visualized Workflows and Protocols

// Nodes A [label="Crude Reaction Mixture", fillcolor="#FBBC05", fontcolor="#202124"]; B [label="Aqueous Workup\n(e.g., H₂O, Brine Wash)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Acid/Base Extraction\n(e.g., NaOH wash to remove phenol)", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Drying and Concentration\n(Anhydrous MgSO₄, Rotovap)", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="Crude Organic Product", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="Is the product a solid?", shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124"]; G [label="Recrystallization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; H [label="Column Chromatography", fillcolor="#4285F4", fontcolor="#FFFFFF"]; I [label="Purity Check (TLC, NMR, HPLC)", shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124"]; J [label="Pure Product", fillcolor="#34A853", fontcolor="#FFFFFF"]; K [label="Further Purification Needed", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges A -> B -> C -> D -> E; E -> F; F -> G [label="Yes"]; F -> H [label="No (Oil/Liquid)"]; G -> I; H -> I; I -> J [label="Pure"]; I -> K [label="Impure"]; K -> H [label="Re-chromatograph"]; } dot Caption: General purification workflow for halogenated ethers.

// Nodes A [label="Initial TLC shows poor separation\n(Spots are streaky or Rfs are too close)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; B [label="Are spots streaky?", shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124"]; C [label="Compound may be too polar or acidic/basic", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Add modifier to eluent\n(e.g., 1% Triethylamine for bases,\n1% Acetic Acid for acids)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="Are Rfs too close?", shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124"]; F [label="Solvent system lacks selectivity", fillcolor="#FBBC05", fontcolor="#202124"]; G [label="Test different solvent systems\n(e.g., Switch Ethyl Acetate to Diethyl Ether\nor Dichloromethane)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; H [label="Separation Improved", fillcolor="#34A853", fontcolor="#FFFFFF"]; I [label="No Improvement", fillcolor="#EA4335", fontcolor="#FFFFFF"]; J [label="Consider alternative stationary phase\n(e.g., Alumina instead of Silica)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges A -> B; B -> C [label="Yes"]; B -> E [label="No"]; C -> D; D -> H; E -> F [label="Yes"]; F -> G; G -> H; G -> I [headport="w"]; I -> J; } dot Caption: Troubleshooting poor TLC separation.

Detailed Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography

Flash column chromatography is a standard technique for purifying organic compounds.[14]

  • Solvent System Selection: Using TLC, identify a solvent system (e.g., 5% ethyl acetate in hexane) that provides a good retention factor (Rf ≈ 0.3) for the desired compound and separation from impurities.[12]

  • Column Packing:

    • Prepare a slurry of silica gel in the non-polar component of your eluent (e.g., hexane).

    • Pour the slurry into a glass column with the stopcock closed.

    • Open the stopcock to drain some solvent, tapping the column gently to ensure even packing of the silica bed. Do not let the top of the silica run dry.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane.

    • Carefully apply the sample solution to the top of the silica bed using a pipette.

    • Drain the solvent until the sample is absorbed onto the silica.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure (using a pump or air line) to push the solvent through the column at a steady rate.

    • Begin collecting fractions in test tubes or vials.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.[4]

    • Combine the pure fractions.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified compound.

References

Troubleshooting failed Suzuki coupling with 4-Bromo-2-chloro-1-propoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki coupling reactions, with a specific focus on challenging substrates like 4-Bromo-2-chloro-1-propoxybenzene.

Troubleshooting Guides

Issue 1: Low or No Conversion of this compound

Q: My Suzuki coupling reaction with this compound is showing low to no conversion of the starting material. What are the potential causes and how can I troubleshoot this?

A: Low or no conversion in a Suzuki coupling involving this compound can stem from several factors, primarily related to the electronic and steric nature of the substrate. This aryl halide is electron-rich due to the propoxy group and possesses steric hindrance from the ortho-chloro substituent, which can impede the catalytic cycle.[1][2]

Here is a systematic guide to troubleshooting this issue:

1. Catalyst and Ligand Selection: This is often the most critical factor. Standard catalysts like Pd(PPh₃)₄ may be ineffective for this type of hindered and electron-rich substrate.[1]

  • Recommendation: Employ bulky, electron-rich phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos, RuPhos), or N-heterocyclic carbene (NHC) ligands.[1] These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species, which is necessary to facilitate the oxidative addition of the aryl halide.[1][3]

2. Base Selection: The choice of base is crucial for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[4]

  • Recommendation: Use a moderately strong base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). For particularly challenging systems, a stronger base like potassium tert-butoxide (t-BuOK) might be necessary.[5] The presence of a small amount of water can sometimes be beneficial when using phosphate or carbonate bases.

3. Solvent Selection: The solvent can influence the solubility of reagents and the stability of the catalytic species.

  • Recommendation: Anhydrous, degassed solvents are essential to prevent catalyst deactivation and unwanted side reactions.[6] Common choices include ethereal solvents like 1,4-dioxane or tetrahydrofuran (THF), and aromatic hydrocarbons like toluene. A combination of an organic solvent with water (e.g., dioxane/water) is also frequently used.[7]

4. Reaction Temperature: Inadequate temperature can lead to a sluggish reaction.

  • Recommendation: While some modern catalyst systems can operate at room temperature, electron-rich aryl halides often require elevated temperatures (80-120 °C) to promote oxidative addition.[6][8]

5. Reagent Quality: The purity and stability of the boronic acid and the aryl halide are paramount.

  • Recommendation: Ensure the boronic acid has not degraded (protodeboronation). Use fresh or properly stored reagents. The this compound should be pure.

A logical workflow for troubleshooting low conversion is illustrated below:

low_conversion_troubleshooting start Low/No Conversion catalyst Optimize Catalyst & Ligand (e.g., Buchwald ligands, NHCs) start->catalyst Start Here base Screen Different Bases (e.g., K3PO4, Cs2CO3, t-BuOK) catalyst->base If still low conversion success Successful Coupling catalyst->success Improved Conversion solvent_temp Adjust Solvent & Temperature (e.g., Dioxane, Toluene, 80-120 °C) base->solvent_temp If still low conversion base->success Improved Conversion reagents Check Reagent Quality (Aryl halide & Boronic acid) solvent_temp->reagents If issues persist solvent_temp->success Improved Conversion reagents->success Improved Conversion

Troubleshooting workflow for low reaction conversion.

Issue 2: Poor Chemoselectivity (Reaction at both C-Br and C-Cl sites)

Q: I am observing a mixture of products from my Suzuki coupling with this compound, indicating a lack of chemoselectivity between the bromine and chlorine atoms. How can I favor the reaction at the C-Br bond?

A: Achieving high chemoselectivity in the Suzuki coupling of polyhalogenated arenes is a common challenge. The reactivity of aryl halides in the oxidative addition step generally follows the order: I > Br > OTf >> Cl.[4][9] Therefore, selective coupling at the more reactive C-Br bond over the C-Cl bond is expected. However, harsh reaction conditions or highly active catalysts can lead to the loss of selectivity.

Here’s how to enhance chemoselectivity for the C-Br bond:

1. Milder Reaction Conditions:

  • Temperature: Lowering the reaction temperature can often improve selectivity, as the activation energy for C-Cl bond cleavage is higher than for the C-Br bond.

  • Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to prevent subsequent reaction at the C-Cl position.

2. Catalyst and Ligand Choice:

  • Less Reactive Catalysts: While highly active catalysts are good for difficult couplings, they might be detrimental to selectivity. A systematic screening of catalysts and ligands is recommended. Sometimes, more traditional catalyst systems with less bulky ligands might offer better selectivity, albeit with potentially longer reaction times.

  • Ligand to Palladium Ratio: The ratio of ligand to palladium can influence the selectivity of the reaction.[10]

3. Base Selection:

  • Weaker Bases: Using a weaker base might slow down the overall reaction rate but can enhance selectivity by disfavoring the more difficult C-Cl bond activation.

The relationship between reaction parameters and chemoselectivity is depicted below:

chemoselectivity_factors cluster_conditions Reaction Conditions temp Temperature selectivity Chemoselectivity (C-Br vs. C-Cl) temp->selectivity Lower Temp → Higher Selectivity catalyst Catalyst/Ligand Activity catalyst->selectivity Lower Activity → Higher Selectivity base Base Strength base->selectivity Weaker Base → Higher Selectivity

Factors influencing chemoselectivity in Suzuki couplings.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed with this compound in Suzuki couplings?

A1: Besides the desired cross-coupling product, several side reactions can occur:

  • Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen or high temperatures.

  • Dehalogenation: The aryl halide can be reduced, replacing the halogen (either Br or Cl) with a hydrogen atom. This can be caused by certain bases or impurities in the reaction mixture.[11]

  • Protodeboronation: The boronic acid can be hydrolyzed back to the corresponding arene, effectively removing it from the catalytic cycle. This is often an issue with unstable boronic acids or under harsh basic conditions.[9]

Q2: Should I be concerned about the chloro group reacting?

A2: Yes, while the C-Br bond is significantly more reactive than the C-Cl bond in Suzuki couplings, the C-Cl bond can react under certain conditions, especially with highly active modern catalysts and at elevated temperatures.[4][9] If you wish to perform a subsequent coupling at the chloro position, you will need to employ more forcing conditions or a catalyst system specifically designed for aryl chlorides.

Q3: Can I use a boronic ester instead of a boronic acid?

A3: Yes, boronic esters (e.g., pinacol esters) are excellent alternatives to boronic acids. They are often more stable, easier to purify, and less prone to protodeboronation.[4][12] However, their use may require slightly different reaction conditions, particularly the choice of base, to facilitate the transmetalation step.

Data Presentation

Table 1: Influence of Catalysts and Ligands on the Suzuki Coupling of Dihaloarenes

EntryAryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Ref.
12,4-DibromopyridinePhenylboronic acidPd(OAc)₂ (2)PPh₃ (8)K₂CO₃Toluene10075 (C2-selective)[10]
22,4-DichloropyridinePhenylboronic acidPd-PEPPSI-IPr (2)-K₃PO₄Dioxane/H₂O10085 (C4-selective)[10]
31,3-DichlorobenzenePhenylboronic acid(IPr)Pd(acac)₂ (2)-K₃PO₄Dioxane/H₂O10095 (mono-arylated)[13]
44-Bromo-2-chlorotoluene4-Methoxyphenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Dioxane/H₂O9088 (bromo-selective)N/A

Note: Data is representative of similar substrates and may require optimization for this compound.

Table 2: Effect of Base and Solvent on Suzuki Coupling Yields

EntryAryl HalideBoronic AcidCatalyst/LigandBase (equiv.)SolventTemp (°C)Yield (%)Ref.
14-Bromo-2-hydroxybenzaldehydePhenylboronic acidPd(PPh₃)₄K₂CO₃ (2)Dioxane/H₂O9092[6]
24-Bromo-2-hydroxybenzaldehyde4-Tolylboronic acidPd(dppf)Cl₂Cs₂CO₃ (2)DMF10095[6]
32,6-DichloropyridineHeptylboronic acid pinacol esterPd(OAc)₂/Ad₂PⁿBuLiOᵗBu (6)Dioxane/H₂O10094 (di-alkylated)N/A
45-(4-bromophenyl)-4,6-dichloropyrimidinePhenylboronic acidPd(PPh₃)₄K₃PO₄ (3)1,4-Dioxane8060[8]

Note: Data is representative of similar substrates and may require optimization for this compound.

Experimental Protocols

General Protocol for Chemoselective Suzuki Coupling of this compound at the C-Br Position

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-3 mol%)

  • Ligand (e.g., SPhos, XPhos) (1.2-1.5 x mol% of Pd)

  • Base (e.g., K₃PO₄) (2-3 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)

  • Degassed water (if using a biphasic system)

Procedure:

  • To a dry reaction vessel, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen) three times.

  • In a separate vial, dissolve the palladium catalyst and ligand in a small amount of the reaction solvent under an inert atmosphere.

  • Add the catalyst/ligand solution to the reaction vessel via syringe.

  • Add the remaining degassed solvent (and water, if applicable) to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically when the starting aryl halide is consumed), cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

The experimental workflow is summarized in the following diagram:

experimental_workflow setup 1. Reaction Setup (Reagents, Base, Inert Atmosphere) catalyst_add 2. Catalyst/Ligand Addition (Inert Conditions) setup->catalyst_add reaction 3. Reaction (Solvent, Heat, Stir) catalyst_add->reaction monitoring 4. Monitoring (TLC, LC-MS) reaction->monitoring workup 5. Workup (Extraction, Washing) monitoring->workup Reaction Complete purification 6. Purification (Column Chromatography) workup->purification product Pure Product purification->product

A general experimental workflow for Suzuki coupling.

Signaling Pathways and Mechanisms

The Suzuki Coupling Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling reaction involves a catalytic cycle with a palladium catalyst.[1][3][14] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) complex. This is typically the rate-determining step.[1]

  • Transmetalation: The organic group from the boronic acid (or its activated form) is transferred to the palladium center, displacing the halide. This step is facilitated by the base.[12]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

suzuki_cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 Ar-Pd(II)L_n-X oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 Ar-Pd(II)L_n-R' transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 product Ar-R' reductive_elimination->product arx Ar-X (this compound) arx->oxidative_addition r_b R'-B(OR)₂ (Boronic Acid/Ester) r_b->transmetalation base Base base->transmetalation

The catalytic cycle of the Suzuki-Miyaura coupling reaction.

References

Technical Support Center: Cross-Coupling Reactions of 4-Bromo-2-chloro-1-propoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the selective cross-coupling of 4-bromo-2-chloro-1-propoxybenzene. The guidance provided is intended to facilitate the development of robust and efficient synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What is the expected reactivity order for the halogen atoms in this compound in palladium-catalyzed cross-coupling reactions?

A1: The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the order: I > Br > OTf > Cl.[1] Therefore, for this compound, the carbon-bromine (C-Br) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond. This inherent difference in reactivity allows for the selective functionalization at the C-Br position while leaving the C-Cl bond intact for subsequent transformations.

Q2: Which types of cross-coupling reactions are suitable for the selective functionalization of the C-Br bond in this compound?

A2: Several palladium-catalyzed cross-coupling reactions can be employed for the chemoselective functionalization of the C-Br bond. These include:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with amines.[2][3]

  • Heck Coupling: For the formation of C-C bonds with alkenes.[4]

  • Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.[5]

Q3: How can I favor mono-functionalization at the C-Br bond and avoid di-substitution?

A3: Achieving high selectivity for mono-arylation at the more reactive C-Br bond is critical. Key factors to control include:

  • Catalyst and Ligand Choice: Utilize catalyst systems known for high selectivity. Bulky and electron-rich phosphine ligands (e.g., Buchwald or Fu ligands) or specific N-heterocyclic carbene (NHC) ligands can enhance selectivity.

  • Reaction Temperature and Time: Milder reaction conditions (lower temperature and shorter reaction times) will favor the activation of the more reactive C-Br bond. Monitor the reaction closely and stop it once the starting material is consumed to prevent the slower reaction at the C-Cl bond.

  • Stoichiometry: Using a slight excess of the coupling partner (e.g., 1.1-1.2 equivalents of boronic acid) can help drive the primary reaction to completion without promoting the secondary coupling.

Q4: What are common side reactions to watch out for?

A4: Besides the potential for di-coupling, other common side reactions include:

  • Homocoupling: The coupling of two molecules of the organometallic reagent (e.g., boronic acid in Suzuki coupling) or two molecules of the aryl halide. This can often be minimized by ensuring strictly anaerobic conditions.

  • Dehalogenation: The reduction of the C-Br or C-Cl bond to a C-H bond. This can be promoted by certain bases or impurities in the reaction mixture.

  • Protodeborylation: In Suzuki-Miyaura coupling, the cleavage of the C-B bond of the boronic acid by a proton source. Using anhydrous solvents and appropriate bases can mitigate this.

Troubleshooting Guides

Issue 1: Low or No Conversion of this compound
Potential Cause Recommended Solution Rationale
Inactive Catalyst • Use a fresh batch of palladium precursor and ligand.• Consider using a more robust pre-catalyst.• Ensure proper storage of catalysts under an inert atmosphere.Palladium(0) species are sensitive to oxygen and moisture, which can lead to catalyst deactivation. Pre-catalysts are often more air and moisture stable.
Inappropriate Ligand • For Suzuki and Buchwald-Hartwig reactions, screen bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.The ligand plays a critical role in stabilizing the palladium center and facilitating the catalytic cycle. The electronic and steric properties of the ligand must be matched to the substrate and reaction type.
Incorrect Base • Screen a variety of bases such as K₂CO₃, K₃PO₄, Cs₂CO₃, or NaOtBu.[3]• Ensure the base is finely powdered and anhydrous.The base is crucial for the transmetalation step (Suzuki) or amine deprotonation (Buchwald-Hartwig). Its strength, solubility, and compatibility with the substrates are key.
Unsuitable Solvent • Common solvents for cross-coupling include toluene, dioxane, THF, and DMF.• For Suzuki reactions, a mixture with water is often beneficial.• Ensure the solvent is anhydrous and degassed.The solvent must dissolve the reactants and catalyst system. Oxygen in the solvent can deactivate the catalyst.
Low Reaction Temperature • Incrementally increase the reaction temperature.Oxidative addition to the C-Br bond is the initial step and is often accelerated by heat.
Issue 2: Poor Selectivity (Reaction at C-Cl or Di-Coupling)
Potential Cause Recommended Solution Rationale
Harsh Reaction Conditions • Reduce the reaction temperature.• Decrease the catalyst loading.• Shorten the reaction time by closely monitoring the reaction progress.Milder conditions favor the kinetic product, which is the result of coupling at the more reactive C-Br bond.
Incorrect Catalyst/Ligand System • Employ ligands known to promote selectivity in dihaloarenes, such as bulky biaryl phosphines or specific NHC ligands.The steric and electronic properties of the ligand can significantly influence the selectivity of the oxidative addition step.
Prolonged Reaction Time • Monitor the reaction by TLC or GC/LC-MS and quench the reaction as soon as the starting material is consumed.Allowing the reaction to proceed for too long after the initial C-Br coupling is complete will increase the likelihood of the slower C-Cl coupling occurring.

Data Presentation: Catalyst Selection and Loading for Selective C-Br Cross-Coupling of Bromo-Chloro-Arenes

The following tables provide representative catalyst systems and loadings for various cross-coupling reactions on substrates analogous to this compound. These should be considered as starting points for optimization.

Table 1: Suzuki-Miyaura Coupling of Aryl Bromides

Coupling PartnerPalladium Source (mol%)Ligand (mol%)Base (Equiv.)SolventTemp. (°C)Time (h)Yield (%)
Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O10016~95
4-Methoxyphenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃ (2)Dioxane/H₂O9012~90
3-Thienylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃ (2)DMF1108~88

Table 2: Buchwald-Hartwig Amination of Aryl Bromides

AminePalladium Source (mol%)Ligand (mol%)Base (Equiv.)SolventTemp. (°C)Time (h)Yield (%)
MorpholinePd₂(dba)₃ (1)XPhos (2)NaOtBu (1.2)Toluene10018~92
AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (1.5)Dioxane11024~85
n-ButylaminePd₂(dba)₃ (1.5)RuPhos (3)K₃PO₄ (2)Toluene10016~89

Table 3: Heck Coupling of Aryl Bromides

AlkenePalladium Source (mol%)Ligand (mol%)Base (Equiv.)SolventTemp. (°C)Time (h)Yield (%)
StyrenePd(OAc)₂ (1)P(o-tol)₃ (2)Et₃N (1.5)DMF12024~80
n-Butyl acrylatePdCl₂(PPh₃)₂ (2)-K₂CO₃ (2)Acetonitrile10016~88
CyclohexenePd(OAc)₂ (2)-NaOAc (2)DMA13036~75

Table 4: Sonogashira Coupling of Aryl Bromides

AlkynePalladium Source (mol%)Co-catalyst (mol%)Base (Equiv.)SolventTemp. (°C)Time (h)Yield (%)
PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃N (2)THF6512~90
1-HexynePd(PPh₃)₄ (3)CuI (5)i-Pr₂NH (2)Toluene8016~85
TrimethylsilylacetylenePd(OAc)₂ (2) / PPh₃ (4)CuI (5)Et₃N (2)DMF7010~88

Experimental Protocols

The following are generalized experimental protocols that should be adapted and optimized for the specific cross-coupling reaction of this compound.

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the desired boronic acid or boronic ester (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 1-3 mol%) and the ligand (e.g., SPhos, 2-6 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., toluene and water, typically in a 4:1 to 10:1 ratio) via syringe.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under an inert atmosphere, add this compound (1.0 equiv.), the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2 equiv.) to an oven-dried reaction vessel.

  • Amine and Solvent Addition: Add the amine (1.2 equiv.) and the anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Seal the vessel and heat to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl. Extract with an organic solvent, and wash the combined organic layers with brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Visualizations

Cross_Coupling_Catalytic_Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(X)L₂ pd0->oa_complex Oxidative Addition trans_complex Ar-Pd(II)(R)L₂ oa_complex->trans_complex Transmetalation trans_complex->pd0 product Ar-R trans_complex->product Reductive Elimination aryl_halide Ar-X (this compound) aryl_halide->oa_complex coupling_partner R-M (e.g., R-B(OH)₂) coupling_partner->oa_complex base Base base->oa_complex

Caption: Catalytic cycle for palladium-catalyzed cross-coupling.

Troubleshooting_Workflow cluster_conversion Troubleshoot Conversion cluster_selectivity Troubleshoot Selectivity start Start Experiment check_conversion Low or No Conversion? start->check_conversion check_selectivity Poor Selectivity? check_conversion->check_selectivity No catalyst Check Catalyst Activity check_conversion->catalyst Yes success Successful Reaction check_selectivity->success No mild_conditions Use Milder Conditions check_selectivity->mild_conditions Yes ligand Optimize Ligand catalyst->ligand base Screen Bases ligand->base conditions Adjust T° & Solvent base->conditions conditions->start selective_ligand Screen Selective Ligands mild_conditions->selective_ligand monitor_time Monitor Reaction Time selective_ligand->monitor_time monitor_time->start

Caption: A logical workflow for troubleshooting common cross-coupling issues.

References

Solvent effects on the reactivity of 4-Bromo-2-chloro-1-propoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the solvent effects on the reactivity of 4-Bromo-2-chloro-1-propoxybenzene.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound?

The primary reactive sites on this compound are the bromine and chlorine atoms attached to the benzene ring. These sites are susceptible to nucleophilic aromatic substitution reactions. Additionally, the propoxy group can be cleaved under harsh acidic conditions, though this is less common under typical synthetic protocols. The aromatic ring itself can also undergo electrophilic aromatic substitution, but the existing substituents will direct the position of incoming electrophiles.

Q2: How does solvent choice influence the mechanism of nucleophilic substitution on this compound?

The choice of solvent is critical in directing the reaction mechanism, primarily between an SNAr (bimolecular) or a potential unimolecular pathway under specific conditions.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents are generally preferred for SNAr reactions. They effectively solvate cations, leaving the nucleophile relatively "naked" and more reactive. This enhances the rate of the bimolecular attack on the aromatic ring.

  • Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents can solvate both the nucleophile and any charged intermediates. While they can be used, they may decrease the nucleophilicity of the attacking species through hydrogen bonding, potentially slowing down the reaction compared to polar aprotic solvents.[1][2][3] Solvolysis, where the solvent acts as the nucleophile, can also be a competing side reaction in these cases.

  • Nonpolar Solvents (e.g., toluene, hexane): These solvents are generally poor choices for nucleophilic aromatic substitution reactions involving charged nucleophiles due to their inability to dissolve the reactants and stabilize charged intermediates or transition states.

Q3: What are the most common side reactions to anticipate?

Common side reactions include:

  • Hydrolysis: In the presence of water or hydroxide ions, the bromo or chloro substituents can be replaced by a hydroxyl group.

  • Solvolysis: In protic solvents like alcohols, the solvent molecule itself can act as a nucleophile, leading to the formation of an ether byproduct.

  • Elimination Reactions: While less common for aryl halides, under very strong basic conditions, elimination reactions could theoretically occur if there are adjacent protons that can be abstracted, though this is highly unlikely for this specific compound.

  • Rearrangement: Carbocation rearrangements are not typical for SNAr reactions on benzene rings.

Troubleshooting Guides

Issue Possible Cause(s) Suggested Solution(s)
No or very slow reaction 1. Poor solubility of reactants.2. Deactivated nucleophile.3. Insufficient reaction temperature.1. Select a solvent that dissolves all reactants; a co-solvent system may be necessary.2. If using a protic solvent, consider switching to a polar aprotic solvent like DMF or DMSO to enhance nucleophilicity.3. Gradually increase the reaction temperature while monitoring for product formation and potential decomposition.
Formation of multiple products 1. Competing nucleophilic substitution at both bromine and chlorine sites.2. Side reactions such as solvolysis.1. The relative reactivity of the halogens can be influenced by the reaction conditions. Modifying the temperature or nucleophile concentration may improve selectivity.2. Use a non-protic solvent to avoid solvolysis. Ensure all reagents and solvents are dry.
Low yield of the desired product 1. Inappropriate solvent choice for the intended reaction.2. Competing side reactions are consuming the starting material.3. The nucleophile is being deactivated by the solvent.1. For SNAr reactions, polar aprotic solvents are generally optimal.2. Analyze byproducts to identify the competing reaction and adjust conditions accordingly (e.g., use a less basic nucleophile to minimize potential elimination).3. Avoid protic solvents which can solvate and deactivate the nucleophile through hydrogen bonding.[2]

Quantitative Data Summary

The following tables summarize hypothetical, yet representative, quantitative data on the effect of solvent choice on a typical nucleophilic substitution reaction of this compound with a generic nucleophile (Nu-). This data is illustrative and intended to highlight general trends.

Table 1: Effect of Solvent on Reaction Rate and Yield

SolventDielectric Constant (ε)Reaction Rate Constant (k, 10-4 M-1s-1)Yield (%)
Dimethyl Sulfoxide (DMSO)478.592
N,N-Dimethylformamide (DMF)376.288
Acetonitrile (CH3CN)37.54.175
Ethanol (EtOH)24.51.545
Toluene2.4<0.1<5

Table 2: Product Distribution in Different Solvents

SolventProduct A (Substitution at Br)Product B (Substitution at Cl)Side Products
DMSO85%7%8%
DMF80%8%12%
Acetonitrile70%5%25%
Ethanol40%5%55% (including solvolysis product)

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution

  • Preparation: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the nucleophile (1.2 equivalents) and the chosen dry solvent (e.g., DMF, 10 mL per gram of substrate).

  • Reaction Initiation: Stir the mixture under an inert atmosphere (e.g., nitrogen or argon) until the nucleophile is fully dissolved.

  • Substrate Addition: Add this compound (1.0 equivalent) to the solution.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Visualizations

Caption: Influence of solvent type on SNAr reaction pathways.

experimental_workflow start Start prep 1. Dissolve Nucleophile in Dry Solvent start->prep add_substrate 2. Add 4-Bromo-2-chloro- 1-propoxybenzene prep->add_substrate react 3. Heat Under Inert Atmosphere add_substrate->react monitor 4. Monitor by TLC / GC-MS react->monitor monitor->react Incomplete workup 5. Aqueous Work-up & Extraction monitor->workup Reaction Complete purify 6. Column Chromatography or Recrystallization workup->purify product Pure Product purify->product

Caption: General experimental workflow for nucleophilic substitution.

References

Managing impurities in the synthesis of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions for managing impurities during the synthesis of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene (CAS No. 461432-23-5). This intermediate is critical in the production of active pharmaceutical ingredients such as Dapagliflozin.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene?

A1: The predominant method is a two-step process involving an initial Friedel-Crafts acylation followed by a reduction.[3] First, 5-bromo-2-chlorobenzoic acid is converted to its acyl chloride, typically using oxalyl chloride or thionyl chloride.[4][5] This acyl chloride then reacts with phenetole (ethyl phenyl ether) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to form the ketone intermediate, (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone.[5] The final step is the reduction of this ketone to the desired product using a reducing agent such as triethylsilane or sodium borohydride.[4][5]

Q2: What are the primary impurities I should be aware of?

A2: The main impurities include unreacted starting materials, the ketone intermediate from incomplete reduction, and a significant process-related impurity, N-acetyl-5-bromo-2-chloro-4'-ethoxydiphenylmethylamine.[5][6] The formation of this N-acetyl impurity is a known issue when acetonitrile is used as a solvent during the reduction step.[5][6]

Q3: How can I detect and quantify impurities in my sample?

A3: A combination of chromatographic and spectroscopic methods is recommended. High-Performance Liquid Chromatography (HPLC) is ideal for separating and quantifying the target compound and its impurities.[1][7] Thin-Layer Chromatography (TLC) is useful for monitoring reaction progress in real-time.[1] For structural confirmation of the product and any isolated impurities, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are essential.[4][8]

Q4: What specific conditions lead to the formation of the N-acetyl impurity?

A4: The N-acetyl impurity is formed when the reduction of the ketone intermediate is performed in acetonitrile as a solvent, particularly at elevated temperatures (e.g., 50°C).[6] A patented one-pot process specifically avoids the use of acetonitrile to prevent the formation of this impurity.[5][6]

Q5: What are the best practices for minimizing impurity formation?

A5: To ensure high purity, consider the following:

  • High-Purity Starting Materials: Use starting materials with the highest possible purity, as impurities can carry over or cause side reactions.[1]

  • Solvent Selection: Avoid using acetonitrile during the reduction step. Dichloromethane or tetrahydrofuran are suitable alternatives.[4][5]

  • Temperature Control: Maintain precise temperature control throughout the reaction, especially during the addition of the Lewis acid and during the reduction, to minimize side product formation.[1][4]

  • Reaction Monitoring: Regularly monitor the reaction's progress using TLC or HPLC to ensure complete conversion and avoid unnecessary heating or extended reaction times.[1]

Impurity Profile and Management

The following table summarizes key information regarding common impurities encountered during the synthesis.

Impurity NameStructureFormation PathwayRecommended Analytical Method
(5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone Ketone IntermediateIncomplete reduction of the ketone formed after the Friedel-Crafts acylation step.HPLC, TLC, ¹H NMR
5-bromo-2-chlorobenzoic acid Starting MaterialUnreacted starting material from the initial acylation step.HPLC
Phenetole Starting MaterialUnreacted starting material from the Friedel-Crafts acylation step.GC-MS, ¹H NMR
N-acetyl-5-bromo-2-chloro-4'-ethoxydiphenylmethylamine Process ImpurityReaction with acetonitrile solvent during the reduction of the ketone intermediate.[5][6]HPLC, LC-MS

Synthesis and Impurity Formation Pathway

The diagram below illustrates the primary synthesis route for 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene and highlights the formation points of key impurities.

SM1 5-bromo-2-chlorobenzoic acid AC Acyl Chloride Intermediate SM1->AC Oxalyl Chloride SM2 Phenetole KI Ketone Intermediate (Impurity) SM2->KI AC->KI Friedel-Crafts Acylation (AlCl₃) FP Target Product: 4-bromo-1-chloro-2- (4-ethoxybenzyl)benzene KI->FP Reduction (e.g., Et₃SiH) IMP N-acetyl Impurity KI->IMP Reduction Step ACN Acetonitrile (Solvent) ACN->IMP Solvent Reaction

Caption: Synthesis pathway and points of impurity formation.

Troubleshooting Guide

Problem: Low yield of the final product.

  • Possible Cause 1: Incomplete Friedel-Crafts acylation.

    • Troubleshooting Step: Verify the quality and stoichiometry of the Lewis acid (AlCl₃). Ensure moisture is excluded from the reaction, as it deactivates the catalyst. Monitor the formation of the ketone intermediate via TLC or HPLC.

  • Possible Cause 2: Incomplete reduction of the ketone intermediate.

    • Troubleshooting Step: Confirm the activity of the reducing agent. Consider increasing the molar equivalents of the reducing agent or extending the reaction time.

  • Possible Cause 3: Product loss during workup or purification.

    • Troubleshooting Step: Optimize the extraction and purification procedures. For column chromatography, ensure the correct solvent polarity and gradient are used to avoid product loss.[9]

Problem: High level of the ketone intermediate is observed in the final product.

  • Possible Cause: Insufficient reducing agent or deactivated reagent.

    • Troubleshooting Step: Increase the amount of reducing agent (e.g., triethylsilane) used. Ensure the reagent is fresh and has been stored under appropriate conditions (e.g., under nitrogen).

  • Possible Cause: Reaction time for the reduction step is too short.

    • Troubleshooting Step: Extend the reaction time and monitor the disappearance of the ketone spot/peak by TLC/HPLC until the reaction is complete.

Problem: An unknown peak corresponding to the N-acetyl impurity is detected by LC-MS.

  • Possible Cause: Use of acetonitrile as a solvent during the reduction step.[6]

    • Troubleshooting Step: Immediately switch to an alternative solvent. A one-pot process using dichloromethane for both the acylation and reduction steps, or using tetrahydrofuran for the reduction, can circumvent the formation of this impurity.[5]

Troubleshooting Workflow

This workflow provides a logical sequence for identifying and resolving common issues during the synthesis.

start Analysis Shows Poor Yield or Purity q1 Major Impurity? start->q1 is_ketone Ketone Intermediate q1->is_ketone Yes low_yield Overall Low Yield (No single major impurity) q1->low_yield No is_nacetyl N-acetyl Impurity is_ketone->is_nacetyl No sol_ketone Increase reducing agent Extend reduction time Check reagent quality is_ketone->sol_ketone Yes is_sm Starting Material is_nacetyl->is_sm No sol_nacetyl AVOID Acetonitrile Use alternative solvent (DCM, THF) is_nacetyl->sol_nacetyl Yes sol_sm Optimize acylation: - Check AlCl₃ quality - Extend reaction time - Ensure anhydrous conditions is_sm->sol_sm Yes sol_yield Review workup procedure Optimize purification (chromatography) Re-evaluate all reaction conditions low_yield->sol_yield Yes

Caption: A logical workflow for troubleshooting synthesis issues.

Experimental Protocols

Protocol 1: Synthesis of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene

This one-pot protocol is adapted from patent literature to minimize the formation of the N-acetyl impurity.[5][6]

  • Acyl Chloride Formation: To a solution of 5-bromo-2-chlorobenzoic acid (1 equivalent) in dichloromethane (DCM, ~10 volumes), add a catalytic amount of dimethylformamide (DMF, ~0.1 volumes). Add oxalyl chloride (1.1 equivalents) dropwise under a nitrogen atmosphere. Stir the mixture at room temperature (25-30°C) for 1-2 hours until gas evolution ceases. Concentrate the mixture under vacuum to obtain the crude 5-bromo-2-chlorobenzoyl chloride as an oily residue.[4][5]

  • Friedel-Crafts Acylation: Dissolve the oily residue in DCM (~1 volume) and cool the solution to 0-5°C. To this solution, add phenetole (1.05 equivalents) followed by the portion-wise addition of aluminum chloride (1.2 equivalents) while maintaining the temperature at 0-5°C. Stir the reaction mixture at this temperature for 2-3 hours.[4][5]

  • Reduction: While keeping the mixture at 0-5°C, slowly add triethylsilane (2.0 equivalents). Allow the reaction to warm to room temperature (~20-25°C) and stir for 24-36 hours, monitoring by TLC or HPLC until the ketone intermediate is consumed.[4]

  • Workup: Carefully quench the reaction by slowly adding it to a cold aqueous solution of 1N HCl or sodium bicarbonate.[5][9] Separate the organic layer. Extract the aqueous layer with DCM (2 x 5 volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in heptane or hexane (e.g., 0% to 20%).[4][9] Alternatively, the product can be purified by recrystallization from a solvent like ethanol.[5]

Protocol 2: HPLC Method for Impurity Profiling

This is a general method; optimization may be required based on available equipment and specific impurities.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with 70% A / 30% B, ramp to 10% A / 90% B over 30 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 225 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the crude or purified product in a 50:50 mixture of acetonitrile and water to a concentration of ~1 mg/mL.

References

Degradation pathways of 4-Bromo-2-chloro-1-propoxybenzene under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential degradation pathways of 4-Bromo-2-chloro-1-propoxybenzene under common experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound?

A1: Based on its structure, the primary degradation pathways for this compound are expected to be:

  • Hydrolysis of the ether linkage: This is a common degradation route for aryl ethers, especially under acidic or basic conditions, leading to the formation of 4-bromo-2-chlorophenol and propanol.

  • Photodegradation: Exposure to UV light can induce cleavage of the carbon-halogen and carbon-ether bonds.[1]

  • Thermal Degradation: At elevated temperatures, cleavage of the propoxy group and dehalogenation can occur.[2][3][4]

  • Reductive Dehalogenation: Under certain reducing conditions, the bromine or chlorine atoms can be removed from the aromatic ring.[5]

Q2: How can I minimize the degradation of this compound during my experiments?

A2: To minimize degradation, consider the following:

  • Control pH: Avoid strongly acidic or basic conditions to prevent hydrolysis of the ether linkage.

  • Protect from Light: Store the compound in the dark and conduct experiments under amber or light-protected conditions to minimize photodegradation.

  • Temperature Control: Use the lowest effective temperature for your reactions to reduce the rate of thermal degradation.

  • Inert Atmosphere: For reactions sensitive to oxidation or radical pathways, working under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

Q3: What are the expected degradation products of this compound?

A3: The primary degradation products will depend on the specific conditions:

  • Hydrolysis: 4-bromo-2-chlorophenol and propanol.

  • Photodegradation/Thermal Degradation: A complex mixture could be formed, including 4-bromo-2-chlorophenol, propionaldehyde, propane, and dehalogenated species like 2-chloro-1-propoxybenzene or 4-bromo-1-propoxybenzene.

  • Reductive Dehalogenation: 2-chloro-1-propoxybenzene or 4-bromo-1-propoxybenzene.

Q4: Which analytical techniques are best for monitoring the degradation of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with a UV detector is a suitable method for monitoring the parent compound and its degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) is also excellent for identifying volatile degradation products.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of desired product and presence of 4-bromo-2-chlorophenol. Hydrolysis of the ether linkage. - Ensure anhydrous reaction conditions if compatible with your synthesis. - Use a non-nucleophilic base if a base is required. - Buffer the reaction mixture to maintain a neutral pH.
Appearance of multiple unknown peaks in the chromatogram after the reaction. Photodegradation or thermal degradation. - Conduct the reaction in a flask wrapped in aluminum foil or in a dark fume hood. - Lower the reaction temperature and monitor for longer reaction times. - If high temperatures are necessary, minimize the reaction time.
Formation of dehalogenated byproducts. Reductive dehalogenation. - Avoid strong reducing agents if not essential for the desired transformation. - If a reduction is necessary, consider using a milder or more selective reducing agent.
Inconsistent reaction outcomes. Variability in starting material purity or reaction conditions. - Ensure the purity of this compound using a suitable analytical method before use. - Strictly control reaction parameters such as temperature, time, and reagent addition.

Proposed Degradation Pathways

The following diagrams illustrate the hypothesized degradation pathways of this compound.

G parent This compound hydrolysis_prod 4-Bromo-2-chlorophenol + Propanol parent->hydrolysis_prod  Hydrolysis (Acid/Base) photo_prod Complex Mixture (e.g., 4-bromo-2-chlorophenol, dehalogenated products) parent->photo_prod  Photodegradation (UV Light) thermal_prod Complex Mixture (e.g., 4-bromo-2-chlorophenol, alkanes, aldehydes) parent->thermal_prod  Thermal Degradation (Heat) reductive_prod Dehalogenated Products (e.g., 2-chloro-1-propoxybenzene) parent->reductive_prod  Reductive Dehalogenation (Reducing Agents)

Caption: Proposed degradation pathways of this compound.

Experimental Protocols

The following are generalized protocols for studying the degradation of this compound. Researchers should adapt these to their specific experimental setup and analytical capabilities.

Protocol 1: Forced Degradation Study - Hydrolysis
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Acidic Hydrolysis: In a vial, mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

  • Basic Hydrolysis: In a separate vial, mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

  • Neutral Hydrolysis: In a third vial, mix 1 mL of the stock solution with 1 mL of water.

  • Incubation: Incubate all vials at a controlled temperature (e.g., 50 °C).

  • Sampling and Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial, neutralize if necessary, and analyze by HPLC to determine the percentage of degradation.

Protocol 2: Forced Degradation Study - Photodegradation
  • Sample Preparation: Prepare a solution of this compound in a photochemically inert solvent (e.g., acetonitrile or water) at a known concentration (e.g., 0.1 mg/mL).

  • Control Sample: Wrap one vial containing the solution completely in aluminum foil to serve as a dark control.

  • Exposure: Place the unwrapped and control vials in a photostability chamber with a controlled light source (e.g., UV lamp at 254 nm or a broad-spectrum light source).

  • Sampling and Analysis: At predetermined time intervals, withdraw samples from both vials and analyze by HPLC to quantify the extent of photodegradation by comparing the results of the exposed sample to the control.

Experimental Workflow for Degradation Studies

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results prep Prepare Stock Solution of This compound hydrolysis Acidic, Basic, Neutral Hydrolysis prep->hydrolysis photo UV/Vis Light Exposure prep->photo thermal Elevated Temperature prep->thermal sampling Sample at Time Intervals hydrolysis->sampling photo->sampling thermal->sampling hplc HPLC-UV Analysis sampling->hplc gcms GC-MS for Product ID sampling->gcms quantify Quantify Degradation hplc->quantify identify Identify Degradants gcms->identify pathway Propose Degradation Pathway quantify->pathway identify->pathway

Caption: General experimental workflow for degradation studies.

Quantitative Data Summary

As specific quantitative data for this compound is unavailable, the following table provides a template for how such data should be structured and presented once obtained from experimental studies.

Table 1: Hypothetical Degradation of this compound under Various Conditions

Condition Time (hours) % Degradation Major Degradation Product(s) Yield of Major Product(s) (%)
0.1 M HCl, 50°C 24Data4-bromo-2-chlorophenolData
0.1 M NaOH, 50°C 24Data4-bromo-2-chlorophenolData
Water, 50°C 24Data--
UV Light (254 nm) 8Data4-bromo-2-chlorophenol, othersData
80°C (Thermal) 24Data4-bromo-2-chlorophenol, othersData

References

Monitoring progress of 4-Bromo-2-chloro-1-propoxybenzene reactions using TLC or HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for monitoring reactions involving 4-Bromo-2-chloro-1-propoxybenzene. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) to effectively track reaction progress.

Troubleshooting Guides

This section addresses common issues encountered during the TLC and HPLC analysis of this compound and similar halogenated aromatic compounds.

TLC Troubleshooting
Problem Possible Cause(s) Solution(s)
Spots are streaking - Sample is too concentrated.[1][2][3]- The solvent system is not appropriate for the compound's polarity.[2][4]- The compound is highly acidic or basic.[2]- Dilute the sample before spotting it on the TLC plate.[1][3]- Adjust the polarity of the solvent system.[4][5]- Add a small amount of a modifier to the eluent (e.g., a few drops of ammonia for basic compounds or formic acid for acidic compounds).[2]
Rf values are too high or too low - The polarity of the eluent is either too high or too low.[5]- To increase the Rf value, increase the polarity of the mobile phase.[6]- To decrease the Rf value, decrease the polarity of the mobile phase.[5] A common starting point for nonpolar compounds is a mixture of ethyl acetate and hexane.[7][8]
Uneven solvent front - The TLC plate was not placed vertically in the developing chamber.- The chamber was disturbed during development.[3]- The edge of the plate is damaged.[1]- Ensure the plate is level in the chamber.- Avoid moving the chamber during the run.- If the edge is chipped, you can make a 45° cut to remove the damaged area.[1]
No spots are visible - The sample concentration is too low.[3][4]- The compound is not UV-active and the visualization method is inappropriate.[3][9]- The compound may have evaporated from the plate if it is volatile.[3]- Spot the sample multiple times in the same location, allowing the solvent to dry between applications.[3][4]- Use a different visualization technique, such as a chemical stain (e.g., potassium permanganate).[3]- For volatile compounds, TLC may not be the most suitable monitoring technique.
HPLC Troubleshooting
Problem Possible Cause(s) Solution(s)
Broad or asymmetric peaks - The injection solvent is incompatible with the mobile phase.- The sample is overloaded.[10]- The column is contaminated or degraded.[11]- Whenever possible, dissolve the sample in the mobile phase.- Reduce the injection volume or dilute the sample.[10]- Flush the column with a strong solvent or replace the column if necessary.[11]
Fluctuating retention times - The mobile phase composition is inconsistent.[11]- The column temperature is not stable.[11]- The pump is not delivering a consistent flow rate.- Prepare fresh mobile phase and ensure it is well-mixed and degassed.[11][12]- Use a column oven to maintain a constant temperature.[11]- Check for leaks in the pump and ensure the seals are in good condition.[11]
High backpressure - The column frit or in-line filter is clogged.[12]- The mobile phase contains particulate matter.[13]- Buffer precipitation has occurred.[10]- Replace the in-line filter or column frit.[12]- Filter all mobile phases through a 0.22 µm or 0.45 µm filter.[13]- Ensure the buffer is fully dissolved and miscible with the organic solvent.[10]
Ghost peaks - Late elution of a compound from a previous injection.[10]- Contaminants in the mobile phase or from the sample matrix.[10]- Increase the run time or flush the column with a strong solvent between injections.[10]- Use high-purity, HPLC-grade solvents and prepare fresh mobile phases.[13][14]

Frequently Asked Questions (FAQs)

Q1: How do I select an appropriate solvent system for TLC analysis of this compound?

A1: For a relatively non-polar compound like this compound, a good starting point is a mixture of a non-polar solvent like hexane or petroleum ether with a slightly more polar solvent like ethyl acetate or diethyl ether.[7][8][15] You can start with a low percentage of the polar solvent (e.g., 5-10% ethyl acetate in hexane) and gradually increase the polarity to achieve an optimal Rf value for your starting material, ideally between 0.2 and 0.4.[5][16]

Q2: How can I visualize the spots on the TLC plate?

A2: Since this compound contains an aromatic ring, it should be UV-active. Therefore, you can visualize the spots under a UV lamp, typically at 254 nm.[3] The spots will appear as dark areas on a fluorescent green background if the TLC plate contains a fluorescent indicator.[3] If the spots are not visible under UV light, you can use a chemical stain such as potassium permanganate, which is a general stain for organic compounds.

Q3: What type of HPLC method is suitable for this compound?

A3: Reversed-phase HPLC (RP-HPLC) is the most common and suitable method for separating non-polar to moderately polar organic compounds.[17][18] A C18 or C8 column would be appropriate stationary phases.[18]

Q4: How do I choose a mobile phase for the HPLC analysis?

A4: For RP-HPLC, a mixture of water with a miscible organic solvent like acetonitrile or methanol is typically used.[19][20] You can start with a higher percentage of the organic solvent (e.g., 80-90% acetonitrile in water) and adjust the ratio to achieve good separation and reasonable retention times.[17] For aromatic compounds, a mobile phase containing acetonitrile often provides good selectivity.[19]

Q5: How do I monitor the progress of my reaction using TLC?

A5: To monitor a reaction, you will typically spot three lanes on a single TLC plate: your starting material, the reaction mixture, and a "co-spot" where both the starting material and reaction mixture are applied to the same spot.[16][21] As the reaction proceeds, you should observe the spot corresponding to the starting material diminish in intensity in the reaction mixture lane, while a new spot corresponding to the product appears.[9][21] The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.[22]

Q6: What should be the ideal retention time in my HPLC analysis?

A6: While there is no single "ideal" retention time, a good target is to have your peaks of interest elute with retention factors (k) between 2 and 10.[23] This generally provides a good balance between analysis time and resolution from interfering peaks near the solvent front.[23]

Experimental Protocols

Protocol 1: TLC Monitoring of a Reaction
  • Prepare the TLC Chamber: Pour a small amount (about 0.5 cm depth) of your chosen solvent system into a TLC chamber. Place a piece of filter paper inside to saturate the chamber atmosphere and cover it.

  • Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of a TLC plate. Mark three points for spotting the starting material, co-spot, and reaction mixture.[16]

  • Spot the Plate:

    • Using a capillary tube, apply a small spot of your diluted starting material solution to the first mark.

    • Apply a spot of the starting material and a spot of the reaction mixture on top of each other at the center mark (the co-spot).[16]

    • Apply a spot of your reaction mixture to the third mark.[16]

  • Develop the Plate: Carefully place the TLC plate in the prepared chamber, ensuring the baseline is above the solvent level.[9] Close the chamber and allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualize and Analyze: Remove the plate, mark the solvent front with a pencil, and let the plate dry. Visualize the spots under a UV lamp and circle them with a pencil. Calculate the Rf values for the starting material and product spots.

Protocol 2: HPLC Method Development
  • Column Selection: Choose a reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase Preparation: Prepare two mobile phase solutions:

    • Solvent A: HPLC-grade water

    • Solvent B: HPLC-grade acetonitrile Filter and degas both solvents before use.[12][13]

  • Initial Gradient Method: Start with a gradient elution to determine the approximate retention time of your compound. For example:

    • 0-1 min: 50% B

    • 1-10 min: Gradient from 50% to 100% B

    • 10-12 min: Hold at 100% B

    • 12-13 min: Gradient from 100% to 50% B

    • 13-15 min: Hold at 50% B to re-equilibrate

  • Optimization: Based on the results of the gradient run, you can develop an isocratic method (a constant mobile phase composition) for routine monitoring. Adjust the ratio of water to acetonitrile to achieve the desired retention time and separation from any impurities.

  • Sample Preparation: Dilute a small aliquot of your reaction mixture in the mobile phase before injection.

  • Analysis: Inject the prepared sample and monitor the chromatogram. The disappearance of the starting material peak and the appearance and growth of the product peak will indicate the reaction's progress.

Visualizations

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_chamber Prepare TLC Chamber spot_plate Spot Plate (SM, Co, Rxn) prep_chamber->spot_plate Saturated Chamber prep_plate Prepare & Mark Plate prep_plate->spot_plate develop_plate Develop Plate spot_plate->develop_plate visualize Visualize (e.g., UV) develop_plate->visualize analyze Analyze Rf & Progress visualize->analyze

Caption: Workflow for monitoring reaction progress using TLC.

HPLC_Troubleshooting_Logic cluster_peak_shape Peak Shape Issues cluster_retention Retention Time Issues cluster_pressure Pressure Issues start Problem Identified broad_peaks Broad/Asymmetric Peaks? start->broad_peaks check_solvent Check Injection Solvent broad_peaks->check_solvent Yes rt_drift Retention Time Drift? broad_peaks->rt_drift No reduce_load Reduce Sample Load check_solvent->reduce_load check_column Inspect Column reduce_load->check_column end Problem Resolved check_column->end check_mobile_phase Check Mobile Phase rt_drift->check_mobile_phase Yes high_pressure High Backpressure? rt_drift->high_pressure No check_temp Check Temperature check_mobile_phase->check_temp check_flow Check Flow Rate check_temp->check_flow check_flow->end check_frit Check Frit/Filter high_pressure->check_frit Yes high_pressure->end No check_precipitation Check for Precipitation check_frit->check_precipitation check_precipitation->end

Caption: Logic diagram for troubleshooting common HPLC issues.

References

Validation & Comparative

Characterization of 4-Bromo-2-chloro-1-propoxybenzene derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the characterization of 4-Bromo-2-chloro-1-propoxybenzene and its analogous derivatives for researchers, scientists, and drug development professionals. This document provides a comparative analysis of their physicochemical properties, spectroscopic data, and potential biological activities, supported by experimental protocols and logical workflow diagrams.

Comparison of 4-Bromo-2-chlorophenol Derivatives

The selected derivatives for comparison are:

  • Derivative A: 4-Bromo-2-chloro-1-methoxybenzene - A simple ether derivative.

  • Derivative B: 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene - A more complex ether derivative.

  • Derivative C: 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate - An ester derivative.

Physicochemical and Spectroscopic Data Summary

The following table summarizes the key physicochemical and spectroscopic data for the selected derivatives. This data is essential for identification, purity assessment, and further research.

PropertyDerivative A: 4-Bromo-2-chloro-1-methoxybenzeneDerivative B: 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzeneDerivative C: 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate
Molecular Formula C₇H₆BrClO[1]C₁₅H₁₄BrClO[2]C₂₀H₁₄BrClO₃[3]
Molecular Weight 221.48 g/mol [1]325.63 g/mol [2]417.68 g/mol [3]
Melting Point Not specified (solid form)[1]41-43°C[]Not specified
Boiling Point Not specified393.0±32.0 °C at 760 mmHg[]Not specified
¹H NMR Data not available in search results.Data not available in search results.Data not available in search results.
¹³C NMR Data not available in search results.Data not available in search results.Data not available in search results.
IR Spectroscopy Data not available in search results.Data not available in search results.Data not available in search results.
Mass Spectrometry Data not available in search results.Data not available in search results.Data not available in search results.

Experimental Protocols

Detailed methodologies are crucial for the replication of synthesis and characterization of these compounds.

Synthesis Protocols

Synthesis of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene (Derivative B)

This process involves a Friedel-Crafts type reaction followed by a reduction.[5]

  • Acylation: 5-bromo-2-chlorobenzoic acid is reacted with a chlorinating agent (e.g., thionyl chloride) to form the corresponding acyl chloride.

  • Friedel-Crafts Reaction: The resulting acyl chloride is then reacted with phenetole (ethoxybenzene) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) at a low temperature (0-5°C).

  • Reduction: The ketone formed in the previous step is reduced in situ. A mixture of sodium borohydride and aluminum chloride in a solvent like tetrahydrofuran (THF) is added, and the reaction is heated (60-65°C).

  • Work-up and Isolation: After the reaction is complete, the mixture is quenched with water, and the product is extracted with an organic solvent (e.g., toluene). The organic layer is then washed, dried, and concentrated to yield the final product.

Synthesis of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate (Derivative C)

This synthesis involves an esterification reaction.[3]

  • Reaction Setup: A mixture of 4-bromo-2-chlorophenol and 4′-methoxy-[1,1′-biphenyl]-4-carboxylic acid is suspended in anhydrous chloroform.

  • Coupling Agents: N,N'-dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-N,N-dimethylaminopyridine (DMAP) are added to the mixture.

  • Reaction Conditions: The reaction mixture is stirred overnight at room temperature.

  • Work-up and Purification: The by-product, N,N'-dicyclohexylurea, is removed by filtration. The filtrate is diluted with chloroform and washed successively with dilute acetic acid and water. The organic layer is then dried over sodium sulfate and concentrated. The crude product can be further purified by crystallization.

Characterization Protocols

Standard analytical techniques are employed to confirm the identity and purity of the synthesized derivatives.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent like CDCl₃ or DMSO-d₆. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS).

  • Infrared (IR) Spectroscopy: IR spectra are typically recorded on a Fourier-transform infrared (FTIR) spectrometer. Samples can be analyzed as thin films, KBr pellets, or in a suitable solvent.

  • Mass Spectrometry (MS): Mass spectra are obtained using techniques such as gas chromatography-mass spectrometry (GC-MS) or electrospray ionization (ESI-MS) to determine the molecular weight and fragmentation pattern of the compounds.

  • Melting Point Determination: The melting point of solid compounds is determined using a standard melting point apparatus to assess their purity.

Logical and Experimental Workflows

The following diagrams illustrate the general synthesis and characterization workflow for the derivatives discussed.

Synthesis_Workflow cluster_starting_materials Starting Materials cluster_reaction Synthesis cluster_purification Purification cluster_product Final Product 4-Bromo-2-chlorophenol 4-Bromo-2-chlorophenol Reaction Etherification or Esterification 4-Bromo-2-chlorophenol->Reaction Alkylating/Acylating_Agent Alkylating or Acylating Agent Alkylating/Acylating_Agent->Reaction Purification Chromatography or Crystallization Reaction->Purification Derivative 4-Bromo-2-chlorophenol Derivative Purification->Derivative Characterization_Workflow cluster_spectroscopic Spectroscopic Analysis cluster_physical Physical Characterization Synthesized_Derivative Synthesized Derivative NMR NMR (1H, 13C) Synthesized_Derivative->NMR IR FTIR Synthesized_Derivative->IR MS Mass Spectrometry Synthesized_Derivative->MS MP Melting Point Synthesized_Derivative->MP Purity Purity (e.g., HPLC) Synthesized_Derivative->Purity Structural_Confirmation Structural Confirmation and Purity Assessment NMR->Structural_Confirmation IR->Structural_Confirmation MS->Structural_Confirmation MP->Structural_Confirmation Purity->Structural_Confirmation Signaling_Pathway Derivative 4-Bromo-2-chlorophenol Derivative Cell_Membrane Cell Membrane Interaction Derivative->Cell_Membrane Enzyme_Inhibition Enzyme Inhibition (e.g., Kinases, Proteases) Derivative->Enzyme_Inhibition ROS_Modulation ROS Modulation Derivative->ROS_Modulation Antimicrobial_Effect Antimicrobial Effect Cell_Membrane->Antimicrobial_Effect Cell_Cycle_Arrest Cell Cycle Arrest Enzyme_Inhibition->Cell_Cycle_Arrest Apoptosis Apoptosis ROS_Modulation->Apoptosis

References

A Comparative Guide to Purity Analysis of 4-Bromo-2-chloro-1-propoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of pharmaceutical intermediates like 4-Bromo-2-chloro-1-propoxybenzene is a critical step that directly impacts the efficacy and safety of the final active pharmaceutical ingredient (API).[1] This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for purity determination of this compound, alongside other analytical techniques, supported by detailed experimental protocols and data.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

HPLC is widely regarded as the gold standard for purity analysis in the pharmaceutical industry due to its high precision, accuracy, and ability to separate complex mixtures.[1] A reversed-phase HPLC method is particularly well-suited for analyzing moderately polar compounds like this compound.

Table 1: HPLC Method Parameters for this compound Analysis
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (70:30, v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detector UV at 254 nm
Run Time 15 minutes
Experimental Protocol: HPLC Purity Determination
  • Standard Preparation: Accurately weigh and dissolve 10 mg of this compound reference standard in the mobile phase to prepare a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL.

  • Sample Preparation: Prepare the sample solution by dissolving 10 mg of the test sample in the mobile phase to a final concentration of 0.1 mg/mL.

  • Chromatographic Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

The following diagram illustrates the general workflow for HPLC purity analysis.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weighing B Dissolving in Mobile Phase A->B C Dilution B->C D Injection into HPLC C->D Prepared Sample E Chromatographic Separation D->E F UV Detection E->F G Peak Integration F->G Chromatogram H Purity Calculation (% Area) G->H I Reporting H->I

HPLC Analysis Workflow for Purity Determination.

Comparison with Alternative Analytical Techniques

While HPLC is the preferred method, other techniques can also be employed for the purity analysis of this compound, each with its own advantages and limitations.

Table 2: Comparison of Analytical Techniques for Purity Analysis
TechniquePrincipleAdvantagesDisadvantages
HPLC-UV Differential partitioning of analytes between a stationary and mobile phase.High resolution, sensitivity, and quantification accuracy.[1]Requires reference standards for impurity identification.
Gas Chromatography (GC-FID) Separation of volatile compounds in the gas phase.Excellent for volatile impurities and residual solvents.[1][2]Not suitable for non-volatile or thermally labile compounds.
Nuclear Magnetic Resonance (¹H NMR) Measures the magnetic properties of atomic nuclei.Provides structural information, useful for impurity identification.[3]Lower sensitivity compared to HPLC, complex for quantification.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.High sensitivity and specificity for impurity identification.[1]Often coupled with HPLC (LC-MS) or GC (GC-MS) for separation.
Potential Impurities in this compound

The purity analysis method should be capable of separating the main compound from potential impurities, which may include:

  • Starting Materials: Such as 4-bromo-2-chlorophenol.

  • Isomers: Positional isomers formed during synthesis.

  • By-products: Compounds formed from side reactions.

  • Degradation Products: Impurities formed during storage or handling.

Conclusion

For the comprehensive purity analysis of this compound, a validated HPLC method is the most robust and reliable approach, offering high sensitivity and quantitative accuracy. While techniques like GC and NMR provide valuable complementary information, particularly for the identification of volatile impurities and structural elucidation, HPLC remains the cornerstone for routine quality control and release testing in a regulated environment. The choice of analytical method should be based on the specific requirements of the analysis, including the expected impurities and the desired level of sensitivity and accuracy.

References

Validating Product Structures from 4-Bromo-2-chloro-1-propoxybenzene Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of common synthetic transformations of 4-Bromo-2-chloro-1-propoxybenzene and outlines detailed experimental and analytical protocols for the validation of the resulting product structures. The inherent reactivity differences between the bromo and chloro substituents on the aromatic ring allow for selective functionalization, making this a versatile starting material in medicinal chemistry and materials science. This document offers a comprehensive resource for predicting, executing, and verifying the outcomes of these reactions.

Key Reactions and Chemoselectivity

Due to the higher reactivity of the C-Br bond compared to the C-Cl bond in palladium-catalyzed cross-coupling reactions, this compound is an excellent substrate for sequential, regioselective functionalization. The primary reactions explored in this guide are:

  • Suzuki-Miyaura Coupling: Formation of a C-C bond, typically at the C4-position (bromine substitution).

  • Buchwald-Hartwig Amination: Formation of a C-N bond, also favoring the C4-position.

  • Grignard Reagent Formation: Primarily occurs at the C-Br bond to form an organomagnesium intermediate, which can then be reacted with various electrophiles.

The following sections provide a comparative overview of these reactions, including hypothetical yet representative experimental data and detailed analytical protocols for structure elucidation.

Comparative Analysis of Reaction Products

The tables below summarize the expected outcomes and analytical data for the selective functionalization of this compound.

Table 1: Comparison of Cross-Coupling and Grignard Reactions

ReactionReagentsProductExpected Yield (%)Key ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)Key MS (m/z) Fragment
Suzuki Coupling Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃4-Phenyl-2-chloro-1-propoxybenzene85-957.30-7.60 (m, 5H, Ar-H of phenyl), 7.20 (d, 1H, Ar-H), 7.05 (dd, 1H, Ar-H), 6.90 (d, 1H, Ar-H), 4.00 (t, 2H, OCH₂), 1.80 (m, 2H, CH₂), 1.05 (t, 3H, CH₃)~157 (C-O), ~139 (C-Ph), ~130 (C-Cl), ~115 (C-H), ~70 (OCH₂), ~22 (CH₂), ~10 (CH₃)276 [M⁺], 233 [M-C₃H₇]⁺
Buchwald-Hartwig Amination Morpholine, Pd₂(dba)₃, XPhos, NaOtBu4-(2-Chloro-4-propoxyphenyl)morpholine75-856.95 (d, 1H, Ar-H), 6.80 (dd, 1H, Ar-H), 6.70 (d, 1H, Ar-H), 3.95 (t, 2H, OCH₂), 3.85 (t, 4H, N(CH₂)₂), 3.15 (t, 4H, O(CH₂)₂), 1.75 (m, 2H, CH₂), 1.00 (t, 3H, CH₃)~155 (C-O), ~145 (C-N), ~128 (C-Cl), ~116 (C-H), ~70 (OCH₂), ~67 (N(CH₂)₂), ~50 (O(CH₂)₂), ~22 (CH₂), ~10 (CH₃)285 [M⁺], 242 [M-C₃H₇]⁺
Grignard & Carbonation 1. Mg, THF 2. CO₂ 3. H₃O⁺3-Chloro-4-propoxybenzoic acid60-707.90 (d, 1H, Ar-H), 7.80 (dd, 1H, Ar-H), 6.90 (d, 1H, Ar-H), 4.10 (t, 2H, OCH₂), 1.85 (m, 2H, CH₂), 1.10 (t, 3H, CH₃), 12.5 (s, 1H, COOH)~168 (C=O), ~158 (C-O), ~133 (C-COOH), ~131 (C-Cl), ~113 (C-H), ~71 (OCH₂), ~22 (CH₂), ~10 (CH₃)244 [M⁺], 201 [M-C₃H₇]⁺, 199 [M-COOH]⁺

Experimental Protocols & Structural Validation

Detailed methodologies for the key reactions and subsequent analytical validation are provided below.

Suzuki-Miyaura Coupling

Protocol:

  • To a dried Schlenk flask, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Evacuate and backfill the flask with argon three times.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.03 equiv.) under a positive flow of argon.

  • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Structure Validation:

  • ¹H NMR: The disappearance of the signals corresponding to the protons on the unsubstituted brominated ring and the appearance of new aromatic signals for the phenyl group.

  • ¹³C NMR: A significant increase in the number of aromatic signals, consistent with the formation of the biaryl structure.

  • Mass Spectrometry: The molecular ion peak will correspond to the mass of the coupled product. The isotopic pattern for one chlorine atom (M:M+2 ratio of ~3:1) should be observed.

Buchwald-Hartwig Amination

Protocol:

  • To a dried Schlenk flask, add Pd₂(dba)₃ (0.02 equiv.), XPhos (0.04 equiv.), and sodium tert-butoxide (1.4 equiv.).

  • Evacuate and backfill with argon.

  • Add a solution of this compound (1.0 equiv.) and morpholine (1.2 equiv.) in anhydrous toluene.

  • Heat the mixture to 100 °C and stir for 18 hours.

  • Monitor the reaction by LC-MS.

  • After cooling, dilute with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by flash column chromatography.

Structure Validation:

  • ¹H NMR: The appearance of signals corresponding to the protons of the morpholine ring and a shift in the aromatic proton signals.

  • ¹³C NMR: The appearance of new signals for the morpholine carbons and a downfield shift for the carbon atom bonded to the nitrogen.

  • Mass Spectrometry: The molecular ion peak will match the mass of the aminated product, showing the characteristic isotopic pattern for a single chlorine atom.

Grignard Reaction and Carbonation

Protocol:

  • To a flame-dried, three-necked flask equipped with a condenser and an addition funnel, add magnesium turnings (1.5 equiv.).

  • Add a small crystal of iodine.

  • In the addition funnel, place a solution of this compound (1.0 equiv.) in anhydrous THF.

  • Add a small portion of the aryl bromide solution to the magnesium and gently heat to initiate the reaction.

  • Once the reaction starts, add the remaining aryl bromide solution dropwise to maintain a gentle reflux.

  • After the addition is complete, reflux for an additional hour.

  • Cool the Grignard reagent to 0 °C and pour it over crushed dry ice.

  • Allow the mixture to warm to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with diethyl ether.

  • Acidify the aqueous layer with 1 M HCl and extract with ethyl acetate.

  • Dry the combined organic layers, concentrate, and purify the resulting carboxylic acid.

Structure Validation:

  • ¹H NMR: The appearance of a broad singlet in the downfield region (~12.5 ppm) corresponding to the carboxylic acid proton. The aromatic signals will also shift accordingly.

  • ¹³C NMR: The appearance of a signal for the carbonyl carbon of the carboxylic acid around 168 ppm.

  • IR Spectroscopy: A broad O-H stretch around 3000 cm⁻¹ and a strong C=O stretch around 1700 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak will correspond to the carboxylic acid product, and fragmentation will likely show the loss of the propoxy group and the carboxylic acid group.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15]

Mandatory Visualizations

reaction_workflow cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_grignard Grignard Reaction start This compound suzuki_reagents Phenylboronic Acid, Pd(PPh3)4, Base start->suzuki_reagents buchwald_reagents Amine, Pd Catalyst, Ligand, Base start->buchwald_reagents grignard_formation 1. Mg, THF start->grignard_formation suzuki_product 4-Phenyl-2-chloro- 1-propoxybenzene suzuki_reagents->suzuki_product buchwald_product 4-Amino-2-chloro- 1-propoxybenzene Derivative buchwald_reagents->buchwald_product grignard_reagent Grignard Reagent grignard_formation->grignard_reagent electrophile 2. Electrophile (e.g., CO2) 3. H3O+ grignard_reagent->electrophile grignard_product Substituted 2-chloro-1-propoxybenzene electrophile->grignard_product

Caption: Reaction pathways of this compound.

structure_validation_flow product Purified Reaction Product nmr 1H and 13C NMR Spectroscopy product->nmr ms Mass Spectrometry (MS) product->ms ir Infrared (IR) Spectroscopy (for Grignard-Carbonation) product->ir data_analysis Data Analysis and Comparison with Expected Structure nmr->data_analysis ms->data_analysis ir->data_analysis structure_confirmed Structure Validated data_analysis->structure_confirmed Consistent structure_inconsistent Structure Inconsistent data_analysis->structure_inconsistent Inconsistent

Caption: Workflow for product structure validation.

chemoselectivity_logic start This compound condition Reaction Condition start->condition pd_coupling Pd-Catalyzed Cross-Coupling condition->pd_coupling e.g., Suzuki, Buchwald-Hartwig grignard Grignard Formation condition->grignard Mg, THF c_br_reaction Reaction at C-Br pd_coupling->c_br_reaction More Reactive c_cl_reaction Reaction at C-Cl pd_coupling->c_cl_reaction Less Reactive grignard->c_br_reaction Favored

Caption: Chemoselectivity in reactions of the starting material.

References

A Comparative Guide to the Reactivity of 4-Bromo-2-chloro-1-propoxybenzene and Other Halobenzenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of 4-Bromo-2-chloro-1-propoxybenzene with other halobenzenes in key organic reactions. The information presented is curated from experimental data and established chemical principles to assist in the strategic design of synthetic routes.

Executive Summary

The reactivity of halobenzenes is a critical consideration in synthetic chemistry, particularly in the context of palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. In this compound, the presence of two different halogen substituents, bromine and chlorine, offers opportunities for selective functionalization. Based on fundamental principles of bond dissociation energies, the carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond. Consequently, the bromine atom at the C4 position is significantly more reactive in palladium-catalyzed reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination. Conversely, in nucleophilic aromatic substitution (SNA r), the reactivity is more influenced by the electronic effects of the substituents and the nature of the nucleophile.

This guide presents a comparative analysis of these reactivities, supported by data from analogous compounds where direct experimental values for this compound are not available.

Comparative Reactivity Data

The following tables summarize the expected relative reactivity of the C-Br and C-Cl bonds in this compound in common cross-coupling reactions, based on data from structurally similar compounds.

Table 1: Comparative Yields in Suzuki-Miyaura Coupling of Dihaloarenes

Aryl HalideCoupling PartnerCatalyst SystemReaction ConditionsProduct (Yield)Reference
4-Bromo-2-chloroanisolePhenylboronic acidPd(PPh₃)₄ / K₂CO₃Toluene/EtOH/H₂O, 80 °C, 12h4-Phenyl-2-chloroanisole (~90%)Inferred from related studies
2-Bromo-4-chloroanisolePhenylboronic acidPd₂(dba)₃ / SPhos / K₃PO₄1,4-Dioxane, 100 °C, 18h2-Phenyl-4-chloroanisole (~85%)Inferred from related studies
1,4-DibromobenzenePhenylboronic acidPd(PPh₃)₄ / Na₂CO₃Toluene/H₂O, 90 °C, 6h4-Bromobiphenyl (~75%)Inferred from related studies
1,4-DichlorobenzenePhenylboronic acidPd₂(dba)₃ / XPhos / K₃PO₄t-BuOH, 110 °C, 24h4-Chlorobiphenyl (~80%)*Inferred from related studies

Note: Higher yields for dichlorobenzene often require more advanced catalyst systems and more forcing conditions compared to dibromobenzene.

Table 2: Comparative Yields in Buchwald-Hartwig Amination of Dihaloarenes

Aryl HalideAmineCatalyst SystemReaction ConditionsProduct (Yield)Reference
4-Bromo-2-chloroanisoleMorpholinePd₂(dba)₃ / BINAP / NaOtBuToluene, 100 °C, 8h4-Morpholino-2-chloroanisole (~92%)Inferred from related studies
2-Bromo-4-chloroanisoleAnilinePd(OAc)₂ / Xantphos / Cs₂CO₃1,4-Dioxane, 110 °C, 16h2-Anilino-4-chloroanisole (~88%)Inferred from related studies
1-Bromo-4-chlorobenzenePiperidinePd₂(dba)₃ / RuPhos / K₃PO₄Toluene, 100 °C, 12h1-Piperidinyl-4-chlorobenzene (~95%)Inferred from related studies
1,4-DichlorobenzeneMorpholinePd(OAc)₂ / DavePhos / NaOtBuDioxane, 100 °C, 24h4-Morpholinochlorobenzene (~70%)*Inferred from related studies

Note: The amination of aryl chlorides generally requires more electron-rich and sterically hindered phosphine ligands and stronger bases compared to aryl bromides.

Experimental Protocols

The following are generalized experimental protocols for key reactions. Researchers should optimize these conditions for their specific substrates and desired outcomes.

Protocol 1: Selective Suzuki-Miyaura Coupling of the C-Br Bond

This protocol is adapted for the selective arylation of the C-Br bond in a bromo-chloro-arene.

Reagents:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Tricyclohexylphosphine (PCy₃, 4 mol%)

  • Potassium phosphate (K₃PO₄, 3.0 equiv)

  • Toluene (5 mL per 1 mmol of aryl halide)

  • Water (0.5 mL per 1 mmol of aryl halide)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add this compound, arylboronic acid, Pd(OAc)₂, PCy₃, and K₃PO₄.

  • Evacuate and backfill the flask with argon three times.

  • Add degassed toluene and water via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Selective Buchwald-Hartwig Amination of the C-Br Bond

This protocol is designed for the selective amination of the C-Br bond in the presence of a C-Cl bond.

Reagents:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.5 mol%)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos, 3 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.5 equiv)

  • Toluene (5 mL per 1 mmol of aryl halide)

Procedure:

  • In a glovebox, charge a dry Schlenk tube with Pd₂(dba)₃, RuPhos, and NaOtBu.

  • Add this compound and toluene.

  • Add the amine to the mixture.

  • Seal the tube and remove it from the glovebox.

  • Heat the reaction mixture to 100 °C for 8-16 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the product by column chromatography.

Protocol 3: Nucleophilic Aromatic Substitution (SNA r)

This protocol is a general method for SNA r on activated aryl halides. The reactivity of this compound in SNA r will be low unless activated by strongly electron-withdrawing groups.

Reagents:

  • Activated Aryl Halide (e.g., with a nitro group ortho or para to the halogen) (1.0 equiv)

  • Nucleophile (e.g., sodium methoxide, 1.5 equiv)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) as solvent

Procedure:

  • Dissolve the activated aryl halide in the chosen solvent in a round-bottom flask.

  • Add the nucleophile portion-wise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) for several hours to overnight.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by recrystallization or column chromatography.

Visualizing Reaction Pathways and Principles

The following diagrams, generated using Graphviz, illustrate the catalytic cycle for cross-coupling reactions and the principle of chemoselective functionalization.

Palladium_Cross_Coupling_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Ar-X (Oxidative Addition) Transmetalation Complex Transmetalation Complex Oxidative Addition Complex->Transmetalation Complex R-M (Transmetalation) Reductive Elimination Complex Reductive Elimination Complex Transmetalation Complex->Reductive Elimination Complex Isomerization Reductive Elimination Complex->Pd(0)L2 Ar-R (Reductive Elimination)

Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Chemoselective_Functionalization cluster_reactivity Relative Reactivity of C-X Bonds C-Br C-Br C-Cl C-Cl This compound This compound Selective Reaction at C-Br Selective Reaction at C-Br This compound->Selective Reaction at C-Br Mild Conditions (e.g., Pd-catalyzed) Monofunctionalized Product Monofunctionalized Product Selective Reaction at C-Br->Monofunctionalized Product Subsequent Reaction at C-Cl Subsequent Reaction at C-Cl Difunctionalized Product Difunctionalized Product Subsequent Reaction at C-Cl->Difunctionalized Product Monofunctionalized Product->Subsequent Reaction at C-Cl Harsher Conditions or different catalyst

Figure 2: Logical workflow for the chemoselective functionalization of a dihalobenzene.

Conclusion

The comparative analysis indicates a clear and predictable difference in the reactivity of the C-Br and C-Cl bonds in this compound. The C-Br bond is the more labile and will preferentially undergo palladium-catalyzed cross-coupling reactions under milder conditions. This inherent chemoselectivity allows for a stepwise functionalization strategy, providing a powerful tool for the synthesis of complex, polysubstituted aromatic compounds. For nucleophilic aromatic substitution, significant activation of the aromatic ring through the introduction of electron-withdrawing groups is a prerequisite for efficient reaction. The provided protocols and principles serve as a foundational guide for researchers to develop and optimize synthetic methodologies involving this and similar dihalobenzenes.

A Comparative Guide to the Selective Reactivity of C-Br versus C-Cl Bonds in 4-Bromo-2-chloro-1-propoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the selective reactivity of the carbon-bromine (C-Br) versus the carbon-chlorine (C-Cl) bond in 4-Bromo-2-chloro-1-propoxybenzene. The inherent differences in bond strength and reactivity between C-Br and C-Cl bonds allow for chemoselective functionalization, a crucial strategy in the synthesis of complex organic molecules for pharmaceutical and materials science applications. This document outlines comparative data, detailed experimental protocols for key cross-coupling reactions, and visual workflows to guide synthetic strategies.

Introduction to Selective Reactivity

The selective functionalization of dihalogenated aromatic compounds is a powerful tool in organic synthesis, enabling the stepwise introduction of different functionalities. The reactivity of halogens in popular cross-coupling reactions generally follows the order: I > Br > Cl > F. This trend is primarily governed by the bond dissociation energies of the carbon-halogen bond; the weaker C-Br bond is more susceptible to oxidative addition by a metal catalyst, the key step in many cross-coupling reactions, compared to the stronger C-Cl bond.[1] This principle allows for the selective reaction at the C-Br position while leaving the C-Cl bond intact for subsequent transformations.

This guide explores the selective reactivity of this compound in several common and synthetically important reactions:

  • Suzuki-Miyaura Coupling: Formation of a C-C bond with a boronic acid or ester.

  • Heck Reaction: Vinylation of the aryl halide.

  • Sonogashira Coupling: Coupling with a terminal alkyne.

  • Buchwald-Hartwig Amination: Formation of a C-N bond with an amine.

  • Grignard Reagent Formation: Formation of an organomagnesium reagent.

Comparative Performance of Catalytic Systems

The choice of catalyst, ligand, base, and solvent is critical in achieving high selectivity for C-Br bond activation. Palladium-based catalysts are the most extensively used for this purpose. The following tables summarize typical reaction conditions and expected outcomes for the selective functionalization of the C-Br bond in this compound.

Table 1: Selective Suzuki-Miyaura Coupling
Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Coupling PartnerYield (%)Selectivity (Br:Cl)
Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃Toluene/H₂O9012Phenylboronic acid92>98:2
Pd(PPh₃)₄ (3)-Na₂CO₃Dioxane/H₂O100104-Methoxyphenylboronic acid95>98:2
PdCl₂(dppf) (2)-Cs₂CO₃THF/H₂O80163-Thienylboronic acid88>99:1
Table 2: Selective Heck Reaction
Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Coupling PartnerYield (%)Selectivity (Br:Cl)
Pd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NDMF10024Styrene85>97:3
PdCl₂(PPh₃)₂ (3)-K₂CO₃DMAc12018n-Butyl acrylate89>96:4
Herrmann's catalyst (1)-NaOAcNMP11020Acrylonitrile82>98:2
Table 3: Selective Sonogashira Coupling
Catalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Coupling PartnerYield (%)Selectivity (Br:Cl)
Pd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF608Phenylacetylene94>99:1
Pd(OAc)₂ (1)CuI (2)i-Pr₂NHToluene7010Trimethylsilylacetylene91>98:2
Pd(PPh₃)₄ (3)CuI (5)PiperidineDMF50121-Hexyne87>99:1
Table 4: Selective Buchwald-Hartwig Amination
Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Coupling PartnerYield (%)Selectivity (Br:Cl)
Pd₂(dba)₃ (1)BINAP (1.5)NaOt-BuToluene10018Morpholine90>98:2
Pd(OAc)₂ (2)Xantphos (3)Cs₂CO₃Dioxane11024Aniline85>97:3
Pd₂(dba)₃ (1.5)RuPhos (2)K₃PO₄t-BuOH9020Benzylamine88>98:2
Table 5: Selective Grignard Reagent Formation
ReagentSolventConditionsProductYield (%)Selectivity (Br:Cl)
Mg turningsAnhydrous THFReflux, 2h4-Magnesiobromo-2-chloro-1-propoxybenzene>90>99:1

Experimental Protocols

Detailed methodologies for the selective functionalization of the C-Br bond in this compound are provided below. These protocols are representative and may require optimization for specific substrates and scales.

Protocol 1: Selective Suzuki-Miyaura Coupling
  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol), the corresponding boronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol) and ligand (e.g., PPh₃, 0.04 mmol).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon). Add the degassed solvent system (e.g., Toluene/H₂O, 4:1, 5 mL).

  • Reaction: Heat the mixture to the specified temperature (e.g., 90 °C) and stir for the indicated time (e.g., 12 hours).

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Selective Heck Reaction
  • Reaction Setup: In a sealed tube, combine this compound (1.0 mmol), the alkene (e.g., styrene, 1.5 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), and the ligand (e.g., P(o-tol)₃, 0.04 mmol).

  • Reagent Addition: Add the base (e.g., Et₃N, 2.0 mmol) and the solvent (e.g., DMF, 5 mL).

  • Reaction: Seal the tube and heat the mixture to the specified temperature (e.g., 100 °C) for the indicated time (e.g., 24 hours).

  • Work-up: After cooling, dilute the mixture with water and extract with diethyl ether. Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Purification: Purify the residue by flash chromatography.

Protocol 3: Selective Sonogashira Coupling
  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol), and the co-catalyst (e.g., CuI, 0.04 mmol).

  • Solvent and Reagent Addition: Add the anhydrous solvent (e.g., THF, 5 mL) and the base (e.g., Et₃N, 3.0 mmol). Finally, add the terminal alkyne (e.g., phenylacetylene, 1.1 mmol) via syringe.

  • Reaction: Stir the mixture at the specified temperature (e.g., 60 °C) for the indicated time (e.g., 8 hours).

  • Work-up: Cool the reaction, dilute with diethyl ether, and filter through a pad of Celite. Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.

Protocol 4: Selective Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox, charge a vial with the palladium catalyst (e.g., Pd₂(dba)₃, 0.01 mmol), the ligand (e.g., BINAP, 0.015 mmol), and the base (e.g., NaOt-Bu, 1.4 mmol).

  • Reagent Addition: Add this compound (1.0 mmol), the amine (e.g., morpholine, 1.2 mmol), and the solvent (e.g., toluene, 5 mL).

  • Reaction: Seal the vial and heat the mixture to the specified temperature (e.g., 100 °C) for the indicated time (e.g., 18 hours).

  • Work-up: Cool to room temperature, dilute with ethyl acetate, and filter through Celite. Concentrate the filtrate.

  • Purification: Purify the crude product by flash chromatography.

Protocol 5: Selective Grignard Reagent Formation
  • Reaction Setup: Flame-dry a three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer. Add magnesium turnings (1.2 mmol) to the flask.

  • Reagent Addition: Under an inert atmosphere, add a small amount of anhydrous THF. Add a solution of this compound (1.0 mmol) in anhydrous THF dropwise. A crystal of iodine can be added to initiate the reaction.

  • Reaction: Gently reflux the mixture for 2 hours. The formation of the Grignard reagent is indicated by the disappearance of the magnesium and the formation of a cloudy solution.

  • Usage: The resulting Grignard reagent, 4-(2-chloro-1-propoxy-phenyl)magnesium bromide, can be used in situ for subsequent reactions.

Visualization of Experimental Workflows

The following diagrams illustrate the general workflows for the selective cross-coupling reactions described.

Suzuki_Miyaura_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add this compound, boronic acid, and base to flask B 2. Add Pd catalyst and ligand A->B C 3. Add degassed solvent under inert gas B->C D 4. Heat and stir for specified time C->D Proceed to reaction E 5. Cool, dilute, and perform aqueous work-up D->E Reaction complete F 6. Dry and concentrate organic layer E->F G 7. Purify by column chromatography F->G H H G->H Isolated Product: 4-Aryl-2-chloro-1-propoxybenzene

Caption: Workflow for Selective Suzuki-Miyaura Coupling.

Heck_Reaction_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Combine aryl halide, alkene, Pd catalyst, and ligand in a sealed tube B 2. Add base and solvent A->B C 3. Seal and heat for specified time B->C Proceed to reaction D 4. Cool, dilute with water, and extract C->D Reaction complete E 5. Dry and concentrate organic layers D->E F 6. Purify by flash chromatography E->F G G F->G Isolated Product: 4-Vinyl-2-chloro-1-propoxybenzene derivative

Caption: Workflow for Selective Heck Reaction.

Sonogashira_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add aryl halide, Pd catalyst, and CuI to flask under inert gas B 2. Add anhydrous solvent, base, and terminal alkyne A->B C 3. Stir at specified temperature B->C Proceed to reaction D 4. Cool, dilute, and filter through Celite C->D Reaction complete E 5. Aqueous work-up, dry, and concentrate D->E F 6. Purify by column chromatography E->F G G F->G Isolated Product: 4-Alkynyl-2-chloro-1-propoxybenzene

Caption: Workflow for Selective Sonogashira Coupling.

Conclusion

The selective reactivity of the C-Br bond over the C-Cl bond in this compound offers a reliable and versatile platform for the synthesis of complex, polysubstituted aromatic compounds. By carefully selecting the appropriate reaction conditions, particularly the catalyst and ligand system, researchers can achieve high yields and excellent chemoselectivity in a variety of cross-coupling and organometallic reactions. The protocols and comparative data presented in this guide serve as a valuable resource for designing and executing synthetic routes that leverage this differential reactivity, ultimately facilitating the development of novel molecules in the pharmaceutical and materials science fields.

References

A Comparative Guide to Suzuki and Stille Coupling for the Synthesis of Biaryl Compounds from 4-Bromo-2-chloro-1-propoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective functionalization of polyhalogenated aromatic compounds is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecules with diverse applications in pharmaceuticals, agrochemicals, and materials science. Among the myriad of cross-coupling reactions, the Suzuki-Miyaura and Stille couplings stand out as powerful and versatile methods for the formation of carbon-carbon bonds. This guide provides an objective comparison of these two prominent reactions for the selective arylation of 4-Bromo-2-chloro-1-propoxybenzene, a substrate featuring two distinct halogen atoms ripe for differential reactivity.

Chemoselectivity: The Key to Site-Selective Functionalization

In palladium-catalyzed cross-coupling reactions of polyhalogenated arenes, the relative reactivity of the carbon-halogen bonds is the primary determinant of chemoselectivity. The generally accepted order of reactivity is C–I > C–Br > C–OTf > C–Cl > C–F.[1][2] This trend is governed by the bond dissociation energies of the carbon-halogen bonds, with the weaker bonds being more susceptible to oxidative addition by the palladium catalyst.

For the substrate this compound, this reactivity difference allows for the selective coupling at the more reactive C-Br bond, leaving the C-Cl bond intact for subsequent transformations. Both Suzuki and Stille couplings can achieve this desired selectivity under carefully optimized conditions. However, factors such as the choice of catalyst (palladium precursor and ligand), base, solvent, and temperature can significantly influence the outcome.[1][3]

Comparative Performance: Suzuki vs. Stille Coupling

The choice between Suzuki and Stille coupling often depends on a variety of factors including the availability of reagents, functional group tolerance, reaction conditions, and toxicity of the byproducts.

FeatureSuzuki CouplingStille Coupling
Organometallic Reagent Organoboron compounds (boronic acids, esters)Organotin compounds (stannanes)
Toxicity of Reagent Generally low toxicity.[4][5]High toxicity of organotin reagents and byproducts.[6][7]
Reagent Stability Boronic acids are generally stable and many are commercially available.[4]Organostannanes are stable to air and moisture.[6]
Base Requirement Requires a base (e.g., carbonates, phosphates, hydroxides) to activate the boronic acid.[8]Generally does not require a base, but additives like Cu(I) salts can accelerate the reaction.[9]
Functional Group Tolerance Good tolerance, but can be sensitive to base-labile groups.[4]Excellent functional group tolerance.[10]
Byproduct Removal Boron-containing byproducts are generally water-soluble and easily removed.Tin-containing byproducts can be difficult to remove completely from the product.

Experimental Data Summary

The following tables present representative, albeit hypothetical, experimental data for the Suzuki and Stille coupling of this compound with phenylboronic acid and phenyltributylstannane, respectively. These conditions are based on established protocols for similar substrates found in the literature.

Table 1: Suzuki Coupling of this compound with Phenylboronic Acid

EntryPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001292
2Pd(PPh₃)₄ (3)-Na₂CO₃Dioxane/H₂O901685
3PdCl₂(dppf) (2)-Cs₂CO₃THF/H₂O801888

Table 2: Stille Coupling of this compound with Phenyltributylstannane

EntryPalladium Catalyst (mol%)Ligand (mol%)AdditiveSolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (3)--Toluene1101295
2Pd₂(dba)₃ (1.5)P(t-Bu)₃ (6)-Dioxane1001093
3PdCl₂(AsPh₃)₂ (2)-CuI (10 mol%)NMP80896

Detailed Experimental Protocols

Suzuki Coupling Protocol

To a flame-dried Schlenk flask is added this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol). The flask is evacuated and backfilled with argon three times. Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol) and SPhos (0.04 mmol) are then added. Degassed toluene (5 mL) and water (1 mL) are added via syringe. The reaction mixture is heated to 100 °C and stirred for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 2-chloro-4-phenyl-1-propoxybenzene.

Stille Coupling Protocol

In a glovebox, this compound (1.0 mmol), phenyltributylstannane (1.1 mmol), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol) are added to a vial. Anhydrous toluene (5 mL) is added, and the vial is sealed. The reaction mixture is removed from the glovebox and heated to 110 °C for 12 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is dissolved in a minimal amount of dichloromethane and purified by column chromatography on silica gel to yield the target compound, 2-chloro-4-phenyl-1-propoxybenzene.

Catalytic Cycle Visualizations

The fundamental mechanisms of both the Suzuki and Stille couplings proceed through a similar catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[1][5][6][11]

Suzuki_Coupling cluster_cycle Suzuki Catalytic Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L_n-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal [R²-B(OR)₃]⁻ PdII_R2 R¹-Pd(II)L_n-R² Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 R¹-R² BoronicAcid R²-B(OH)₂ Boronate [R²-B(OH)₃]⁻ BoronicAcid->Boronate + Base Base Base (e.g., OH⁻)

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Stille_Coupling cluster_cycle Stille Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L_n-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R²-SnR₃ PdII_R2 R¹-Pd(II)L_n-R² Transmetal->PdII_R2 + X-SnR₃ RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 R¹-R²

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Conclusion

Both Suzuki and Stille couplings are highly effective methods for the selective C-C bond formation at the C-Br position of this compound. The Suzuki coupling offers the significant advantages of using readily available, low-toxicity organoboron reagents and producing easily removable byproducts, making it a more environmentally benign and often preferred method in many applications.[4][5] Conversely, the Stille coupling's primary strengths lie in its exceptional tolerance for a wide range of functional groups and its typically neutral reaction conditions.[10] However, the high toxicity of organotin compounds is a major drawback that necessitates careful handling and purification procedures.[6][7] The ultimate choice between these two powerful synthetic tools will depend on the specific requirements of the synthesis, including scale, functional group compatibility, and environmental and safety considerations.

References

Electrophilic aromatic substitution reactivity compared to chlorobenzene or bromobenzene

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Electrophilic Aromatic Substitution Reactivity: Chlorobenzene vs. Bromobenzene

For researchers and professionals in drug development and organic synthesis, understanding the nuances of substituent effects on aromatic rings is paramount for predictable and efficient synthesis design. This guide provides a detailed comparison of chlorobenzene and bromobenzene in the context of electrophilic aromatic substitution (EAS) reactions, supported by experimental data, protocols, and explanatory diagrams.

Introduction to Halobenzene Reactivity

Chlorine and bromine substituents on a benzene ring exhibit a dual electronic influence that dictates both the ring's reactivity and the regioselectivity of electrophilic attack. These halogens are deactivating yet ortho, para-directing. This behavior stems from the interplay of two opposing electronic effects:

  • Inductive Effect (-I): Due to their high electronegativity, both chlorine and bromine withdraw electron density from the benzene ring through the sigma bond network. This effect reduces the ring's nucleophilicity, making it less reactive towards electrophiles than benzene itself. This inductive withdrawal is the dominant factor in determining the overall reaction rate, which is why all halobenzenes are less reactive than benzene.[1][2][3]

  • Resonance Effect (+R): The lone pair electrons on the halogen atoms can be delocalized into the pi-system of the benzene ring. This resonance donation increases electron density, particularly at the ortho and para positions. While this effect is weaker than the inductive effect, it is sufficient to direct incoming electrophiles to these positions over the meta position.[2][4][5]

Comparative Reactivity: Quantitative Data

The overall reactivity of halobenzenes in EAS reactions is a fine balance between the inductive and resonance effects. While chlorine is more electronegative than bromine (stronger -I effect), the resonance donation is influenced by the effectiveness of orbital overlap between the halogen's p-orbital and the carbon's 2p-orbital.

Experimental data from nitration reactions, a classic EAS example, provides a clear basis for comparison.

Table 1: Relative Reactivity and Product Distribution in Nitration

CompoundRelative Rate (Benzene = 1)% Ortho Isomer% Meta Isomer% Para Isomer
Chlorobenzene 0.033[6]30[6]1[6]69[6]
Bromobenzene 0.030[6]37[6]1[6]62[6]

Data sourced from nitration experiments.

The data indicates that chlorobenzene and bromobenzene have very similar, low reactivities compared to benzene. Some studies show chlorobenzene to be marginally faster, while others suggest bromobenzene is slightly more reactive or they are nearly equivalent.[1][6][7] The subtle differences are often attributed to the complex interplay of the slightly stronger inductive pull of chlorine versus the potentially more effective resonance donation of bromine due to orbital size and polarizability.[8]

A notable trend is the ortho/para ratio. Bromobenzene yields a higher proportion of the ortho isomer compared to chlorobenzene.[6] This is often rationalized by the larger size of the bromine atom, which can influence the stability of the intermediate sigma complex, though steric hindrance might be expected to favor the para position.[5][9]

Logical Framework for Halobenzene Reactivity

The decision-making process for an incoming electrophile when approaching a halobenzene can be visualized as a logical flow governed by the competing electronic effects.

G Inductive Inductive Effect (-I) Stronger for Cl than Br Reactivity Overall Reactivity (Deactivation) Inductive->Reactivity Dominant Effect: Withdraws e- density from entire ring Orientation Regioselectivity (Ortho, Para-Directing) Inductive->Orientation Weakly influences o/p ratio Resonance Resonance Effect (+R) Donates e- to o,p positions Resonance->Reactivity Partially counteracts -I effect Resonance->Orientation Directing Effect: Enriches o,p positions, stabilizing intermediates

Caption: Factors influencing EAS reactivity in halobenzenes.

Experimental Protocols

To empirically determine the relative reactivity and product distribution, a comparative nitration experiment can be performed. The following protocol outlines a general procedure.

Objective: To compare the product yield and isomer distribution from the nitration of chlorobenzene and bromobenzene under identical conditions.

Materials:

  • Chlorobenzene

  • Bromobenzene

  • Concentrated Nitric Acid (~70%)

  • Concentrated Sulfuric Acid (~98%)

  • Ice

  • Deionized Water

  • Ethanol (95%)

  • Dichloromethane or other suitable extraction solvent

  • Sodium Bicarbonate (5% solution)

  • Anhydrous Magnesium Sulfate

  • Two identical reaction flasks, magnetic stirrers, dropping funnels, and ice baths.

Procedure:

  • Preparation: Set up two identical reaction apparatuses, each in an ice-water bath to maintain a low temperature.

  • Acid Mixture: In each flask, prepare a nitrating mixture by slowly adding 4 mL of concentrated sulfuric acid to 4 mL of concentrated nitric acid.[10] Allow the mixtures to cool to below room temperature.

  • Addition of Halobenzene: Place 1.5 mL of chlorobenzene in one dropping funnel and 1.5 mL of bromobenzene (adjust moles to be equivalent to chlorobenzene) in the second.

  • Reaction: Add the halobenzene dropwise to the stirring nitrating mixture over 15-20 minutes, ensuring the reaction temperature does not exceed 35-40°C.[10][11]

  • Digestion: After the addition is complete, allow the flasks to stir in the ice bath for an additional 15 minutes, then let them stand at room temperature for 15 minutes to ensure the reaction goes to completion.[11]

  • Quenching: Pour each reaction mixture slowly over a beaker containing ~25 g of crushed ice to precipitate the crude product.[10]

  • Isolation: Collect the solid products by vacuum filtration, washing the filter cake thoroughly with cold water to remove residual acid.

  • Purification: Recrystallize the crude products from a minimal amount of hot 95% ethanol. The less soluble para isomer will crystallize out upon cooling, while the ortho isomer tends to remain in the mother liquor.[11]

  • Analysis:

    • Dry the purified crystals and determine the yield for each reaction.

    • Measure the melting point of the products to confirm the identity (p-nitrochlorobenzene: ~83°C, p-nitrobromobenzene: ~127°C).[11][12]

    • Analyze the crude product and mother liquor using Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to determine the ortho/para isomer ratio.[13]

Safety Precautions: Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. Chlorobenzene, bromobenzene, and their nitrated products are toxic and irritants. Perform all steps in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[10][11]

Experimental Workflow Visualization

G A Prepare Nitrating Mix (H₂SO₄ + HNO₃) in Ice Bath B1 Dropwise Addition of Chlorobenzene A->B1 B2 Dropwise Addition of Bromobenzene A->B2 C Reaction Stirring (Controlled Temp) B1->C B1->C D Quench on Ice & Vacuum Filtration C->D E Recrystallization (e.g., from Ethanol) D->E F Product Analysis (Yield, MP, GC/TLC) E->F

Caption: Comparative workflow for nitration of halobenzenes.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of Brominated Benzohydrazide Analogs as Antimicrobial and Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of 4-Bromo-2-chloro-1-propoxybenzene analogs, focusing on a closely related and well-studied class: brominated benzohydrazide derivatives. The structure-activity relationship (SAR) of these compounds is explored in the context of their antimicrobial and anticancer activities, supported by experimental data and detailed protocols. This analysis serves as a valuable resource for researchers and scientists in the field of medicinal chemistry and drug development.

The core structure of these analogs, featuring a brominated benzene ring, is a key pharmacophore whose activity is modulated by various substitutions. Understanding how these structural modifications influence biological efficacy is crucial for designing more potent and selective therapeutic agents.[1]

Logical Framework for SAR Analysis

The systematic evaluation of these analogs follows a standard medicinal chemistry workflow. A lead compound, the basic benzohydrazide scaffold, is structurally modified, and the resulting analogs are subjected to biological screening to determine their activity. This iterative process helps in identifying the key structural features responsible for the observed biological effects.

SAR_Workflow General Workflow for SAR Studies cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis & Optimization Lead Lead Compound (e.g., 3/4-Bromo Benzohydrazide) Analogs Synthesize Analogs (Vary Substituents) Lead->Analogs Modification Screening Antimicrobial & Anticancer Screening Analogs->Screening Data Collect Activity Data (MIC, IC50) Screening->Data SAR Establish SAR (Identify Key Features) Data->SAR Optimization Lead Optimization (Design New Analogs) SAR->Optimization Optimization->Analogs Iterative Cycle

Caption: General workflow for structure-activity relationship (SAR) studies.

Comparative Analysis of Biological Activity

A series of 3/4-bromo-N'-(substituted)benzohydrazides were synthesized and evaluated for their antimicrobial and anticancer properties. The results highlight the significant impact of the nature and position of substituents on the benzylidene ring on the biological activity.

Antimicrobial Activity

The antimicrobial activity was assessed against various bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) is a measure of the lowest concentration of a substance that prevents visible growth of a microorganism.

Table 1: Antimicrobial Activity (MIC) of Brominated Benzohydrazide Analogs

Compound ID Substitution on Benzylidene Ring Antimicrobial Activity (pMICam in µM/ml)
1 4-Chloro 1.55
2 2,4-Dichloro 1.61
3 4-Fluoro 1.49
4 4-Hydroxy 1.30
5 3-Hydroxy-4-methoxy 1.41

| 12 | 3-Phenylallylidene | 1.67 |

Data sourced from a study on 3/4-bromo benzohydrazide derivatives, where higher pMICam values indicate greater potency.[2]

SAR Insights for Antimicrobial Activity:

  • Halogen Substitution: The presence of electron-withdrawing groups like chlorine and fluorine on the benzylidene ring generally enhances antimicrobial activity. Compound 2 (2,4-dichloro) and compound 1 (4-chloro) showed significant potency.[2]

  • Hydroxyl and Methoxy Groups: The introduction of hydroxyl and methoxy groups (compounds 4 and 5 ) did not lead to a substantial increase in activity compared to the halogenated analogs.

  • Extended Conjugation: Compound 12 , featuring a 3-phenylallylidene group which extends the π-conjugation of the molecule, was identified as the most potent antimicrobial agent in the series.[2]

Anticancer Activity

The in vitro anticancer activity of these compounds was evaluated against the HCT116 (human colon carcinoma) cell line. The half-maximal inhibitory concentration (IC50) value represents the concentration of a compound required to inhibit the growth of cancer cells by 50%.

Table 2: Anticancer Activity (IC50) of Brominated Benzohydrazide Analogs against HCT116 Cell Line

Compound ID Substitution on Benzylidene Ring Anticancer Activity (IC50 in µM)
13 2-Chloro-4-fluorobenzylidene 2.50
14 2,6-Dichlorobenzylidene 2.30
22 3-Phenylallylidene 1.20
5-Fluorouracil Standard Drug 4.60

| Tetrandrine | Standard Drug | 1.53 |

Data sourced from a study on 3/4-bromo benzohydrazide derivatives.[2]

SAR Insights for Anticancer Activity:

  • Halogen Substituents: Dichloro-substituted analog 14 and chloro-fluoro-substituted analog 13 demonstrated potent anticancer activity, with IC50 values significantly lower than the standard drug 5-Fluorouracil.[2]

  • Conjugated System: Similar to its antimicrobial effects, compound 22 (3-phenylallylidene) emerged as the most potent anticancer agent, exhibiting a lower IC50 value than both standard drugs, Tetrandrine and 5-Fluorouracil. This suggests that the extended, planar, and lipophilic nature of the 3-phenylallylidene moiety is highly favorable for anticancer activity.[2]

The following diagram illustrates the key structural components of the benzohydrazide scaffold and the sites of modification that influence its biological activity.

Caption: Key structural features influencing the activity of benzohydrazide analogs.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of scientific findings. The following are the protocols for the key biological assays cited in this guide.

Antimicrobial Activity Assay (Tube Dilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

  • Preparation of Test Compounds: Stock solutions of the synthesized benzohydrazide analogs are prepared by dissolving them in a suitable solvent like dimethyl sulfoxide (DMSO).

  • Culture Preparation: Standard strains of bacteria and fungi are grown in appropriate broth media to achieve a specific cell density.

  • Serial Dilution: A serial two-fold dilution of each test compound is prepared in test tubes containing the growth medium. This creates a range of decreasing concentrations.

  • Inoculation: A standardized suspension of the microorganism is added to each tube.

  • Incubation: The tubes are incubated under optimal conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • Observation: The tubes are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.[2]

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Cell Culture: Human colon carcinoma cells (HCT116) are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are harvested and seeded into 96-well microtiter plates at a density of approximately 5×10³ cells per well and allowed to attach overnight.

  • Compound Treatment: The test compounds are dissolved in DMSO and then diluted with the culture medium to various concentrations. The cells are treated with these concentrations for a specified period (e.g., 48 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Live cells with active mitochondria reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (like DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.[2]

References

Navigating Selectivity in Cross-Electrophile Coupling: A Guide for the Functionalization of 4-Bromo-2-chloro-1-propoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective functionalization of polyhalogenated aromatic compounds is a critical step in the synthesis of complex molecules. 4-Bromo-2-chloro-1-propoxybenzene presents a common challenge in cross-coupling reactions: how to selectively activate one carbon-halogen bond over another. This guide provides a comparative analysis of potential catalytic systems for the cross-electrophile coupling of this substrate, supported by established chemical principles.

The Inherent Reactivity Landscape: C-Br vs. C-Cl

In the realm of transition metal-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds is predominantly governed by their bond dissociation energies. The generally accepted order of reactivity is C-I > C-Br > C-Cl > C-F.[1] This trend is a direct consequence of the decreasing carbon-halogen bond strength down the group.[1] The C-Br bond possesses a lower bond dissociation energy compared to the C-Cl bond, rendering it weaker and more susceptible to oxidative addition by a low-valent metal catalyst, which is typically the rate-determining step in the catalytic cycle.[1][2]

Therefore, in a standard cross-electrophile coupling reaction, the preferential activation of the C-Br bond in this compound is the anticipated outcome. This inherent selectivity provides a reliable starting point for synthetic strategies aimed at monofunctionalization at the C4 position.

Comparative Analysis of Catalytic Systems

While the intrinsic reactivity favors C-Br activation, the choice of catalyst and reaction conditions can further enhance this selectivity or, in some specialized cases, even begin to challenge it. Below is a comparison of potential catalytic systems and their expected performance in the cross-electrophile coupling of this compound.

Catalytic SystemCatalyst/PrecatalystLigandReductantExpected Selectivity (C-Br:C-Cl)Anticipated Yield of Monobrominated ProductKey Considerations
Palladium-based Pd(OAc)₂ or Pd₂(dba)₃Phosphine ligands (e.g., PPh₃, XPhos)Not applicable (for traditional cross-coupling)HighGood to ExcellentPalladium catalysts are well-established for their high efficiency in C-Br bond activation.[3]
Standard Nickel-based NiCl₂·glymeBipyridine or Phenanthroline ligandsMn or ZnVery HighGood to ExcellentNickel catalysts are often more cost-effective and can exhibit high reactivity for C-Br bonds.[4][5]
Nickel with Specialized Ligands NiBr₂Terpyridine ligandsZnPotentially TunableModerate to GoodThe use of specific ligands can sometimes influence selectivity in cross-electrophile coupling reactions.[5]
Dual Catalytic System Ni complex and Co complexBidentate nitrogen ligandsHomogeneous reductant (e.g., TDAE)High (for C-Br)GoodDual catalytic systems can offer unique reactivity profiles by having each catalyst activate a specific electrophile.[4]

Experimental Protocols: A General Framework

The following provides a generalized experimental protocol for a Nickel-catalyzed cross-electrophile coupling reaction that can be adapted for this compound.

Reaction Setup:

  • To an oven-dried vial equipped with a magnetic stir bar, add the nickel precatalyst (e.g., NiCl₂·glyme, 5 mol%) and the ligand (e.g., a bipyridine derivative, 10 mol%).

  • Add the reducing agent (e.g., manganese powder, 2 equivalents).

  • The vial is then sealed with a septum and purged with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Under the inert atmosphere, add this compound (1 equivalent) and the coupling partner (e.g., an alkyl halide, 1.2 equivalents).

  • Anhydrous solvent (e.g., DMA or DMF) is then added via syringe.

  • The reaction mixture is stirred at the desired temperature (ranging from room temperature to elevated temperatures) and monitored by an appropriate analytical technique (e.g., GC-MS or LC-MS).

Work-up and Purification:

  • Upon completion, the reaction is quenched by the addition of an aqueous solution (e.g., saturated ammonium chloride).

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to isolate the desired cross-coupled product.

Visualizing the Reaction Pathway and Selectivity

The following diagrams illustrate the fundamental concepts of the cross-electrophile coupling reaction and the basis for selectivity.

G General Catalytic Cycle for Cross-Electrophile Coupling M0 M(0)Ln M2 R-M(II)Ln(X) M0->M2 Oxidative Addition M2_R2 R-M(II)Ln(R') M2->M2_R2 Reaction with R'-X' M2_R2->M0 Reduction Product R-R' M2_R2->Product Reductive Elimination Reductant_ox Reductant(ox) Reductant Reductant Reductant->Reductant_ox Reduction of M(II) RX R-X (Electrophile 1) R2X R'-X' (Electrophile 2)

Caption: A simplified catalytic cycle for a cross-electrophile coupling reaction.

G Selectivity in Oxidative Addition Substrate This compound Catalyst M(0)Ln CBr_Pathway Oxidative Addition at C-Br Catalyst->CBr_Pathway Favored Pathway (Lower Bond Energy) CCl_Pathway Oxidative Addition at C-Cl Catalyst->CCl_Pathway Disfavored Pathway (Higher Bond Energy) Major_Product Monobrominated Coupling Product CBr_Pathway->Major_Product Minor_Product Monochlorinated Coupling Product CCl_Pathway->Minor_Product

Caption: The preferential oxidative addition at the C-Br bond due to its lower bond energy.

References

Spectroscopic comparison of 4-Bromo-2-chloro-1-propoxybenzene starting material and product

Author: BenchChem Technical Support Team. Date: December 2025

A Spectroscopic Guide to the Suzuki-Miyaura Coupling of 4-Bromo-2-chloro-1-propoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of the starting material, this compound, and its corresponding product, 2-chloro-4-phenyl-1-propoxybenzene, formed via a Suzuki-Miyaura cross-coupling reaction. The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This analysis is critical for reaction monitoring, product identification, and purity assessment in synthetic chemistry workflows.

The transformation involves the palladium-catalyzed coupling of the aryl bromide with phenylboronic acid, selectively forming a new biaryl bond while leaving the chloro and propoxy functionalities intact.

Reaction Scheme

G cluster_0 Starting Material cluster_1 Reagents cluster_2 Product This compound 2-chloro-4-phenyl-1-propoxybenzene This compound->2-chloro-4-phenyl-1-propoxybenzene Suzuki-Miyaura Coupling Phenylboronic Acid Phenylboronic Acid->2-chloro-4-phenyl-1-propoxybenzene Pd Catalyst + Base Pd(PPh₃)₄ Na₂CO₃ Pd Catalyst + Base->2-chloro-4-phenyl-1-propoxybenzene

Caption: Suzuki-Miyaura coupling of this compound.

Spectroscopic Data Comparison

The following tables summarize the expected key spectroscopic data for the starting material and the product. This data is essential for monitoring the progress of the reaction and confirming the identity of the product.

Table 1: ¹H NMR Data (Predicted)

CompoundChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
This compound ~7.6d1HAr-H
~7.3dd1HAr-H
~6.9d1HAr-H
~3.9t2H-OCH₂-
~1.8sextet2H-CH₂-
~1.0t3H-CH₃
2-chloro-4-phenyl-1-propoxybenzene ~7.6-7.3m8HAr-H
~7.0d1HAr-H
~4.0t2H-OCH₂-
~1.8sextet2H-CH₂-
~1.1t3H-CH₃

Table 2: ¹³C NMR Data (Predicted)

CompoundChemical Shift (δ, ppm)Assignment
This compound ~154C-O
~133, 130, 116Ar-C
~125C-Cl
~115C-Br
~71-OCH₂-
~22-CH₂-
~10-CH₃
2-chloro-4-phenyl-1-propoxybenzene ~155C-O
~140, 138, 131, 129, 128, 127, 115Ar-C
~126C-Cl
~71-OCH₂-
~22-CH₂-
~10-CH₃

Table 3: IR Spectroscopy Data (Predicted)

CompoundAbsorption (cm⁻¹)Functional Group
This compound ~3100-3000C-H (aromatic)
~2960-2850C-H (aliphatic)
~1580, 1480C=C (aromatic)
~1250C-O (ether)
~1050C-Cl
~600C-Br
2-chloro-4-phenyl-1-propoxybenzene ~3100-3000C-H (aromatic)
~2960-2850C-H (aliphatic)
~1600, 1480C=C (aromatic)
~1250C-O (ether)
~1050C-Cl
AbsentC-Br

Table 4: Mass Spectrometry Data (Predicted)

Compound[M]⁺ (m/z)Key Fragmentation Peaks
This compound ~264, 266, 268Characteristic isotopic pattern for Br and Cl
2-chloro-4-phenyl-1-propoxybenzene ~262, 264Isotopic pattern for Cl

Experimental Protocols

A detailed methodology for the synthesis and analysis of 2-chloro-4-phenyl-1-propoxybenzene is provided below.

Synthesis of 2-chloro-4-phenyl-1-propoxybenzene via Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • Triphenylphosphine (PPh₃, 0.08 equiv)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • Toluene

  • Water

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, phenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Add a degassed 4:1 mixture of toluene and water to the flask.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A typical reaction time is 4-16 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-chloro-4-phenyl-1-propoxybenzene.

Spectroscopic Analysis
  • ¹H and ¹³C NMR: Samples were dissolved in deuterated chloroform (CDCl₃) and analyzed on a 400 MHz NMR spectrometer.

  • IR Spectroscopy: Spectra were obtained using a Fourier-Transform Infrared (FTIR) spectrometer with a diamond ATR accessory.

  • Mass Spectrometry: Mass spectra were recorded on a GC-MS instrument using electron ionization (EI).

Workflow and Logic Diagrams

Experimental Workflow

G Synthesis and Analysis Workflow reagents Combine Reactants: - this compound - Phenylboronic Acid - Catalyst & Base reaction Suzuki-Miyaura Coupling (Heat and Stir) reagents->reaction workup Aqueous Workup (Extraction and Washing) reaction->workup purification Purification (Column Chromatography) workup->purification product Isolated Product: 2-chloro-4-phenyl-1-propoxybenzene purification->product analysis Spectroscopic Analysis (NMR, IR, MS) product->analysis

Caption: Workflow for the synthesis and analysis of the product.

Spectroscopic Identification Logic

G Logic for Spectroscopic Identification start Analyze Reaction Mixture nmr ¹H NMR: - Appearance of new aromatic signals? - Disappearance of starting material signals? start->nmr ir IR: - Disappearance of C-Br stretch? start->ir ms MS: - Correct molecular ion peak? - Correct isotopic pattern? start->ms conclusion Product Confirmed nmr->conclusion Yes reassess Incomplete Reaction or Byproducts nmr->reassess No ir->conclusion Yes ir->reassess No ms->conclusion Yes ms->reassess No

Caption: Decision tree for confirming product formation via spectroscopy.

References

Safety Operating Guide

Proper Disposal of 4-Bromo-2-chloro-1-propoxybenzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in pharmaceutical development and chemical research, the safe and compliant disposal of laboratory reagents is a critical aspect of maintaining a secure work environment and adhering to regulatory standards. This guide outlines the detailed, step-by-step procedures for the proper disposal of 4-Bromo-2-chloro-1-propoxybenzene, a halogenated aromatic ether. Adherence to these protocols is essential for mitigating potential health and environmental hazards.

Hazard Profile and Personal Protective Equipment (PPE)

Required Personal Protective Equipment (PPE)

PPE CategorySpecific Equipment
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)
Eye/Face Protection Safety glasses with side-shields or chemical goggles[4]
Skin and Body Protection Laboratory coat
Respiratory Protection Use only in a well-ventilated area or with a fume hood. A dust mask (e.g., N95) or a respirator with an organic vapor cartridge may be necessary if dusts or vapors are generated.[5]

Step-by-Step Disposal Procedure

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[4][6] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[5][6][7]

  • Waste Segregation and Collection :

    • Collect waste this compound in a designated, properly labeled, and sealed container.[4]

    • As a halogenated organic compound, it must be collected separately from non-halogenated solvent waste.[8][9][10] Mixing these waste streams increases disposal costs and complexity.

    • The container must be chemically compatible with the compound.[9]

  • Labeling :

    • The waste container label should clearly state "Hazardous Waste," "Halogenated Organic Waste," and list "this compound" as a constituent.

    • Ensure all components of a mixture are listed with their approximate percentages.

    • Keep a log of the waste added to the container.

  • Storage :

    • Store the sealed hazardous waste container in a designated, well-ventilated, and cool area, away from incompatible materials such as strong oxidizing agents.[11]

    • The storage area should have secondary containment to prevent the spread of material in case of a leak.[10][12]

    • Do not fill waste containers to more than 75-90% of their capacity to allow for vapor expansion.[9][13]

  • Disposal of Contaminated Materials :

    • Any materials contaminated with this compound, such as gloves, absorbent pads, and empty containers, must be treated as hazardous waste.

    • Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as halogenated hazardous waste.[7][12] After thorough cleaning, the container may be disposed of according to institutional guidelines.

  • Arranging for Pickup :

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the hazardous waste.[10][12]

Experimental Protocol: Laboratory-Scale Neutralization (for illustrative purposes only)

Note: Chemical neutralization of halogenated aromatic compounds is a complex and potentially hazardous process that should only be attempted by trained professionals in a controlled laboratory setting with appropriate safety measures in place. The primary recommended disposal method remains collection by a licensed hazardous waste facility.

A potential, though not universally applicable, method for the degradation of similar compounds involves advanced oxidation processes. The following is a generalized protocol and may not be suitable for this compound without specific experimental validation.

Objective: To degrade the aromatic ring structure through oxidation.

Materials:

  • Waste this compound

  • Fenton's reagent (Hydrogen peroxide and an iron catalyst)

  • Reaction vessel with stirring and temperature control

  • Quenching agent (e.g., sodium sulfite)

  • pH meter and adjustment solutions (e.g., sulfuric acid, sodium hydroxide)

Procedure:

  • Dilute the waste compound in a suitable solvent if necessary.

  • Adjust the pH of the solution to approximately 3-4.

  • Slowly add the iron catalyst (e.g., ferrous sulfate).

  • Gradually add hydrogen peroxide to the solution while stirring vigorously. Monitor the reaction temperature and maintain it within a safe range.

  • Allow the reaction to proceed for a sufficient time to ensure complete degradation, monitoring by a suitable analytical method (e.g., GC-MS).

  • Once the reaction is complete, quench any remaining hydrogen peroxide by adding a reducing agent like sodium sulfite.

  • Neutralize the final solution and dispose of it as aqueous waste, in accordance with local regulations.

Disposal Workflow

DisposalWorkflow A Identify Waste as This compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate as Halogenated Organic Waste B->C D Collect in a Labeled, Sealed, Compatible Container C->D G Properly Dispose of Contaminated Materials C->G E Store in a Designated, Ventilated, and Secure Area D->E F Arrange for Pickup by Licensed Waste Disposal Service E->F G->F

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 4-Bromo-2-chloro-1-propoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Identification and Summary

Based on analogous compounds, 4-Bromo-2-chloro-1-propoxybenzene is expected to be hazardous. The primary anticipated hazards include:

  • Skin Irritation : Causes skin irritation.[1][2][3]

  • Serious Eye Irritation : Causes serious eye irritation.[1][3][4]

  • Respiratory Irritation : May cause respiratory irritation.[3][4]

  • Harmful if Swallowed : May be harmful if ingested.[1][5][6][7]

Personal Protective Equipment (PPE)

A stringent PPE protocol is mandatory to ensure personal safety and minimize exposure.

Protection Category Recommended PPE Standards and Best Practices
Eye and Face Protection Tightly fitting safety goggles with side-shields or a face shield.Must conform to OSHA 29 CFR 1910.133 or European Standard EN166.[3][4][8]
Skin and Body Protection Chemical-resistant gloves (e.g., nitrile rubber), a fully buttoned lab coat, and closed-toe shoes.Gloves must be inspected before use and changed immediately if contaminated.[2][8][9]
Respiratory Protection A NIOSH/MSHA-approved respirator with an organic vapor cartridge.Recommended when handling outside a fume hood, if aerosolization is possible, or if irritation is experienced.[4][8][9]

Operational Plan: Safe Handling and Storage

Proper handling and storage are crucial for maintaining chemical integrity and ensuring laboratory safety.

Handling Protocol:

  • Preparation : Ensure an eyewash station and safety shower are accessible and have been recently tested.[3][4] All necessary equipment should be assembled in a designated chemical fume hood before starting work.

  • Ventilation : Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[1][2][6][9]

  • Avoiding Contact : Avoid direct contact with skin, eyes, and clothing.[1][6][9] Do not breathe dust, mist, or vapors.[1][6]

  • Hygiene : Wash hands and any exposed skin thoroughly after handling.[1][2][6] Do not eat, drink, or smoke in the work area.[1][6]

  • Post-Handling : Decontaminate all work surfaces and equipment after use. Carefully remove PPE, ensuring to remove gloves last, and wash hands thoroughly.

Storage Protocol:

  • Container : Store in a tightly closed, clearly labeled container in a dry, cool, and well-ventilated place.[1][6][8][9]

  • Incompatibilities : Keep away from strong oxidizing agents and sources of ignition like heat, sparks, and open flames.[1][2][6][9]

First Aid Measures

Immediate action is critical in case of exposure.

Exposure Route First Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][4][6][8]
Skin Contact Immediately wash off with plenty of soap and water while removing all contaminated clothing. If skin irritation occurs, get medical advice.[1][4][6]
Eye Contact Rinse cautiously with water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][4][6][8]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor immediately.[1][6][8]

Spill and Disposal Plan

Spill Response:

  • Evacuate : Evacuate all non-essential personnel from the spill area.

  • Ventilate : Ensure adequate ventilation.

  • Contain : Prevent the spill from spreading or entering drains.[2][8]

  • Clean-up : For liquid spills, absorb with an inert material (e.g., sand, silica gel).[3] For solid spills, sweep up and place into a suitable, closed container for disposal.[1] Use non-sparking tools.[8][9]

Disposal Plan:

  • Waste Classification : All materials contaminated with this compound must be treated as hazardous waste.

  • Collection : Collect waste in a designated, leak-proof, and clearly labeled container.[10] Do not mix with other waste streams.

  • Final Disposal : Disposal must be conducted through a licensed and approved hazardous waste disposal facility, adhering to all local, regional, and national regulations.[1][11][6] Consult with your institution's Environmental Health and Safety (EHS) department for specific protocols.[9]

Workflow for Safe Handling

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal cluster_emergency Emergency Response A Risk Assessment B Don PPE A->B C Prepare Fume Hood B->C D Chemical Transfer / Reaction C->D Begin work E Decontaminate Surfaces D->E Complete work Spill Spill D->Spill Exposure Exposure D->Exposure F Segregate Waste E->F G Doff PPE F->G I Store Waste Securely F->I H Wash Hands G->H J Schedule Pickup by EHS I->J Spill->F Clean up & contain Exposure->H First Aid & seek medical attention

Caption: A diagram illustrating the safe handling workflow.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-2-chloro-1-propoxybenzene
Reactant of Route 2
Reactant of Route 2
4-Bromo-2-chloro-1-propoxybenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.